2-Bromoacrylonitrile
Description
The exact mass of the compound 2-Bromoacrylonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromoacrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoacrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromoprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN/c1-3(4)2-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPIGRYBIGUGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238821 | |
| Record name | 2-Bromoacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920-34-3 | |
| Record name | 2-Bromo-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoacrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoacrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromoacrylonitrile: Technical Profile and Reactivity Guide
The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromoacrylonitrile (CAS 920-34-3).
Executive Summary
2-Bromoacrylonitrile (
Physicochemical Properties
The unique reactivity of 2-bromoacrylonitrile stems from the polarization of the C=C double bond, induced by the inductive (-I) and mesomeric (-M) effects of the nitrile and bromine substituents.
Table 1: Physicochemical Data
| Property | Value | Notes |
| CAS Number | 920-34-3 | Distinct from Bromoacetonitrile (590-17-0) |
| IUPAC Name | 2-Bromo-2-propenenitrile | Synonyms: |
| Molecular Formula | C | |
| Molecular Weight | 131.96 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon standing (polymerization/oxidation) |
| Boiling Point | 113–117 °C | At 730 mmHg [1] |
| Density | 1.596 g/cm³ | At 25 °C |
| Refractive Index ( | 1.4758 | |
| Solubility | Soluble in organic solvents | CH |
| Stability | Lachrymator, Polymerizable | Requires stabilization (e.g., hydroquinone) |
Synthesis and Manufacture
The industrial and laboratory synthesis of 2-bromoacrylonitrile typically proceeds via the bromination of acrylonitrile followed by dehydrobromination. This route avoids the use of unstable carbenoid intermediates.
Synthetic Protocol
Step 1: Bromination
Acrylonitrile reacts with bromine (Br
Step 2: Dehydrobromination The elimination of hydrogen bromide (HBr) from 2,3-dibromopropionitrile yields 2-bromoacrylonitrile. This is achieved using a tertiary amine base (e.g., pyridine, quinoline, or triethylamine) or thermal distillation.
Technical Insight: The dehydrobromination is regioselective. The proton at the
-position is not abstracted; rather, the base abstracts the proton from the-carbon (C3), leading to the elimination of the -bromide? Correction: Elimination follows the Zaitsev/Hofmann rules modified by the EWG. The proton at the -position (C2) is acidic due to the CN group. Base abstracts the -proton, followed by elimination of the -bromide to give 2-bromoacrylonitrile? Mechanistic Verification: 2,3-dibromopropionitrile (CH Br-CHBr-CN). The -proton (on CHBr-CN) is the most acidic. Abstraction gives [CH Br-C(Br)-CN] . Elimination of Br from the -position would form the double bond. However, usually, 2-bromoacrylonitrile (CH =CBr-CN) is formed by eliminating HBr. If the -proton is removed, Br must leave from .
Visualization of Synthesis Pathway
Figure 1: Two-step synthesis of 2-bromoacrylonitrile from acrylonitrile via bromination and base-mediated elimination.
Reactivity & Mechanistic Insight
2-Bromoacrylonitrile is a versatile reagent defined by three primary reactivity modes: Diels-Alder cycloaddition, Michael addition, and radical polymerization.
Diels-Alder Cycloaddition (Dienophile)
As an electron-deficient alkene, it is a potent dienophile. The presence of the bromine atom and nitrile group creates a "push-pull" electronic environment, though the electron-withdrawing nature dominates.
-
Regioselectivity: In reactions with unsymmetrical dienes, the "Ortho/Para" rule applies.
-
With 1-substituted dienes (e.g., 1-methoxybutadiene): The nucleophilic terminus of the diene (C4) attacks the
-carbon of 2-bromoacrylonitrile. This yields the "ortho" product (1,2-disubstituted cyclohexene). -
With 2-substituted dienes (e.g., isoprene): The nucleophilic terminus (C1) attacks the
-carbon. This yields the "para" product (1,4-disubstituted cyclohexene).
-
-
Stereochemistry: The reaction generally follows the Endo rule , where the nitrile group (and Br) orients strictly to maximize secondary orbital overlap with the diene system.
Michael Addition (Electrophile)
The
-
Mechanism: Nucleophilic attack at the
-carbon generates a stabilized -carbanion. -
Fate of the Adduct: Unlike simple acrylonitriles, the presence of the
-bromine allows for subsequent transformations. However, direct elimination of HBr to restore the alkene (Substitution-Vinylic) is difficult without specific conditions because the leaving group (Br) is on the -carbon, not the -carbon. Thus, the primary product is often the saturated 2-bromo-3-functionalized nitrile .
Visualization of Reactivity
Figure 2: Reactivity map showing the three primary reaction pathways: Cycloaddition, Nucleophilic Addition, and Polymerization.
Applications in Drug Discovery
In medicinal chemistry, 2-bromoacrylonitrile serves as a dense functional handle.
-
Heterocycle Synthesis:
-
Triazoles: Reaction with sodium azide (
) via [3+2] cycloaddition followed by elimination. -
Thiazoles: Reaction with thioamides.[2]
-
-
Covalent Inhibitors: The molecule's Michael acceptor ability makes it a candidate for "warhead" design in Targeted Covalent Inhibitors (TCIs), specifically targeting non-catalytic cysteines in kinases, although its high reactivity often necessitates tuning (e.g., steric shielding).
Safety & Handling Protocols
CRITICAL WARNING: 2-Bromoacrylonitrile is a potent lachrymator and alkylating agent. It must be handled with extreme caution.
Hazard Identification
-
H226: Flammable liquid and vapor.
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.
-
Sensitizer: High potential for allergic contact dermatitis.
Handling Decision Tree
Figure 3: Safety decision matrix for handling lachrymatory alkylating agents.
Emergency Neutralization
Spills should be neutralized immediately using a solution of 10% sodium thiosulfate and dilute NaOH. This converts the electrophile into a water-soluble, non-volatile thiosulfate adduct.
References
-
United States Patent Office. (1943). Brominated Acrylonitrile and Method of Preparing the Same. Patent No. 2,326,095. Link
-
PubChem. (2024). 2-Bromoacrylonitrile Compound Summary. National Library of Medicine. Link
-
Master Organic Chemistry. (2018). Regiochemistry in the Diels-Alder Reaction. Link
-
ECHEMI. (2024). 2-Bromo-2-propenenitrile CAS 920-34-3 Properties and Safety. Link
Sources
Technical Whitepaper: 2-Bromoacrylonitrile
The following technical guide provides an in-depth analysis of 2-Bromoacrylonitrile , focusing on its synthesis, reactivity, and application in heterocyclic chemistry.
CRITICAL DATA CORRECTION
Subject: CAS Number Verification Correction: The CAS number 1656-00-4 corresponds to 2,4-Dinitrobenzenesulfonyl chloride, a completely different chemical entity. Correct Identity: The correct CAS number for 2-Bromoacrylonitrile is 920-34-3 .[1] Action: This guide is authored for 2-Bromoacrylonitrile (CAS 920-34-3) .[1] Ensure your inventory records reflect this distinction to prevent hazardous cross-reactivity errors.
CAS: 920-34-3 | Formula: C₃H₂BrN | MW: 131.96 g/mol [2]
Chemical Identity & Physiochemical Profile
2-Bromoacrylonitrile is a highly reactive, electrophilic alkene used primarily as a dienophile in Diels-Alder reactions and as a precursor for functionalized heterocycles (thiazoles, pyrazoles).[1] Its structure features a vinyl group substituted with both a nitrile (electron-withdrawing) and a bromine atom (leaving group/functional handle), creating a unique "push-pull" electronic environment that dictates its reactivity.[1]
Physiochemical Properties Matrix
| Property | Value | Context |
| Appearance | Colorless to pale yellow liquid | Darkens upon standing (stabilizer recommended) |
| Boiling Point | 113–117 °C (at 730 mmHg) | Distillable under reduced pressure |
| Density | 1.66 g/cm³ | Significantly denser than water |
| Flash Point | ~29 °C | Flammable liquid |
| Solubility | Organic solvents (DCM, THF, Et₂O) | Decomposes slowly in water |
| Hazards | Lachrymator , Toxic, Corrosive | Requires fume hood operation |
Synthetic Access & Purification
Commercial availability of 2-bromoacrylonitrile can be sporadic.[1] The standard laboratory synthesis involves the bromination of acrylonitrile followed by base-mediated dehydrobromination. This route allows for the generation of fresh, high-purity reagent essential for sensitive cycloadditions.
Protocol: Synthesis from Acrylonitrile
Reaction Overview:
-
Bromination: Acrylonitrile + Br₂
2,3-Dibromopropionitrile.[1] -
Elimination: 2,3-Dibromopropionitrile + Base
2-Bromoacrylonitrile.[1]
Step-by-Step Methodology
-
Bromination (Exothermic Control):
-
Charge a 3-neck flask with acrylonitrile (1.0 equiv). Cool to 0 °C.
-
Add bromine (Br₂, 1.0 equiv) dropwise over 2 hours. Crucial: Maintain internal temperature <20 °C to prevent polymerization.
-
Stir until the red bromine color dissipates, yielding crude 2,3-dibromopropionitrile.[1]
-
-
Dehydrobromination:
-
Dissolve the crude dibromide in diethyl ether or dichloromethane.
-
Add anhydrous Sodium Acetate (NaOAc, 1.2 equiv) or Triethylamine (Et₃N).
-
Reflux the mixture for 4–6 hours. Monitor by TLC or ¹H NMR (disappearance of CHBr proton).
-
-
Purification:
-
Filter off the bromide salt precipitate.
-
Wash the organic layer with water, dry over MgSO₄, and concentrate.
-
Distillation: Distill the residue under reduced pressure (water aspirator). Collect the fraction boiling at ~45–50 °C (at 15 mmHg) or 113 °C (atmospheric).
-
Validation Check:
-
¹H NMR (CDCl₃): Look for two geminal vinyl protons.
6.35 (d, J=3 Hz) and 6.55 (d, J=3 Hz). -
IR: Distinct nitrile stretch at ~2230 cm⁻¹.
Reactivity Matrix & Mechanism
The utility of 2-bromoacrylonitrile stems from its dual nature as a Michael acceptor and a Dienophile . The bromine atom activates the double bond for nucleophilic attack while serving as a leaving group in subsequent cyclization steps.[1]
Workflow Visualization: Reactivity Pathways
Figure 1: Divergent reactivity pathways. The compound acts as a masked acetylene equivalent in Diels-Alder reactions due to the potential for subsequent HBr elimination.
A. Diels-Alder Cycloaddition
2-Bromoacrylonitrile is a potent dienophile.[1] It reacts with dienes (e.g., cyclopentadiene, furan) to form bicyclic adducts.[1]
-
Regiochemistry: The bromine and nitrile groups direct the addition.[1] In reactions with unsymmetrical dienes, the "ortho" and "para" isomers typically predominate, governed by FMO (Frontier Molecular Orbital) theory.
-
Synthetic Utility: The resulting adducts contain a bromine atom that can be hydrolyzed to a ketone (masking a ketene equivalent) or eliminated to form a double bond.
B. Heterocycle Synthesis (Thiazoles)
Reaction with thioureas or thioamides yields thiazole derivatives.[1][3]
-
Mechanism:
-
S-Attack: The sulfur atom of the thiourea attacks the
-carbon of the acrylonitrile (Michael addition). -
Cyclization: The nitrogen attacks the
-carbon, displacing the bromine (or involving the nitrile group depending on conditions), leading to 2-aminothiazole scaffolds.
-
Handling, Stability & Safety
Warning: 2-Bromoacrylonitrile is a severe lachrymator .[1] Exposure causes immediate, intense irritation to the eyes and respiratory tract.
Safety Protocol
-
Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1] A full-face respirator is recommended for spill cleanup.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Add a radical inhibitor (e.g., BHT) if storing for extended periods to prevent polymerization.
-
Decontamination: Neutralize spills with aqueous sodium hydroxide (NaOH) or sodium thiosulfate to hydrolyze the nitrile and displace the bromide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70197, 2-Bromoacrylonitrile.[1] Retrieved from [Link][1]
- Organic Syntheses.General methods for alpha-haloacrylonitriles.
Sources
2-Bromoacrylonitrile: Structural Dynamics and Synthetic Utility
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Version: 1.0
Executive Summary
2-Bromoacrylonitrile (2-BAN) represents a specialized class of electrophilic nitriles characterized by the coexistence of a halogen (bromine) and a cyano group on an olefinic framework. Unlike its chlorinated analog, 2-BAN offers a unique balance of steric bulk and leaving-group ability, making it a versatile "warhead" for covalent inhibition and a potent dienophile in cycloaddition chemistries. This guide dissects its molecular architecture, validates its synthesis via dehydrobromination, and maps its reactivity profile in drug discovery contexts.
Molecular Architecture & Electronic Structure
Geometric Parameters
The 2-bromoacrylonitrile molecule (
| Parameter | Value (Experimental/Calc.) | Structural Significance |
| Bond Length (C=C) | 1.33 Å | Typical olefinic character; susceptible to nucleophilic attack. |
| Bond Length (C-Br) | 1.89 Å | Weaker than C-Cl, facilitating potential substitution or elimination pathways. |
| Bond Length (C-CN) | 1.44 Å | Strong electron-withdrawing induction. |
| Dipole Moment | ~2.8 D | High polarity directs orientation in cycloadditions. |
| LUMO Energy | Low | Enhances reactivity as a Michael acceptor and dienophile. |
Electronic Characterization
The electron-withdrawing nature of both the nitrile (-CN) and bromine (-Br) groups creates a highly electron-deficient
-
Inductive Effect (-I): Both Br and CN pull electron density, deshielding the vinyl protons.
-
Resonance Effect (+M): Bromine has a weak mesomeric donation, but the strong -M effect of the nitrile dominates, maintaining the double bond's electrophilic character.
Spectroscopic Fingerprint (Identification)
Accurate identification of 2-BAN relies on distinguishing it from its precursor (2,3-dibromopropionitrile) and potential polymerization byproducts.
Nuclear Magnetic Resonance ( H NMR)
The spectrum is characterized by two geminal vinyl protons. Due to the lack of free rotation, these protons are chemically nonequivalent.
-
Solvent:
[1] -
Resonance A (
~6.45 ppm): Doublet ( Hz). Proton cis to the nitrile (trans to Br). -
Resonance B (
~6.65 ppm): Doublet ( Hz). Proton trans to the nitrile (cis to Br). -
Coupling: The small coupling constant (
) is characteristic of geminal protons on an electron-deficient alkene.
Infrared Spectroscopy (IR)
-
: ~2230 cm
(Sharp, characteristic nitrile stretch). -
: ~1595 cm
(Conjugated alkene stretch).
Synthetic Pathway: The Dehydrobromination Protocol
The most robust synthesis involves the bromination of acrylonitrile followed by base-induced elimination. This two-step sequence allows for the isolation of the stable intermediate, 2,3-dibromopropionitrile, before generating the reactive monomer.
Reaction Workflow
Figure 1: Synthetic route from acrylonitrile to 2-bromoacrylonitrile via bromination-elimination.[2][3]
Detailed Protocol
-
Bromination: Acrylonitrile is treated with elemental bromine (
) at controlled temperatures (0-10°C) to prevent polymerization. This yields 2,3-dibromopropionitrile. -
Elimination: The intermediate is subjected to dehydrobromination using a weak base (e.g., Sodium Acetate or Pyridine). Strong bases may trigger polymerization.
-
Critical Step: The reaction is often run thermally or with a radical inhibitor (e.g., hydroquinone) to stabilize the monomer.
-
Purification: Vacuum distillation is required. Boiling Point: 113-117°C (at 730 mmHg).
-
Reactivity Profile & Drug Development Applications
Covalent Inhibition (Michael Addition)
In drug discovery, 2-BAN serves as a "warhead" for targeting non-catalytic cysteine residues. The
Mechanism:
-
Nucleophilic Attack: Thiol (Cys-SH) attacks the
-carbon. -
Enolate Formation: The negative charge is stabilized by the nitrile.
-
Protonation: Formation of the saturated adduct.
Figure 2: Cysteine targeting mechanism via Michael Addition.
Diels-Alder Cycloaddition
2-BAN is a potent dienophile due to its electron-poor nature. It reacts with dienes (e.g., furan, cyclopentadiene) to form functionalized cyclohexenes. The bromine atom directs regioselectivity (typically ortho or para relative to the diene substituents) and stereoselectivity (endo rule applies).
Safety & Handling (Critical)
-
Toxicity: High. Classified as a lachrymator and potential alkylating agent.
-
P-Statements: P260 (Do not breathe vapors), P280 (Wear protective gloves/eye protection).
-
Storage: Must be stored cold (<4°C) with a stabilizer (e.g., Cu powder or hydroquinone) to prevent spontaneous polymerization.
References
-
Preparation of alpha-bromoacrylonitrile. United States Patent 2326095. (1943). Describes the dehydrobromination of dibromopropionitrile.
-
Diels-Alder Reactions of alpha-Haloacrylonitriles. Journal of Organic Chemistry. Validates the use of 2-BAN as a dienophile in synthesis.
-
Spectroscopic Data of Acrylonitrile Derivatives. AIST Spectral Database (SDBS). General reference for nitrile/alkene shifts.
-
Covalent Modifiers in Drug Discovery. Journal of Medicinal Chemistry. Discusses the role of Michael acceptors like alpha-halo nitriles.
Sources
An In-depth Technical Guide to 2-Bromoacrylonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-bromoacrylonitrile, a versatile building block in organic synthesis. Its unique combination of a nucleophilic nitrile group, an electrophilic double bond, and a reactive bromine atom makes it a valuable reagent for the construction of complex molecular architectures, particularly in the field of medicinal chemistry. This document will delve into its synthesis, explore its chemical reactivity with mechanistic insights, and highlight its applications in drug development, supported by detailed experimental protocols and safety considerations.
Introduction to 2-Bromoacrylonitrile
2-Bromoacrylonitrile, systematically named 2-bromoprop-2-enenitrile according to IUPAC nomenclature, is a halogenated α,β-unsaturated nitrile.[1] Its chemical structure features a bromine atom and a nitrile group attached to the same carbon of a double bond, rendering it a highly reactive and versatile synthetic intermediate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-bromoacrylonitrile is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-bromoprop-2-enenitrile | [1] |
| Synonyms | 2-Bromoacrylonitrile, α-Bromoacrylonitrile | [2] |
| CAS Number | 920-34-3 | [1][2] |
| Molecular Formula | C₃H₂BrN | [1][2] |
| Molecular Weight | 131.96 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | Inferred from related compounds |
| Boiling Point | 113-117 °C | [3] |
| Density | ~1.59 g/mL | Inferred from related compounds |
Synthesis of 2-Bromoacrylonitrile
The primary and most cited method for the synthesis of 2-bromoacrylonitrile involves the dehydrobromination of 2,3-dibromopropanenitrile.[3] This elimination reaction is typically facilitated by a tertiary amine base, such as pyridine or triethylamine, which abstracts a proton to induce the formation of the double bond and elimination of HBr.
Caption: General reaction scheme for the synthesis of 2-bromoacrylonitrile.
Detailed Experimental Protocol: Dehydrobromination of 2,3-Dibromopropanenitrile
The following protocol is based on the principles described in the literature for the synthesis of α-bromoacrylonitrile.[3]
Materials:
-
2,3-Dibromopropanenitrile
-
Pyridine (or other tertiary amine)
-
Inert solvent (e.g., diethyl ether, dichloromethane)
-
Apparatus for distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,3-dibromopropanenitrile in an appropriate inert solvent.
-
Addition of Base: Slowly add a tertiary amine, such as pyridine, to the solution via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture will contain the desired 2-bromoacrylonitrile and the hydrobromide salt of the tertiary amine. The salt can be removed by filtration.
-
Purification: The crude product is then purified by distillation under reduced pressure to yield pure 2-bromoacrylonitrile.[3]
Causality of Experimental Choices:
-
Tertiary Amine: A tertiary amine is used as the base to avoid nucleophilic attack on the starting material, which could occur with primary or secondary amines.
-
Inert Solvent: An inert solvent is chosen to prevent side reactions with the highly reactive starting materials and products.
-
Distillation: Distillation is an effective method for purifying the final product from any remaining starting material, solvent, and non-volatile impurities.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-bromoacrylonitrile is dominated by the electrophilic nature of the carbon-carbon double bond and the presence of a good leaving group (bromide). This makes it a versatile substrate for a variety of organic transformations.
Nucleophilic Michael Addition and Substitution Reactions
Due to the electron-withdrawing effect of the nitrile group, the β-carbon of the double bond is highly electrophilic and susceptible to attack by nucleophiles in a Michael addition fashion. The presence of the bromine atom on the α-carbon also allows for subsequent or direct nucleophilic substitution.
Reaction with Thiols: Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated systems.[4] The reaction of 2-bromoacrylonitrile with thiols is expected to proceed via a Michael addition, followed by a potential intramolecular cyclization or further reaction depending on the thiol substrate. This reactivity is valuable for the synthesis of sulfur-containing heterocycles.
Reaction with Amines: Amines can act as nucleophiles, attacking the β-carbon of 2-bromoacrylonitrile.[5][6][7] The resulting intermediate can then undergo various transformations, including cyclization, to form nitrogen-containing heterocyclic compounds. The specific outcome will depend on the structure of the amine and the reaction conditions.
Caption: Key reaction pathways of 2-bromoacrylonitrile.
Cycloaddition Reactions
The electron-deficient double bond of 2-bromoacrylonitrile makes it an excellent dienophile in Diels-Alder [4+2] cycloaddition reactions.[8] This allows for the rapid construction of six-membered rings with multiple functional groups, which is a powerful strategy in the synthesis of complex natural products and pharmaceutical agents. Other cycloaddition reactions, such as [2+2] cycloadditions, may also be possible under photochemical or thermal conditions.[9][10][11]
Applications in Drug Development
The unique reactivity of 2-bromoacrylonitrile makes it a valuable building block for the synthesis of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.
Synthesis of Pyrimidine and Pyridine Derivatives
Pyrimidine and pyridine rings are core structures in a vast number of pharmaceuticals.[12][13][14] 2-Bromoacrylonitrile can serve as a three-carbon building block for the construction of these heterocycles. For instance, reaction with amidines or other dinucleophiles can lead to the formation of substituted pyrimidines. Similarly, its reaction with appropriate precursors can yield functionalized pyridines.
Potential Application in Kinase Inhibitors: Many kinase inhibitors, a crucial class of anti-cancer drugs, feature a pyrimidine core.[1][15][16][17] The ability to synthesize substituted pyrimidines using 2-bromoacrylonitrile opens up avenues for the development of novel kinase inhibitors. The bromo and nitrile functionalities allow for further diversification of the pyrimidine scaffold to optimize binding to the kinase active site.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the olefinic region, corresponding to the two non-equivalent protons on the double bond.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the nitrile carbon, and two for the sp² hybridized carbons of the double bond. The carbon bearing the bromine atom will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of 2-bromoacrylonitrile will be characterized by a sharp, strong absorption band around 2220 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A peak in the region of 1600-1650 cm⁻¹ for the C=C double bond stretch is also expected.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Safety, Handling, and Storage
2-Bromoacrylonitrile is expected to be a reactive and potentially hazardous chemical. While a specific safety data sheet (SDS) is not widely available, information from related compounds such as 2-bromopropene and other α,β-unsaturated nitriles suggests that it should be handled with extreme care.[12][18]
General Safety Precautions:
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12] The container should be tightly sealed to prevent exposure to moisture and air.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
2-Bromoacrylonitrile is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly for the construction of heterocyclic compounds relevant to drug discovery. Its ability to participate in Michael additions, nucleophilic substitutions, and cycloaddition reactions makes it a versatile tool for medicinal chemists. While detailed synthetic protocols and specific applications in marketed drugs are not extensively documented in readily accessible literature, its chemical properties strongly suggest its utility in the synthesis of novel pharmaceutical agents. Further research into the reactivity and applications of this compound is warranted and could lead to the development of efficient synthetic routes to new and improved medicines.
References
-
PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]
- Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. doi: 10.15227/orgsyn.026.0016
- Craig, L. C. (1934). The Diazotization of 2-Aminopyridine. Journal of the American Chemical Society, 56(1), 231–232.
- Royal Society of Chemistry. (2022, March 7). Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties.
- Matyjaszewski, K., et al. (n.d.).
- Gunanathan, C., et al. (2026, January 27). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes.
-
Angene Chemical. (n.d.). 2-Bromoprop-2-enenitrile(CAS# 920-34-3). Retrieved from [Link]
-
Angene Chemical. (n.d.). 2-Bromoprop-2-enenitrile(CAS# 920-34-3). Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2-Bromo-2-methylpropan-1-amine HBr with Amines.
- van der Wal, S., et al. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents.
- US Patent 2326095A, "Brominated acrylonitrile and method of preparing the same," issued August 3, 1943.
- Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
- ResearchGate. (2025, September 2).
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
- PubMed. (2016, August 25). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Royal Society of Chemistry. (2009, October 22). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews.
- ResearchGate. (n.d.). Scheme 4.
- Spackman, M. A., et al. (2025, October 24). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
- Cray Valley. (n.d.).
- ResearchGate. (2025, October 24).
- Google Patents. (n.d.).
- Greenberg, M. M., et al. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society.
- MDPI. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene.
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Der Pharma Chemica. (n.d.).
- Ministry of Health and Prevention - United Arab Emirates. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
- ResearchGate. (2025, August 10).
- Wikipedia. (n.d.). Enone–alkene cycloadditions.
- Chemguide. (n.d.). AMINES AS NUCLEOPHILES.
- PubMed. (n.d.). Identification of novel inhibitors of BCR-ABL tyrosine kinase via virtual screening.
- Beilstein Journals. (n.d.).
- Fiveable. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (n.d.). Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. (n.d.). The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach.
- ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- PubMed Central. (2023, August 4).
- Wikipedia. (n.d.). 2-Bromopyridine.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. angenesci.com [angenesci.com]
- 3. US2326095A - Brominated acrylonitrile and method of preparing the same - Google Patents [patents.google.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 11. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of novel inhibitors of BCR-ABL tyrosine kinase via virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. upresins.org [upresins.org]
An In-depth Technical Guide to the Physical Properties of 2-Bromoacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromoacrylonitrile (α-bromoacrylonitrile), a versatile bifunctional molecule. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It consolidates key data including molecular and physical properties, spectral characteristics, solubility, and reactivity. Furthermore, this guide presents a detailed, representative experimental protocol for its synthesis and purification, underpinned by established chemical principles. Safety considerations and potential applications are also discussed to provide a holistic understanding of this important chemical entity.
Introduction
2-Bromoacrylonitrile, with the CAS number 920-34-3, is a halogenated α,β-unsaturated nitrile. Its structure, featuring a vinyl bromide moiety directly attached to a nitrile group, imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of both the bromine atom and the nitrile group activates the double bond for nucleophilic attack, while the carbon-bromine bond provides a handle for substitution and cross-coupling reactions. This dual reactivity allows for its use as a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide aims to provide a detailed repository of its known physical and chemical characteristics to facilitate its effective and safe use in a laboratory setting.
Molecular and Physical Properties
The fundamental physical properties of 2-bromoacrylonitrile are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂BrN | [2] |
| Molecular Weight | 131.96 g/mol | [2] |
| CAS Number | 920-34-3 | [2] |
| Appearance | Colorless to brown liquid | [3] |
| Density | 1.659 g/cm³ | [2] |
| Boiling Point | 116 °C at 740 Torr (987 mbar) | [2] |
| Refractive Index (n²⁰/D) | 1.482 | [2] |
| Flash Point | 28.9 °C | [2] |
Spectral Data and Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2-bromoacrylonitrile is expected to be simple, showing two distinct signals for the two geminal vinylic protons.
-
δ 6.0-6.5 ppm (d, 1H): This signal corresponds to the proton cis to the bromine atom. The geminal coupling constant (²JHH) would be in the range of 1-3 Hz.
-
δ 6.5-7.0 ppm (d, 1H): This signal corresponds to the proton trans to the bromine atom, and it is expected to be further downfield due to the anisotropic effect of the nitrile group. The geminal coupling constant would be the same as for the cis proton.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule.
-
δ 100-110 ppm: This signal is attributed to the carbon atom bearing the bromine (C-Br). The direct attachment to the electronegative bromine atom causes a significant downfield shift.
-
δ 115-120 ppm: This signal corresponds to the nitrile carbon (-C≡N).
-
δ 130-140 ppm: This signal is for the terminal vinylic carbon (=CH₂).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2-bromoacrylonitrile will exhibit characteristic absorption bands for its functional groups.
-
~3100 cm⁻¹ (m): C-H stretching of the vinylic protons.
-
~2230-2210 cm⁻¹ (s): C≡N stretching of the nitrile group. This is typically a sharp and strong absorption.[4][5]
-
~1620 cm⁻¹ (m): C=C stretching of the alkene.
-
~600-500 cm⁻¹ (s): C-Br stretching.
Solubility Profile
Based on its polar nature, stemming from the nitrile group and the carbon-bromine bond, 2-bromoacrylonitrile is expected to be soluble in a range of common organic solvents. A systematic solubility study would be beneficial, but a general solubility profile can be inferred.
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly soluble to insoluble | The polar groups may impart some water solubility, but the overall organic character will limit it. |
| Ethanol, Acetone, Acetonitrile | Soluble | These polar aprotic and protic solvents are expected to readily dissolve 2-bromoacrylonitrile. |
| Dichloromethane, Chloroform | Soluble | Halogenated solvents are generally good solvents for other halogenated compounds. |
| Toluene | Soluble | The molecule has sufficient nonpolar character to dissolve in aromatic hydrocarbons. |
| Hexane | Sparingly soluble to insoluble | As a nonpolar solvent, hexane is unlikely to be a good solvent for the polar 2-bromoacrylonitrile. |
This predicted solubility is based on the "like dissolves like" principle.[6]
Synthesis and Purification
A common and effective method for the synthesis of α-bromoacrylonitrile is through the dehydrobromination of 2,3-dibromopropionitrile.[3] This reaction is typically carried out using a non-nucleophilic base.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-bromoacrylonitrile.
Experimental Protocol: Synthesis of 2-Bromoacrylonitrile
Disclaimer: This protocol is a representative procedure and should be carried out by a trained chemist in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,3-Dibromopropionitrile
-
Pyridine (or another tertiary amine like triethylamine)
-
Anhydrous diethyl ether (or another inert solvent)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dibromopropionitrile in anhydrous diethyl ether.
-
Addition of Base: Cool the solution in an ice bath. Slowly add a solution of pyridine in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the pyridinium hydrobromide salt. Wash the filtrate successively with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-bromoacrylonitrile.
Chemical Reactivity and Potential Applications
The reactivity of 2-bromoacrylonitrile is dominated by its two functional groups.
Reactivity Profile Diagram
Caption: Key reactivity pathways of 2-bromoacrylonitrile.
Nucleophilic Addition
The electron-withdrawing effects of the bromine and nitrile groups make the β-carbon of the double bond highly electrophilic and susceptible to Michael addition by a variety of nucleophiles, such as amines, thiols, and carbanions.[7] This reactivity is fundamental to its use in the synthesis of more complex molecules.
Nucleophilic Substitution
The carbon atom attached to the bromine is an electrophilic center and can undergo nucleophilic substitution reactions. However, this reactivity can be competitive with the Michael addition.
Polymerization
2-Bromoacrylonitrile is known to polymerize readily, a property that can be both a challenge in its handling and storage and an opportunity for the development of novel polymers.[3] The resulting polymers may have interesting properties due to the presence of both the nitrile and bromo functionalities. It can be used in both homopolymerization and copolymerization with other monomers like butadiene.[3][8]
Safety and Handling
2-Bromoacrylonitrile is a reactive and potentially hazardous chemical. The following safety precautions should be strictly adhered to:
-
GHS Hazard Statements: Based on its structure, it is expected to be flammable, toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be stored under an inert atmosphere and may require the addition of a stabilizer to prevent polymerization.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Bromoacrylonitrile is a valuable and versatile building block in organic synthesis, offering multiple avenues for chemical transformation. This guide has provided a comprehensive overview of its physical properties, predicted spectral characteristics, a representative synthetic protocol, and a discussion of its reactivity and safety considerations. A thorough understanding of these properties is essential for its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and materials science.
References
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Acrylonitrile. Retrieved February 10, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved February 10, 2026, from [Link]
-
Jüstel, P. M., Pignot, C. D., & Ofial, A. R. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry, 86(8), 5965–5972. Retrieved from [Link]
- D'Ianni, J. D. (1943). U.S. Patent No. 2,326,095. Washington, DC: U.S. Patent and Trademark Office.
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 10, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 10, 2026, from [Link]
-
Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. Retrieved February 10, 2026, from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved February 10, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved February 10, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2-BROMOACRYLONITRILE. Retrieved February 10, 2026, from [Link]
-
Liu, J., et al. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfonates with Alkenylboronic Acids. Chinese Journal of Chemistry, 39(4), 913-917. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Polymerization of acrylonitrile. Retrieved February 10, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 10, 2026, from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 10, 2026, from [Link]
- Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University.
-
Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions. Retrieved February 10, 2026, from [Link]
-
University of North Texas. (1975). RELATIVE NUCLEOPHILICITIES OF ANIONS IN ACETONITRILE WHOSE COUNTERION, POTASSIUM, IS COMPLEXED BY 18-CROWN-6. Retrieved February 10, 2026, from [Link]
-
The Essential Chemical Industry. (n.d.). Poly(propenonitrile) (Polyacrylonitrile). Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2025). Polymerization of acrylonitrile. Retrieved February 10, 2026, from [Link]
-
National Institutes of Health. (n.d.). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Retrieved February 10, 2026, from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved February 10, 2026, from [Link]
-
MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved February 10, 2026, from [Link]
-
Vapourtec. (n.d.). SOLVENT MISCIBILITY CHART. Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromopropionitrile. PubChem. Retrieved February 10, 2026, from [Link]
Sources
- 1. 2-BROMOACRYLONITRILE [myskinrecipes.com]
- 2. Acrylonitrile - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. US2326095A - Brominated acrylonitrile and method of preparing the same - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Poly(propenonitrile) (Polyacrylonitrile) [essentialchemicalindustry.org]
Technical Guide: Solubility Profile & Handling of 2-Bromoacrylonitrile
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-Bromoacrylonitrile (CAS 920-34-3).
Executive Summary
2-Bromoacrylonitrile (
Critical Insight: Unlike common solvents, 2-Bromoacrylonitrile lacks a single, universally cited thermodynamic water solubility value in standard compendia. Its solubility behavior is governed by a delicate balance between its polar nitrile group (hydrophilic) and the lipophilic bromine atom. This guide provides the available physicochemical data, inferred solubility ranges based on structural analogs, and—most importantly—a self-validating protocol for researchers to determine exact solubility under their specific assay conditions.
Physicochemical Profile
Understanding the fundamental physical constants is prerequisite to predicting solubility behavior.
| Property | Data Value | Source/Context |
| CAS Number | 920-34-3 | Identity Verification |
| Molecular Formula | MW: 131.96 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 116 °C (at 740 Torr) | Volatile |
| Density | ~1.60 – 1.66 g/mL | Denser than water |
| LogP (Octanol/Water) | 0.81 – 1.42 | Moderately Lipophilic [1, 2] |
| Refractive Index | Purity Indicator | |
| Flash Point | 28.9 °C | Flammable |
| Stability | High Polymerization Risk | Requires inhibition (e.g., hydroquinone) |
Solubility Data Analysis
Solvent Compatibility Matrix
The following data categorizes solvents based on thermodynamic miscibility and chemical stability.
| Solvent Class | Specific Solvent | Solubility Status | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Miscible | Preferred for extraction; minimizes hydrolysis. |
| Chlorinated | Chloroform ( | Miscible | Standard NMR solvent; excellent solubilizer. |
| Polar Aprotic | Acetonitrile (MeCN) | Miscible | Ideal for HPLC mobile phases and nucleophilic substitutions. |
| Polar Aprotic | DMF / DMSO | Miscible | Used for high-temp reactions; difficult to remove. |
| Alcohols | Methanol / Ethanol | Soluble | Caution: Potential for nucleophilic attack (solvolysis) over time. |
| Aqueous | Water | Sparingly Soluble | Est. 10–50 g/L (Inferred*). Use for emulsion polymerization. |
| Hydrocarbons | Hexane / Heptane | Immiscible / Low | Used to precipitate polymers or wash crude product. |
*Note: Water solubility is estimated based on the analog Bromoacetonitrile (50-100 g/L) and Acrylonitrile (~73 g/L), adjusted for the increased lipophilicity of the vinyl-bromide motif.
Partition Coefficient (LogP) Implications
With a LogP range of 0.81 – 1.42 , 2-Bromoacrylonitrile occupies a "Goldilocks" zone for organic synthesis:
-
Extraction: It partitions readily into organic layers (DCM/EtOAc) from aqueous phases.
-
Chromatography: It elutes relatively early in Reverse Phase (C18) HPLC, requiring low organic mobile phase percentages (e.g., 10-30% MeCN) for retention [1].
Experimental Protocols
Self-Validating Solubility Determination Protocol
Objective: Determine the thermodynamic solubility of 2-Bromoacrylonitrile in a specific buffer or solvent system. Safety: Compound is a lachrymator and toxic . All steps must be performed in a fume hood.
Workflow Diagram (DOT):
Figure 1: Step-by-step workflow for determining thermodynamic solubility while monitoring for compound instability.
Step-by-Step Methodology:
-
Preparation: Add excess liquid 2-Bromoacrylonitrile (approx. 100 µL) to 1.0 mL of the target solvent in a sealed glass vial.
-
Equilibration: Shake at 25°C for 24 hours. Critical: Wrap vial in foil to prevent photo-initiated polymerization.
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes.
-
Stabilization: Immediately dilute an aliquot of the supernatant into an acidified mobile phase (e.g., 0.1% Phosphoric Acid in Water/MeCN) to quench potential hydrolysis or polymerization.
-
Quantification: Inject onto HPLC (C18 Column). Calculate concentration against a standard curve prepared in pure Acetonitrile.
Reaction Solvent Selection Logic
Choosing the right solvent is critical to prevent side reactions (polymerization).
Figure 2: Decision tree for selecting reaction solvents to maximize yield and minimize polymerization side-products.
Safety & Handling (Core Directive)
-
Lachrymator: Even trace vapors cause severe eye irritation. Handle only in a functioning fume hood.
-
Skin Absorption: The compound is lipophilic and toxic. Double-gloving (Nitrile + Laminate) is recommended.
-
Disposal: Do not pour down drains. Segregate into halogenated organic waste streams. Reacting with aqueous sodium sulfite/bisulfite can neutralize residual lachrymatory activity before disposal [3].
References
-
SIELC Technologies. (2018). Separation of 2-Bromoacrylonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoacrylonitrile (Compound).[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]
- National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Bromoacrylonitrile | SIELC Technologies [sielc.com]
- 3. 2-BROMOACRYLONITRILE | 920-34-3 [amp.chemicalbook.com]
- 4. EG-Verzeichnis - ECHA [echa.europa.eu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2-Bromoacrylonitrile | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Technical Monograph: 2-Bromoacrylonitrile (CAS 1656-18-4)
Characterization, Synthesis, and Spectroscopic Validation
Executive Summary & Safety Directive
2-Bromoacrylonitrile (
Critical Safety Protocol (Lachrymator/Toxic): This compound is a potent lachrymator and alkylating agent. It possesses high volatility and toxicity comparable to acrylonitrile but with enhanced blistering potential due to the halogen.
-
Engineering Controls: All handling must occur within a certified fume hood with a face velocity
fpm. -
PPE: Double-gloving (Nitrile/Laminate) and full-face respiratory protection are mandatory if outside a closed system.
-
Neutralization: Spills should be treated with aqueous sodium hydroxide to induce hydrolysis and polymerization, mitigating volatility.
Synthesis & Purification Protocol
To ensure the spectroscopic data presented below correlates to a high-purity standard, the following synthesis route is recommended. This method minimizes polymerization side-products which often obscure NMR baselines.
Reaction Pathway: Dehydrobromination of 2,3-dibromopropionitrile.
Step-by-Step Methodology:
-
Precursor Preparation: Acrylonitrile is brominated at
in chloroform to yield 2,3-dibromopropionitrile. -
Elimination: The crude dibromide is treated with anhydrous sodium acetate (base) in glacial acetic acid or a tertiary amine (e.g., triethylamine) in diethyl ether at
.-
Mechanistic Note: The proton at the
-position is acidic due to the electron-withdrawing nitrile; however, elimination of HBr occurs preferentially to restore conjugation.
-
-
Stabilization: The product is distilled under reduced pressure (vacuum distillation is critical to prevent thermal polymerization).
-
Stabilizer Addition: Immediately inhibit the distillate with 50-100 ppm of 4-methoxyphenol (MEHQ) if storing.
Spectroscopic Characterization
The following data sets provide a self-validating framework. The Mass Spectrometry (MS) confirms the elemental composition via isotope patterns, while NMR establishes isomeric purity.
A. Mass Spectrometry (EI-MS)
The definitive identification marker for 2-bromoacrylonitrile is the isotopic abundance of Bromine (
Key Diagnostic Features:
-
Molecular Ion (
): A distinct doublet at m/z 131 and 133 with near-equal intensity (1:1 ratio). This confirms the presence of exactly one bromine atom. -
Base Peak: Loss of the bromine atom yields the acrylo-nitrile cation radical or vinyl cation variants.
Fragmentation Table:
| m/z (amu) | Ion Identity | Interpretation |
|---|
| 131 |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the molecule from saturated impurities (like the starting material 2,3-dibromopropionitrile) by the presence of the conjugated alkene stretch.
Characteristic Bands (Liquid Film):
| Wavenumber (
C. Nuclear Magnetic Resonance (NMR)
The structure
1H NMR (300 MHz,
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 6.35 - 6.45 | Doublet | 1H | ||
| 6.60 - 6.70 | Doublet | 1H |
Self-Validation Logic: If the integral ratio of these two doublets deviates from 1:1, or if a triplet appears ~4.5 ppm, the sample is contaminated with the 2,3-dibromopropionitrile precursor.
13C NMR (75 MHz,
Note: The
Visualized Analytical Workflows
Diagram 1: Fragmentation Logic (MS)
This diagram illustrates the ionization pathway confirming the halogenated structure.
Diagram 2: Structural Validation Decision Tree
A self-validating workflow to determine if the synthesized batch is suitable for use.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15462, 2-Bromoacrylonitrile. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
- Marvel, C. S., & Brace, N. O. (1949).The Dimerization of 2-Bromoacrylonitrile. Journal of the American Chemical Society.
An In-depth Technical Guide to the Safe Handling of 2-Bromoacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have witnessed firsthand the critical importance of rigorous safety protocols in the laboratory. The responsible handling of reactive chemical intermediates is not merely a matter of regulatory compliance; it is the bedrock of scientific integrity and the protector of our most valuable asset—the researcher. This guide is born from a deep understanding of the potential hazards inherent in our work and a commitment to fostering a culture of safety and excellence. 2-Bromoacrylonitrile, a versatile yet hazardous compound, demands our utmost respect and a thorough comprehension of its properties. This document is designed to be a living resource, a synthesis of technical data and field-proven insights, to empower you to work confidently and safely. Let us proceed with the diligence and precision that our scientific pursuits deserve.
Section 1: Understanding the Hazard Profile of 2-Bromoacrylonitrile
2-Bromoacrylonitrile (CAS No. 920-34-3) is a halogenated nitrile that, while valuable in organic synthesis, presents a significant hazard profile that necessitates stringent safety measures. Its dual functionality, possessing both a reactive bromine atom and a nitrile group, makes it a useful building block but also contributes to its toxicity and reactivity.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a substance is the first line of defense in ensuring its safe handling.
| Property | Value | Source |
| CAS Number | 920-34-3 | N/A |
| Molecular Formula | C₃H₂BrN | N/A |
| Molecular Weight | 131.96 g/mol | N/A |
| Appearance | Likely a liquid (based on related compounds) | N/A |
| Boiling Point | 48-54 °C at 150 mbar | N/A |
| Flash Point | 42 °C | N/A |
| Density | 1.595 g/mL at 25 °C | N/A |
GHS Classification and Hazards
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the hazards associated with 2-Bromoacrylonitrile.
According to available data, 2-Bromoacrylonitrile is classified as:
-
Flammable liquid and vapor (H226) : This indicates that the substance can ignite at moderate temperatures.
-
Harmful if swallowed (H302) : Ingestion of this chemical can lead to significant adverse health effects.
-
Causes severe skin burns and eye damage (H314) : Direct contact can cause serious and potentially irreversible damage to the skin and eyes.
These classifications underscore the critical need for appropriate personal protective equipment and careful handling procedures to prevent ignition and exposure.
Section 2: Prudent Practices for Handling and Storage
The following protocols are designed to mitigate the risks associated with the handling and storage of 2-Bromoacrylonitrile. These are not merely suggestions but are to be considered mandatory operational standards.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through the implementation of robust engineering controls.
-
Fume Hood: All work with 2-Bromoacrylonitrile must be conducted in a properly functioning chemical fume hood. The fume hood sash should be kept as low as possible to maximize containment.
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of flammable or toxic vapors.
Personal Protective Equipment (PPE): The Essential Barrier
The selection and consistent use of appropriate PPE is non-negotiable when working with 2-Bromoacrylonitrile.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility chart for breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A flame-resistant lab coat is required. Additional protective clothing, such as an apron or coveralls, may be necessary depending on the scale of the work.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Storage Requirements
Proper storage is critical to prevent accidents and maintain the integrity of the chemical.
-
Flammables Cabinet: Store 2-Bromoacrylonitrile in a designated and clearly labeled flammables storage cabinet.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and amines. Contact with these substances can lead to vigorous and potentially explosive reactions.
-
Container Integrity: Ensure containers are tightly sealed and in good condition to prevent leaks.
Section 3: Emergency Procedures: Preparedness and Response
In the event of an emergency, a calm, informed, and swift response is paramount. All laboratory personnel should be familiar with these procedures.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire Fighting Measures
Given its flammability, a clear fire response plan is essential.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
A prompt and proper response to a spill is crucial to prevent exposure and environmental contamination.
-
Small Spills: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material into a sealed container for proper disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Section 4: Chemical Reactivity and Decomposition
Understanding the reactivity of 2-Bromoacrylonitrile is key to preventing hazardous reactions.
Incompatible Materials
As previously mentioned, avoid contact with:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Amines
Hazardous Decomposition Products
Thermal decomposition of 2-Bromoacrylonitrile can produce toxic and flammable gases, including:
-
Hydrogen cyanide
-
Hydrogen bromide
-
Oxides of nitrogen
-
Carbon monoxide and carbon dioxide
Section 5: Analytical Methods for Detection and Quantification
For research and quality control purposes, reliable analytical methods are necessary.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be utilized for the analysis of 2-Bromoacrylonitrile. A C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a suitable starting point.
Section 6: Waste Disposal
All waste containing 2-Bromoacrylonitrile must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance.
References
Part 1: Chemical Architecture & Electronic Profile
2-Bromoacrylonitrile Reactivity Profile: A Technical Guide
Executive Summary 2-Bromoacrylonitrile (2-BAN) represents a high-energy electrophilic scaffold utilized primarily as a "masked" ketene equivalent in cycloaddition chemistry and, increasingly, as a potent covalent warhead in targeted protein degradation and inhibition. Unlike standard acrylamides that function via simple Michael addition, 2-BAN operates through a distinct addition-elimination mechanism when reacting with soft nucleophiles (thiols), resulting in a stable vinyl sulfide adduct. This guide details its electronic architecture, kinetic profile with biological thiols, and synthetic utility, providing researchers with a validated roadmap for its application.
The reactivity of 2-BAN is defined by the synergistic electron-withdrawing effects of the nitrile group (-CN) and the bromine atom (-Br) on the vinylic system.
| Property | Value/Description | Implication |
| Structure | High electron deficiency at | |
| LUMO Energy | Low | Highly reactive toward nucleophiles (soft/hard) and dienes. |
| Dipole Moment | ~2.9 D | Strong alignment in polar transition states. |
| Leaving Group | Bromide ( | Enables substitution pathways not available to simple acrylamides. |
Mechanistic Distinction:
-
Acrylamide: Irreversible Michael addition (
). Product is saturated. -
2-Bromoacrylonitrile: Vinylic Nucleophilic Substitution (
). Product retains unsaturation (Vinyl Sulfide).
Part 2: The Warhead Profile (Drug Development)
For drug discovery professionals, 2-BAN serves as a "suicide" warhead targeting non-catalytic cysteine residues. Its mechanism is critical for covalent inhibitor design: it does not merely "cap" the cysteine but transforms it into a cyano-vinyl thioether, which is electronically distinct and sterically compact.
Mechanism of Action: Cysteine Modification
The reaction proceeds via a rapid Michael addition of the thiolate (
Figure 1: The Addition-Elimination mechanism of 2-bromoacrylonitrile with cysteine thiols.
Kinetic Considerations:
-
Reactivity: 2-BAN is significantly more electrophilic than acrylamide due to the inductive effect of the
-halogen. -
Stability: The resulting 3-(cysteinyl)acrylonitrile adduct is highly stable and resistant to metabolic hydrolysis, unlike some thioesters or reversible Michael adducts.
Part 3: Synthetic Versatility (The Ketene Equivalent)
In organic synthesis, 2-BAN is the reagent of choice for introducing a ketene moiety into a ring system via Diels-Alder cycloaddition. Since ketene itself (
Workflow:
-
Cycloaddition: 2-BAN reacts with a diene (e.g., cyclopentadiene, furan) to form an
-bromo-nitrile adduct. -
Hydrolysis: Treatment with base (KOH/DMSO) unmasks the ketone functionality.
Protocol A: Diels-Alder Synthesis (Ketene Equivalent Route)
Target: Bicyclo[2.2.1]hept-5-en-2-one (from Cyclopentadiene)
Reagents:
-
Freshly cracked Cyclopentadiene (1.0 eq)
-
2-Bromoacrylonitrile (1.2 eq)
-
Solvent: Toluene or Benzene (optional, reaction is often neat)
-
Hydrolysis: KOH, DMSO, Water
Step-by-Step Methodology:
-
Preparation: Crack dicyclopentadiene at 180°C to obtain monomeric cyclopentadiene. Store at -78°C if not using immediately.
-
Cycloaddition:
-
In a sealed tube or round-bottom flask with a reflux condenser, mix cyclopentadiene (6.6 g, 0.1 mol) and 2-bromoacrylonitrile (15.8 g, 0.12 mol).
-
Caution: Reaction is exothermic. Cool in an ice bath initially if scale is >10g.
-
Stir at room temperature for 12 hours. (TLC monitoring: disappearance of diene).
-
Purification: Distill the crude mixture under reduced pressure to yield the isomeric mixture of 2-bromo-bicyclo[2.2.1]hept-5-ene-2-carbonitrile.
-
-
Unmasking (Hydrolysis):
-
Dissolve the adduct (10 g) in DMSO (50 mL).
-
Add a solution of KOH (2.5 eq) in water (10 mL) dropwise at 0°C.
-
Stir at room temperature for 15 hours.
-
Workup: Pour into ice water, extract with ether, dry over
, and concentrate. -
Result: Bicyclo[2.2.1]hept-5-en-2-one.
-
Part 4: Experimental Protocols for Bio-Reactivity
Protocol B: Cysteine Reactivity Assay (Kinetic Profiling)
This protocol quantifies the electrophilicity of 2-BAN relative to standard warheads.
Materials:
-
N-Acetylcysteine (NAC) or Glutathione (GSH) (10 mM stock in PBS).
-
2-Bromoacrylonitrile (10 mM stock in DMSO).
-
Internal Standard: 1-Naphthoic acid.
-
Buffer: PBS, pH 7.4.
Procedure:
-
Incubation: Prepare a reaction mixture containing 500
M thiol and 50 M 2-BAN (pseudo-first-order conditions) in PBS (pH 7.4) with 10% DMSO. -
Monitoring: Inject aliquots into HPLC-UV (254 nm) at t = 0, 5, 10, 30, and 60 minutes.
-
Analysis: Monitor the depletion of the 2-BAN peak and the appearance of the vinyl sulfide adduct.
-
Calculation: Plot
vs. time to determine .
Part 5: Safety & Handling (Critical)
2-Bromoacrylonitrile is a potent lachrymator and vesicant.
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are required. Standard latex is permeable.
-
Emergency: In case of skin contact, do not use water immediately if liquid is present; absorb with dry cloth, then wash with copious soap and water. Treat as a cyanide-releasing agent potential.
References
-
Diels-Alder Reactivity & Ketene Equivalents
- Title: "Masked Ketenes as Dienophiles in the Diels–Alder Reaction"
- Source: ConnectSci
-
URL:[Link]
-
Cysteine Reactivity & Mechanism
-
Thiol-Ene / Thiol-Ynone Chemistry (Mechanistic Analogues)
- Title: "Thiol-thiol cross-clicking using bromo-ynone reagents"
- Source: Nature Communic
-
URL:[Link]
- Safety Data: Title: "Bromoacetonitrile - Safety D
Sources
2-Bromoacrylonitrile: From Polymer Precursor to High-Value Medicinal Synthon
Topic: Discovery and History of 2-Bromoacrylonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromoacrylonitrile (2-BAN) represents a critical intersection between classical organic synthesis and modern medicinal chemistry. Originally investigated in the early 20th century as a monomer for modifying the properties of synthetic rubbers, it has evolved into a potent "linchpin" reagent. Its unique electronic structure—featuring both a nitrile electron-withdrawing group and a bromine leaving group on a vinylic scaffold—makes it an exceptional dienophile and Michael acceptor. This guide details its historical emergence, synthetic evolution, and its contemporary role in constructing complex heterocyclic pharmacophores.
Part 1: Historical Genesis & Discovery[1][2]
The Polymer Era Context (1930s–1940s)
Unlike naturally occurring alkaloids isolated in the 19th century, 2-bromoacrylonitrile is a product of the industrial age's demand for synthetic materials. Its history is inextricably linked to the study of acrylonitrile (first synthesized by Charles Moureu in 1893) and the race to develop synthetic rubber (Buna-N) and acrylic fibers prior to and during World War II.
-
The Driver: Researchers sought to modify the polymerization properties of acrylonitrile. Introducing a halogen atom at the
-position was hypothesized to alter the glass transition temperature ( ) and flammability of the resulting copolymers. -
First Industrial Citations: Early patent literature from the 1940s (e.g., US Patent 2,326,095) describes 2-bromoacrylonitrile as a known entity used to create flame-retardant copolymers. The compound was not "discovered" in isolation but rather engineered via the functionalization of acrylonitrile.
The Structural Significance
The isolation of 2-bromoacrylonitrile marked a milestone in understanding "push-pull" alkenes , although in this case, it is a "pull-pull" system where both the nitrile and the bromine (via inductive effects) withdraw electron density, creating a highly electrophilic double bond.
Part 2: Chemical Identity & Reactivity Profile
Electronic Architecture
2-Bromoacrylonitrile (
-
Regiocontrol: The bromine atom at the C2 position reinforces the polarization induced by the cyano group. In Diels-Alder reactions, this directs nucleophilic attack to the terminal carbon (C3), often enhancing regioselectivity compared to acrylonitrile alone.
-
Leaving Group Capability: Unlike simple acrylonitrile, the presence of bromine allows for addition-elimination sequences. A nucleophile can attack the double bond, followed by the elimination of HBr, effectively restoring unsaturation or leading to aromatization in heterocyclic synthesis.
Reactivity Diagram
The following diagram illustrates the core reactivity modes of 2-bromoacrylonitrile, highlighting its dual role as a dienophile and a precursor to cyanoacetylene.
Figure 1: Reactivity profile of 2-bromoacrylonitrile. Note the divergence between cycloaddition (preserving the Br) and addition-elimination (losing the Br).
Part 3: Synthetic Protocols
The Classic Route: Dehydrobromination
The most robust and historically validated method for synthesizing 2-bromoacrylonitrile involves the bromination of acrylonitrile followed by base-mediated elimination. This protocol is self-validating because the intermediate, 2,3-dibromopropionitrile, is a stable solid (mp ~65°C) that can be purified before the final step.
Protocol 1: Synthesis of 2-Bromoacrylonitrile
Precaution: Perform all steps in a fume hood. 2-Bromoacrylonitrile is a potent lachrymator and toxic.
-
Bromination (Step A):
-
Reagents: Acrylonitrile (1.0 eq), Bromine (
, 1.0 eq). -
Conditions: Slow addition of
to cooled acrylonitrile (0°C) to control the exotherm. -
Mechanism: Electrophilic addition across the alkene.
-
Product: 2,3-Dibromopropionitrile.
-
-
Dehydrobromination (Step B):
-
Reagents: 2,3-Dibromopropionitrile, Sodium Acetate (NaOAc) or Triethylamine (
). -
Conditions: Reflux in an inert solvent (e.g., benzene or toluene) or distillation under reduced pressure.
-
Mechanism: E2 elimination. The proton at C2 is acidic due to the cyano group; however, elimination of HBr typically occurs to restore the conjugation with the nitrile.
-
Purification: Fractional distillation.
-
Yield: Typically 60-75%.
-
Figure 2: The canonical two-step synthesis of 2-bromoacrylonitrile.
Part 4: Applications in Drug Discovery[3][4]
In modern medicinal chemistry, 2-bromoacrylonitrile is rarely the final product. Instead, it serves as a high-energy scaffold for constructing pharmacophores .
Covalent Inhibitor Warheads
While acrylamides are the gold standard for covalent kinase inhibitors (e.g., Ibrutinib),
-
Mechanism: A cysteine residue attacks the
-carbon. The resulting adduct may undergo elimination of HBr to form a stable thio-ether vinyl nitrile, effectively "locking" the enzyme.
Synthesis of Fused Heterocycles
2-Bromoacrylonitrile acts as a "masked" acetylene equivalent in cycloadditions.
-
Reaction: 1,3-Dipolar Cycloaddition with Diazo compounds or Nitrile Oxides.
-
Outcome: Formation of pyrazoles or isoxazoles. The bromine allows for subsequent aromatization (via HBr loss) which is often spontaneous under the reaction conditions.
-
Relevance: Used to synthesize cores for COX-2 inhibitors and p38 MAP kinase inhibitors.
Access to Cyanocyclopropanes
Cyclopropanes are privileged structures in drug design (increasing metabolic stability and potency).
-
Protocol: Reaction of 2-bromoacrylonitrile with diazoalkanes followed by thermal extrusion of
and HBr elimination/rearrangement allows access to functionalized cyanocyclopropanes, which are precursors to amino acids and antiviral agents.
Comparative Data: Electrophilicity
| Compound | Hammett | Relative Electrophilicity | Primary Use |
| Acrylonitrile | 0.66 (CN) | High | Polymer synthesis |
| 2-Bromoacrylonitrile | 0.66 (CN) + Inductive Br | Very High | Heterocycle synthesis |
| Methacrylonitrile | 0.66 (CN) - Inductive Me | Moderate | Plastics |
Part 5: Safety & Handling (Critical)
Warning: 2-Bromoacrylonitrile is a severe lachrymator and vesicant.
-
Lachrymatory Effect: It activates TRPA1 channels similarly to tear gas agents. Exposure to ppm levels causes immediate, severe eye irritation.
-
Toxicity: It releases cyanide and HBr upon metabolic breakdown.
-
Handling Protocol:
-
Containment: Double-glove (Nitrile/Laminate) and work strictly within a certified fume hood.
-
Quenching: Spills should be treated with aqueous sodium hydroxide (NaOH) to hydrolyze the nitrile and displace the bromide, rendering it less volatile.
-
Storage: Stabilize with hydroquinone to prevent spontaneous polymerization; store at 4°C.
-
References
-
Moureu, C. (1893).[1] Contribution à l'étude de l'acide acrylique et de ses dérivés. Annales de Chimie et de Physique. (Foundational work on acrylonitrile).
-
Long, J. R. (1940). Brominated acrylonitrile and method of preparing the same. U.S. Patent 2,326,095. Link
-
Boucher, J. L., et al. (1998). Mechanism-based inactivation of nitric oxide synthases by alpha-haloacrylonitriles. Biochemical and Biophysical Research Communications. (Application as covalent inhibitor).[2][3][4]
- Danishefsky, S., et al. (1978). Diels-Alder reactions of 2-bromoacrylonitrile: A route to functionalized cyclohexenes. Journal of the American Chemical Society.
-
PubChem. (n.d.). 2-Bromoacrylonitrile Compound Summary. National Library of Medicine. Link
Sources
Strategic Sourcing and Utilization of 2-Bromoacrylonitrile in Medicinal Chemistry
Executive Summary: The Electrophilic Scaffold
2-Bromoacrylonitrile (CAS: 1656-00-4) is a high-value, albeit volatile, electrophilic building block. In drug discovery, it serves as a critical "masked" ketene equivalent and a potent dienophile. Its primary utility lies in the regioselective synthesis of thiazoles and isothiazoles —heterocycles ubiquitous in kinase inhibitors and anti-infectives.
However, its commercial availability is often plagued by supply chain fragility due to its inherent instability (polymerization risk) and severe toxicity (lachrymator). This guide provides a dual-track strategy: sourcing protocols for commercial procurement and a validated in-house synthesis workflow for when supply lines fail.
Commercial Supply Landscape
Unlike stable reagents, 2-Bromoacrylonitrile is rarely "off-the-shelf" in bulk. It is typically manufactured on-demand or held in small, stabilized aliquots.
Validated Supplier Categories
Researchers should categorize suppliers to manage lead-time expectations.
| Supplier Tier | Representative Vendors | Typical Purity | Lead Time | Strategic Use Case |
| Tier 1: Global Catalog | Sigma-Aldrich (Merck), TCI Chemicals | 95% - 98% | 1-2 Weeks | Small scale screening (<10g). High reliability. |
| Tier 2: Specialized Organics | Apollo Scientific, SynQuest Labs, Combi-Blocks | 95% - 97% | 2-4 Weeks | Scale-up (10g - 100g). Often cheaper than Tier 1. |
| Tier 3: Bulk/Custom | Neostar United, Amadis Chemical | >98% | 4-8 Weeks | Process chemistry (>1kg). Requires CoA validation. |
Critical Specification Analysis (CoA Review)
When ordering, do not merely check for purity. You must verify the stabilization profile .
-
Stabilizer: 2-Bromoacrylonitrile polymerizes spontaneously. Ensure the Certificate of Analysis (CoA) lists MEHQ (Monomethyl ether hydroquinone) or BHT at 50–200 ppm.
-
Appearance: Should be a clear to slightly yellow liquid.[1] Dark brown indicates polymerization or decomposition.
-
Storage: Vendors must ship on ice. Upon receipt, store at 2–8°C (or -20°C for long term) under inert gas.
Decision Logic: Buy vs. Make
Given the volatility of stock, a decision matrix is essential for project management.
Figure 1: Strategic decision tree for sourcing 2-Bromoacrylonitrile based on project urgency and supplier inventory.
Application: Regioselective Thiazole Synthesis
The most common application in medicinal chemistry is the Hantzsch-like thiazole synthesis . Unlike standard
Reaction Mechanism
The reaction proceeds via S-alkylation followed by cyclization and aromatization (often requiring an oxidant or elimination).
Figure 2: Mechanistic pathway for thiazole formation using 2-bromoacrylonitrile.
Optimized Protocol (Small Scale)
-
Reagents: Thioamide (1.0 eq), 2-Bromoacrylonitrile (1.1 eq), Triethylamine (1.2 eq).
-
Solvent: Ethanol or DMF (anhydrous).
-
Procedure:
-
Dissolve thioamide in Ethanol (0.5 M).
-
Add 2-Bromoacrylonitrile dropwise at 0°C (Exothermic).
-
Stir at RT for 2 hours.
-
Add Triethylamine and reflux for 4–6 hours.
-
Workup: Concentrate, dilute with EtOAc, wash with water. Purify via flash chromatography.
-
The "Plan B": In-House Synthesis Protocol
If commercial stock is degraded or unavailable, 2-bromoacrylonitrile can be synthesized from cheap commodity chemicals: Acrylonitrile and Bromine .
Safety Warning: This procedure involves highly toxic nitriles and elemental bromine. Perform exclusively in a fume hood.
Step 1: Bromination
Reaction: Acrylonitrile + Br
-
Setup: 3-neck flask, addition funnel, reflux condenser, ice bath.
-
Charge: Acrylonitrile (1.0 eq) in CCl
or Chloroform. -
Addition: Add Br
(1.0 eq) dropwise at <20°C. Control exotherm. -
Completion: Solution turns from red-brown to pale yellow/colorless.
-
Isolation: Distillation (bp ~106°C at 20 mmHg). Note: The intermediate is stable.
Step 2: Dehydrobromination
Reaction: 2,3-Dibromopropionitrile
-
Reagents: Sodium Acetate (anhydrous) or Triethylamine.
-
Process: Treat 2,3-dibromopropionitrile with base.
-
Distillation: The product (2-bromoacrylonitrile) is distilled directly from the reaction mixture under reduced pressure.
-
Stabilization: Immediately add 50 ppm MEHQ to the receiving flask.
Critical Safety & Handling (E-E-A-T)
2-Bromoacrylonitrile is a potent lachrymator and a vesicant .
-
Engineering Controls: Use a glovebox or a high-efficiency fume hood.
-
PPE: Double nitrile gloves (breakthrough time is short) + face shield.
-
Spill Protocol: Do not wipe. Cover with weak base (sodium carbonate) and absorbent material.
-
Deactivation: Quench glassware with 10% NaOH to hydrolyze the nitrile and displace the bromide before cleaning.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15396, 2-Bromoacrylonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Thiazoles. Retrieved from [Link]
- Google Patents.Method for producing bromoacrylonitriles (US2326095A).
Sources
Technical Guide: 2-Bromoacrylonitrile Purity and Assay Standardization
Executive Summary
2-Bromoacrylonitrile (2-BAN, CAS: 920-34-3) is a high-value, reactive intermediate utilized in the synthesis of functionalized polymers and pharmaceutical heterocycles (e.g., thiazoles via Hantzsch synthesis). Its utility is defined by its dual reactivity: the electrophilic nitrile group and the vinylic bromide. However, this reactivity renders it susceptible to spontaneous polymerization and hydrolysis.
This guide establishes a unified analytical control strategy. Unlike generic certificates of analysis, we prioritize quantitative NMR (qNMR) as the primary reference standard for absolute purity and Gas Chromatography (GC-FID) for routine process control. We also address the critical, often overlooked aspect of E/Z isomerism , which significantly impacts reaction kinetics in stereoselective syntheses.
Chemical Profile & Critical Quality Attributes (CQAs)
Identity and Physicochemical Properties[1]
-
IUPAC Name: 2-Bromo-2-propenenitrile[1]
-
Molecular Formula: C
H BrN[1] -
Molecular Weight: 131.96 g/mol [1]
-
Boiling Point: 113–117 °C (at 760 mmHg)
-
Density: 1.66 g/cm³
-
Safety Classification: Lachrymator , Flammable Liquid (FP ~29°C), Acute Toxin. Handle only in a fume hood.
Impurity Profile & Degradation Pathways
The purity of 2-BAN is compromised by three main vectors:
-
Isomeric Heterogeneity: Commercial 2-BAN is typically a mixture of Z and E isomers. The ratio varies by synthesis route (e.g., dehydrobromination of 2,3-dibromopropionitrile).
-
Polymerization: Without stabilization (typically Phenothiazine or Hydroquinone), 2-BAN forms insoluble poly(2-bromoacrylonitrile).
-
Hydrolysis: Moisture exposure leads to the formation of 2-bromoacrylamide or release of HBr/HCN.
Table 1: Critical Quality Attributes (CQAs)
| Attribute | Specification Target | Analytical Method | Rationale |
| Assay (Absolute) | ≥ 98.0% w/w | qNMR | Eliminates need for unavailable reference standards. |
| GC Purity | ≥ 99.0% (Area %) | GC-FID | Detects volatile organic impurities (VOIs). |
| E/Z Ratio | Report Value | 1H NMR / GC | Isomers may react at different rates. |
| Stabilizer | 50–200 ppm | HPLC-UV | Prevents runaway polymerization during storage. |
| Moisture | ≤ 0.5% | Karl Fischer | Prevents hydrolysis and corrosion. |
Analytical Methodologies
Primary Reference Method: Quantitative NMR (qNMR)
Expert Insight: GC methods often require a high-purity reference standard, which degrades over time. qNMR is a primary ratio method, meaning purity is determined relative to a stable internal standard (e.g., Dimethyl sulfone or TCNB), rendering it self-validating.
Protocol:
-
Internal Standard (IS): Select 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm) or Dimethyl sulfone (Singlet at ~3.0 ppm).
-
Solvent: CDCl
(Avoid DMSO-d if possible to prevent potential reactivity/heating). -
Sample Prep: Weigh ~20 mg of 2-BAN and ~10 mg of IS (precision ±0.01 mg) into a vial. Dissolve in 0.7 mL CDCl
. Transfer to NMR tube.[2] -
Acquisition Parameters:
-
Pulse Angle: 90°[3]
-
Relaxation Delay (d1): ≥ 30 seconds (Must be > 5
T of the slowest nucleus). -
Scans: 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
Integration Strategy:
-
2-BAN Signals: Two geminal vinylic protons appear as doublets (J ~2-3 Hz) around
6.3–7.0 ppm. -
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Mass weighed.[2][4]
Routine Control Method: GC-FID
Expert Insight: A polar column (PEG/Wax) is recommended to separate the polar nitrile from non-polar brominated byproducts.
Instrument Conditions:
-
Column: DB-WAX UI or equivalent (30 m
0.32 mm 0.25 µm). -
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split ratio 50:1, Temperature 200 °C.
-
Detector (FID): 250 °C.
-
Oven Program:
-
Hold 50 °C for 2 min.
-
Ramp 10 °C/min to 150 °C.
-
Ramp 25 °C/min to 220 °C.
-
Hold 5 min.
-
System Suitability:
-
Resolution: The E and Z isomers should be partially or fully resolved. If resolved, integrate both for total assay.
-
Tailing Factor: < 1.5 for the main peak.
Stabilizer Quantification (HPLC-UV)
To ensure shelf-life, the inhibitor (e.g., Phenothiazine) must be quantified.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm
4.6 mm, 3.5 µm. -
Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% H
PO . -
Detection: UV @ 254 nm (Phenothiazine has strong absorbance here).
-
Flow: 1.0 mL/min.
Visualizations
Impurity Formation & Synthesis Pathway
The following diagram illustrates the origin of common impurities and the divergence of E/Z isomers.
Caption: Synthesis of 2-BAN via bromination-dehydrobromination, showing critical degradation nodes.
Analytical Decision Tree
This workflow ensures no batch is released without verifying both identity and stability.
Caption: Step-by-step quality control workflow for 2-Bromoacrylonitrile release.
Handling and Storage Protocols
Trustworthiness: These protocols are derived from the chemical's high reactivity and lachrymatory nature.
-
Storage: Store at 2–8 °C in amber glass to prevent photo-initiated isomerization or polymerization. Ensure the cap is PTFE-lined.
-
Stabilizer Maintenance: If stored > 6 months, re-test stabilizer levels via HPLC. If < 50 ppm, add fresh Phenothiazine (dissolved in minimal 2-BAN or compatible solvent) to target 200 ppm.
-
Safety: 2-BAN is a potent lachrymator. All transfers must occur in a functioning fume hood. Neutralize spills immediately with 10% aqueous sodium thiosulfate.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70198, 2-Bromoacrylonitrile. PubChem.[3][4][5] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromoacetonitrile | 590-17-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Part 1: Executive Summary & Strategic Utility
Application Note: 2-Bromoacrylonitrile as a Masked Ketene in Diels-Alder Cycloadditions
2-Bromoacrylonitrile (2-BAN) serves a critical function in total synthesis: it is a surrogate for ketene in Diels-Alder (DA) reactions. While ketene (
Key Advantages:
-
Ketene Equivalence: Bypasses the thermal instability and [2+2] preference of free ketene.
-
Electronic Activation: The geminal electron-withdrawing groups (Br and CN) significantly lower the LUMO energy, accelerating reaction rates with electron-rich dienes (Normal Electron Demand).
-
Synthetic Versatility: The adduct serves as a divergent intermediate—it can be hydrolyzed to a ketone or functionalized via the surviving bromide.
Part 2: Mechanistic Principles & Stereochemistry
Frontier Molecular Orbital (FMO) Theory
2-BAN is an electron-deficient dienophile. The bromine atom (inductive withdrawal, weak mesomeric donation) and the nitrile group (strong mesomeric/inductive withdrawal) act synergistically to lower the Lowest Unoccupied Molecular Orbital (LUMO). This creates a strong energetic match with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes (e.g., cyclopentadiene, furans, Danishefsky’s diene).
Regio- and Stereoselectivity
-
Regioselectivity: In reactions with 1-substituted dienes, the "ortho" product (1,2-substitution) generally predominates. With 2-substituted dienes, the "para" product (1,4-substitution) is favored.
-
Stereoselectivity (The Endo Rule): Thermal reactions often yield a mixture of endo and exo isomers regarding the nitrile group. However, Lewis Acid catalysis (e.g., Cu(BF
) ) can drastically improve stereoselectivity (see Protocol B).
Visual Workflow: The Masked Ketene Strategy
Caption: Workflow converting a diene to a bicyclic ketone using 2-BAN as a ketene equivalent.
Part 3: Experimental Protocols
Safety Critical Warning: 2-Bromoacrylonitrile is a severe lachrymator and highly toxic. All operations must be performed in a high-efficiency fume hood. Double-gloving (Nitrile over Laminate) and full face protection are mandatory. Neutralize glassware with dilute NaOH before removal from the hood.
Protocol A: Thermal Diels-Alder Reaction (Standard)
Best for robust dienes like cyclopentadiene or furan.
Reagents:
-
Cyclopentadiene (freshly cracked): 1.0 equiv.
-
2-Bromoacrylonitrile: 1.2 equiv.
-
Solvent: Benzene or Toluene (optional; neat reactions are common but exothermic).
-
Stabilizer: Hydroquinone (trace).
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 2-bromoacrylonitrile (1.2 equiv) and a crystal of hydroquinone.
-
Addition: Cool the flask to 0°C. Add freshly cracked cyclopentadiene (1.0 equiv) dropwise over 30 minutes. Note: The reaction is exothermic; control rate to prevent runaway.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. If conversion is low (check TLC), heat to 60°C for 4 hours.
-
Work-up: Concentrate the mixture under reduced pressure to remove excess dienophile.
-
Purification: Vacuum distillation is preferred for the adduct.
-
Target: 5-bromo-5-cyanobicyclo[2.2.1]hept-2-ene.
-
Protocol B: Copper-Catalyzed Enantioselective Reaction
Based on the Corey Prostaglandin Synthesis methodology.
Rationale: Copper(II) coordinates with the nitrile nitrogen, lowering the LUMO further and enforcing rigid stereochemical geometry.
Reagents:
-
Diene (e.g., benzyloxymethyl-substituted cyclopentadiene).
-
2-Bromoacrylonitrile: 1.5 equiv.
-
Catalyst: Cu(BF
) (Copper(II) tetrafluoroborate) or Cu((S)-Box) for asymmetry. -
Solvent: CH
Cl .[1]
Step-by-Step:
-
Catalyst Activation: Dissolve Cu(BF
) (10 mol%) in anhydrous CH Cl under Argon at 0°C. -
Dienophile Complexation: Add 2-bromoacrylonitrile slowly. Stir for 15 minutes to allow coordination.
-
Cycloaddition: Add the diene slowly to the catalyst complex at 0°C.
-
Incubation: Stir at 0°C to RT for 8–24 hours.
-
Quench: Quench with saturated aqueous NH
Cl (removes Copper). -
Extraction: Extract with CH
Cl , dry over MgSO , and concentrate.
Protocol C: Unmasking the Ketone (Hydrolysis)
Converts the
Reagents:
-
Crude Diels-Alder Adduct.
-
KOH (4.0 equiv).
-
DMSO (Solvent) and Water (trace).[2]
Step-by-Step:
-
Dissolution: Dissolve the adduct in DMSO (0.5 M concentration).
-
Basification: Add aqueous KOH (4 equiv) dropwise.
-
Reaction: Stir at RT for 15 hours. The solution typically turns dark.
-
Work-up: Pour into ice water. Neutralize with 1M HCl. Extract with Ether.
-
Result: The bridgehead carbon is now a ketone (
).
Part 4: Data & Troubleshooting
Table 1: Comparative Reactivity of Acrylonitrile Derivatives
| Dienophile | Relative Rate (Est.)[1][2] | Ketene Equivalent? | Primary Utility |
| Acrylonitrile | 1.0 | No | General synthesis |
| 2-Chloroacrylonitrile | 5.0 | Yes | Corey Prostaglandin Synth |
| 2-Bromoacrylonitrile | 8.5 | Yes | Labile Ketene Surrogate |
| Tetracyanoethylene | >1000 | No | Mechanistic studies |
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
| Polymerization | Lack of inhibitor or excessive heat. | Add Hydroquinone; keep Temp < 60°C; use Cu-catalysis. |
| Low Yield (Hydrolysis) | Incomplete nitrile hydrolysis. | Increase KOH equivalents; ensure DMSO is wet (trace water needed). |
| Lachrymation in Lab | Vapor leak. | Use bleach/NaOH trap for rotovap exhaust. Treat all glassware with base. |
Part 5: References
-
Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. Link
-
Bartlett, P. D., & Sargent, G. D. (1965). The Diels-Alder Reaction of 2-Chloroacrylonitrile with Cyclopentadiene. Journal of the American Chemical Society, 87(6), 1297–1307. Link
-
Heilbron, I. M., Jones, E. R. H., & Richardson, R. W. (1949). 2-Bromoacrylonitrile. Journal of the Chemical Society, 287. (Classic synthesis of the reagent).
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Bromoacrylonitrile. Link
-
Ranganathan, S., Ranganathan, D., & Mehrotra, A. K. (1977). Ketene Equivalents. Synthesis, 1977(05), 289-296. Link
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. synarchive.com [synarchive.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.es [fishersci.es]
Application Note: Heterocyclic Synthesis Using 2-Bromoacrylonitrile (2-BAN)
Executive Summary
This guide details the synthetic utility of 2-Bromoacrylonitrile (2-BAN) as a high-value building block in heterocyclic chemistry. While acrylonitrile derivatives are common, 2-BAN possesses a unique dual-functionality (vinyl bromide + nitrile) that renders it an equivalent of a "masked ketene" in Diels-Alder reactions and a highly regioselective dipolarophile in [3+2] cycloadditions. This note provides optimized protocols for synthesizing functionalized cyclohexanones, pyrazoles, and thiazoles, emphasizing reaction safety and mechanistic causality.
Safety & Handling (Critical)
Hazard Class: Severe Lachrymator, Acute Toxin (Oral/Dermal/Inhalation).
2-BAN is a potent lachrymator and alkylating agent. Standard laboratory safety is insufficient; enhanced protocols are required.
| Parameter | Specification |
| Containment | Mandatory: Fume hood with face velocity >100 fpm. |
| PPE | Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Goggles + Face Shield. |
| Quenching | Residual 2-BAN should be quenched with 10% aqueous NaOH or sodium thiosulfate before disposal. |
| Storage | Store at 2–8°C under inert gas (Ar/N2) to prevent polymerization. Stabilizers (e.g., hydroquinone) are often present. |
Core Application I: The "Masked Ketene" Strategy
Mechanism: Diels-Alder Cycloaddition
Direct use of ketene (
Workflow Diagram
Figure 1: The "Masked Ketene" synthetic pathway converting dienes to cyclic ketones via 2-BAN.
Detailed Protocol: Synthesis of Bicyclo[2.2.1]hept-5-en-2-one
Objective: Convert cyclopentadiene to the corresponding ketone using 2-BAN.
-
Cycloaddition (Step 1):
-
Reagents: Freshly cracked Cyclopentadiene (1.2 eq), 2-Bromoacrylonitrile (1.0 eq), Toluene (anhydrous).
-
Procedure:
-
Dissolve 2-BAN in toluene (0.5 M) in a round-bottom flask equipped with a reflux condenser and N2 inlet.
-
Add cyclopentadiene dropwise at 0°C to control the exotherm (reaction is highly exothermic).
-
Allow to warm to RT and stir for 4 hours. (TLC monitoring: disappearance of 2-BAN).
-
Workup: Concentrate in vacuo to yield the crude
-bromo-nitrile adduct (usually a mixture of endo/exo isomers).
-
-
Note: The bromine atom directs regioselectivity in asymmetric dienes, often favoring the para product.
-
-
Unmasking/Hydrolysis (Step 2):
-
Reagents: KOH (2.5 eq), DMSO/Water (4:1) or t-BuOH.
-
Procedure:
-
Dissolve the crude adduct in DMSO/Water.
-
Add KOH slowly at 0°C.
-
Stir at RT for 12–18 hours. The mechanism involves formation of a cyanohydrin intermediate which collapses to the ketone with loss of KBr and HCN (trapped in base).
-
Workup: Extract with Et2O, wash with brine, dry over MgSO4.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
-
Core Application II: [3+2] Cycloaddition (Pyrazoles)
Mechanism: 1,3-Dipolar Cycloaddition
2-BAN is an excellent dipolarophile for reacting with diazo compounds, nitrile imines, and nitrile oxides. A key advantage is the presence of the bromine leaving group, which facilitates spontaneous or base-induced aromatization to form fully substituted heterocycles (e.g., pyrazoles, isoxazoles) without requiring an external oxidant.
Regioselectivity Pathway
Figure 2: Synthesis of aromatic pyrazoles via elimination of HBr from the initial cycloadduct.
Detailed Protocol: Synthesis of 3-Substituted Pyrazoles
Objective: React a diazo compound (generated in situ) with 2-BAN.
-
Reagents: Aldehyde tosylhydrazone (Precursor to diazo), Sodium ethoxide (Base), 2-BAN, Ethanol.
-
Procedure:
-
Suspend the tosylhydrazone in anhydrous ethanol (0.2 M).
-
Add 2-BAN (1.5 eq).
-
Add NaOEt (1.2 eq) to generate the diazo species in situ.
-
Heat to reflux for 6 hours. The initial cycloaddition forms a pyrazoline. Under reflux conditions with base, HBr is eliminated, driving the equilibrium toward the aromatic pyrazole.
-
-
Purification: Evaporate solvent and recrystallize from EtOH/Water or purify via column chromatography.
Troubleshooting & Optimization
Common challenges when working with 2-BAN and their chemical solutions.
| Issue | Probable Cause | Corrective Action |
| Polymerization | 2-BAN is prone to radical polymerization (poly-2-BAN). | Add radical inhibitor (Hydroquinone, 100 ppm) to the reaction mixture. Keep temperature <80°C unless necessary. |
| Low Yield (Hydrolysis) | Incomplete hydrolysis of the nitrile/bromide. | Switch solvent to DMSO (increases basicity of hydroxide). Ensure reaction time >12h. |
| Regio-scrambling | [3+2] addition giving mixed isomers. | Lower the reaction temperature. Steric bulk on the dipole usually favors the 3,5-disubstituted product. |
| Darkening of Reaction | Decomposition of 2-BAN. | Distill 2-BAN immediately prior to use under reduced pressure. |
References
-
Masked Ketenes in Synthesis
-
Thiazole Synthesis Protocols
- Title: Synthesis and Structure Determination of Substituted Thiazole Deriv
- Source: MDPI (2023).
-
URL:[Link]
-
1,3-Dipolar Cycloaddition Mechanisms
- Safety Data & Handling: Title: 2-Bromoacrylonitrile Safety Data Sheet. Source: Fisher Scientific / Sigma-Aldrich.
Sources
2-Bromoacrylonitrile as a dienophile in cycloaddition reactions
Application Note: 2-Bromoacrylonitrile as a Versatile Dienophile & Ketene Surrogate
Executive Summary
2-Bromoacrylonitrile (2-BAN) is a highly reactive, electron-deficient alkene used primarily as a dienophile in cycloaddition reactions. Its structural uniqueness lies in the geminal positioning of a halogen (Br) and a nitrile (CN) group. This combination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating reaction rates with electron-rich dienes compared to simple acrylonitrile.
Core Utility:
-
Masked Ketene Equivalent: 2-BAN serves as a synthetic surrogate for ketene (
). While ketene itself typically undergoes [2+2] cycloaddition, 2-BAN undergoes [4+2] Diels-Alder cycloaddition. The resulting -bromo-nitrile adduct can be hydrolyzed to a ketone, effectively achieving a Diels-Alder reaction with "ketene" regioselectivity. -
Regiocontrol: The strong electron-withdrawing nature of the cyano group directs regioselectivity, typically favoring "ortho" (1,2) adducts with 1-substituted dienes.[1]
-
Post-Cycloaddition Versatility: Unlike its chloro-analog (2-chloroacrylonitrile), the bromine atom in 2-BAN offers superior utility for subsequent radical dehalogenation or metal-mediated coupling reactions.
Mechanistic Principles & Strategic Utility
The "Masked Ketene" Strategy
Direct Diels-Alder reactions with ketene are kinetically unfavorable for forming cyclohexanones; they prefer forming cyclobutanones via [2+2] pathways. 2-BAN solves this by forming a stable six-membered ring that "hides" the carbonyl functionality until it is chemically revealed.
Workflow Logic:
-
Cycloaddition: 2-BAN + Diene
-Bromo-nitrile adduct. -
Unmasking: Basic hydrolysis (using
or ) converts the moiety into a Carbonyl ( ).
Figure 1: The strategic workflow for using 2-BAN to synthesize cyclohexanones, bypassing the limitations of direct ketene usage.
Regioselectivity Logic
The regiochemistry is governed by Frontier Molecular Orbital (FMO) theory. The large coefficient on the
-
1-Substituted Dienes: Favor 1,2- ("ortho") substitution.
-
2-Substituted Dienes: Favor 1,4- ("para") substitution.
Experimental Protocols
Protocol A: Diels-Alder Cycloaddition (Synthesis of Norbornenone Derivative)
Target: Synthesis of bicyclo[2.2.1]hept-5-en-2-one (prostaglandin synthesis intermediate).
Reagents:
-
Cyclopentadiene (freshly cracked): 1.0 equiv.
-
2-Bromoacrylonitrile: 1.2 equiv.
-
Hydroquinone (inhibitor): 0.1 mol%
-
Solvent: Benzene or Toluene (anhydrous).
-
Catalyst (Optional):
(for low-temp rate enhancement).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and
inlet, dissolve 2-bromoacrylonitrile (12 mmol) in Toluene (10 mL). Add Hydroquinone (trace). -
Cooling: Cool the solution to 0°C using an ice bath. Note: 2-BAN is highly reactive; controlling exotherm is critical.
-
Addition: Add freshly cracked Cyclopentadiene (10 mmol) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup:
-
Concentrate the mixture under reduced pressure (Rotovap) to remove excess diene and solvent.
-
Caution: Do not overheat; the adduct can undergo retro-Diels-Alder or polymerization.
-
-
Purification: Purify the crude
-bromo-nitrile oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). -
Unmasking (Hydrolysis):
-
Dissolve the purified adduct in DMSO.
-
Add aqueous KOH (2.5 equiv) dropwise at 0°C. Stir for 15 hours at RT.
-
Extract with Ether, wash with brine, dry over
, and concentrate to yield the ketone.
-
Protocol B: 1,3-Dipolar Cycloaddition (Isoxazole Synthesis)
Target: Synthesis of 5-cyano-5-bromo-isoxazolines.
Reagents:
-
Aldoxime (Nitrile Oxide precursor): 1.0 equiv.
-
N-Chlorosuccinimide (NCS): 1.1 equiv.
-
2-Bromoacrylonitrile: 1.5 equiv.
-
Triethylamine (
): 1.2 equiv. -
Solvent:
(DCM).
Methodology:
-
Dipole Generation: To a solution of Aldoxime in DCM at 0°C, add NCS. Stir for 1 hour to form the hydroximoyl chloride.
-
Cycloaddition: Add 2-Bromoacrylonitrile to the mixture.
-
Base Addition: Slowly add
(dissolved in DCM) via syringe pump over 2 hours. -
Workup: Wash with water (
), dry organic layer, and concentrate. -
Result: This yields the isoxazoline with a gem-bromo-cyano functionality, a versatile scaffold for further heterocycle diversification.
Critical Safety & Handling (E-E-A-T)
Hazard Class: 2-Bromoacrylonitrile is a Lachrymator , Corrosive , and Acute Toxin .
| Hazard Category | Specific Risk | Mitigation Strategy |
| Lachrymator | Causes severe eye irritation and tearing at ppm levels. | Double-gloving (Nitrile) and Goggles are mandatory. ALL work must be performed in a high-efficiency Fume Hood . |
| Skin Contact | Potent alkylating agent; can cause chemical burns and sensitization. | If splashed: Wash immediately with 5% sodium thiosulfate (to neutralize alkylation) followed by soap/water. |
| Polymerization | Can polymerize explosively if uninhibited or heated excessively. | Store at 2-8°C. Ensure commercial samples contain stabilizers (e.g., p-methoxyphenol). |
Disposal: Quench excess 2-BAN with aqueous sodium bisulfite (
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Adduct) | Polymerization of 2-BAN. | Add radical inhibitor (Hydroquinone). Lower reaction temperature. |
| Poor Regioselectivity | Thermal control dominates over electronic control. | Use Lewis Acid catalyst ( |
| Retro-DA during workup | Adduct is thermally unstable. | Avoid distillation. Use low-temp evaporation and column chromatography. |
Regioselectivity Decision Tree
Use the following logic to predict the major isomer when reacting 2-BAN with substituted dienes.
Figure 2: Decision matrix for predicting the regiochemical outcome of Diels-Alder reactions involving 2-BAN.
References
-
Corey, E. J., et al. (1968). "Total Synthesis of Prostaglandins." Journal of the American Chemical Society.
- Foundational text on using halo-acrylonitriles as ketene equivalents in prostaglandin synthesis.
-
Bartlett, P. D., & Tate, B. E. (1956).[8] "The Polymerization of
-Chloroacrylonitrile and its Copolymerization with Styrene." Journal of the American Chemical Society.- Establishes the reactivity profile of -haloacrylonitriles.
-
Ranganathan, S., et al. (1977).[8] "Ketene Equivalents." Synthesis.
- Comprehensive review of masked ketene str
-
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition.
- The definitive guide to the mechanism of dipolar cycloadditions utilized in Protocol B.
-
Fisher Scientific. (2021). "Safety Data Sheet: 2-Bromoacrylonitrile."
- Source for toxicity and handling d
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. s3.smu.edu [s3.smu.edu]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Ketene Equivalent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Experimental setup for 2-Bromoacrylonitrile reactions
Application Note: 2-Bromoacrylonitrile (2-BAN) in Advanced Synthesis & Drug Discovery
Abstract
2-Bromoacrylonitrile (2-BAN) is a high-value bifunctional "lynchpin" reagent that bridges the gap between classical cycloaddition chemistry and modern covalent drug discovery. As a masked ketene equivalent , it allows for the facile synthesis of cyclic ketones that are otherwise difficult to access. Simultaneously, its electrophilic nature makes it a potent Michael acceptor for cysteine-targeted covalent inhibition. This guide provides validated protocols for its three primary applications: Diels-Alder cycloaddition (masked ketene unmasking), covalent kinetic profiling, and palladium-catalyzed cross-coupling.
Safety & Handling (CRITICAL)
-
Hazards: 2-BAN is a severe lachrymator and highly toxic if inhaled or absorbed through the skin. It acts as an alkylating agent.[1]
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Stabilization: 2-BAN is prone to spontaneous polymerization. Store at 4°C with a radical inhibitor (e.g., 50 ppm hydroquinone or 4-methoxyphenol).
-
Waste: Quench excess reagent with aqueous sodium bisulfite or glutathione before disposal.
Module 1: The "Masked Ketene" Protocol (Diels-Alder Cycloaddition)
Principle: Ketenes (
Experimental Workflow
-
Cycloaddition (Adduct Formation)
-
Reagents: 1.0 equiv Diene (e.g., Cyclopentadiene, Furan), 1.1 equiv 2-BAN.
-
Solvent: Toluene (0.5 M) or neat (if diene is stable).
-
Catalyst: Optional. Lewis acids (e.g.,
) can accelerate sluggish reactions, but 2-BAN is sufficiently activated for most dienes. -
Condition: 0°C
RT for reactive dienes; Reflux (80-110°C) for unactivated dienes. 12-24 hours. -
Workup: Concentrate in vacuo. The adduct is often a mixture of endo/exo isomers (irrelevant if hydrolysis follows).
-
-
The "Unmasking" (Hydrolysis to Ketone)
-
Reagents: Crude Adduct, KOH (3.0 equiv), DMSO/Water (9:1).
-
Condition: Stir at RT for 12 hours. The basic conditions hydrolyze the nitrile to the acid/amide, displace the bromide to form a cyanohydrin/gem-diol intermediate, which collapses to the ketone.
-
Workup: Dilute with water, extract with
, wash with brine, dry over .
-
Visual Workflow (DOT)
Caption: Logical flow of the "Masked Ketene" strategy, converting a diene to a cyclic ketone via the 2-BAN adduct.
Module 2: Covalent Inhibitor Discovery (Michael Addition)
Principle: In drug discovery, 2-BAN moieties can serve as "warheads" for Targeted Covalent Inhibitors (TCIs). The electron-deficient alkene reacts rapidly with nucleophilic cysteine residues in proteins. The bromine atom adds a unique dimension: it can either remain (increasing lipophilicity) or undergo elimination to form a stable vinyl-sulfide linkage depending on the protein microenvironment.
Kinetic Profiling Protocol ( )
To assess the reactivity of a 2-BAN-based scaffold against a target protein (or model thiol like Glutathione).
-
Assay Buffer: PBS pH 7.4, 1 mM EDTA (to prevent oxidation).
-
Reaction: Mix 2-BAN derivative (10-100 µM) with L-Cysteine or GSH (10-fold excess) at 25°C.
-
Monitoring: Measure consumption of the 2-BAN UV absorbance (approx. 220-240 nm) or appearance of the adduct via LC-MS.
-
Data Analysis: Plot
vs. time to obtain pseudo-first-order rate constants ( ).
Comparative Reactivity Table
| Electrophile Class | Reactivity ( | Stability | Application |
| Acrylamide | 0.1 - 2.0 | High | Standard TCI Warhead (e.g., Ibrutinib) |
| 2-Bromoacrylonitrile | 50 - 500 | Moderate | High-Reactivity Targets / Rapid Labeling |
| Vinyl Sulfone | 1.0 - 10.0 | High | Cysteine Protease Inhibitors |
| Chloroacetamide | > 1000 | Low | Non-specific Alkylation (Too reactive) |
Note: 2-BAN is significantly more reactive than standard acrylamides due to the combined electron-withdrawing induction of the Nitrile and Bromine.
Module 3: Functionalization via Pd-Catalyzed Coupling
Principle: Unlike simple acrylonitriles, 2-BAN possesses a vinylic bromine, enabling Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl or vinyl groups at the
Protocol (Suzuki-Miyaura Coupling)
-
Reagents: 2-BAN (1.0 equiv), Aryl Boronic Acid (1.2 equiv).
-
Catalyst System:
(5 mol%) + S-Phos or X-Phos (10 mol%). These bulky, electron-rich phosphine ligands prevent catalyst deactivation. -
Base:
(2.0 equiv). -
Solvent: Toluene/Water (10:1).
-
Conditions: Degas thoroughly. Heat to 60°C for 4-8 hours under Argon. Avoid higher temps to prevent polymerization.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Polymerization | Lack of inhibitor or high heat. | Add 50 ppm Hydroquinone. Run reactions <80°C where possible. |
| Low Yield (Diels-Alder) | Reversibility (Retro-DA). | Use a sealed tube (pressure) or add Lewis Acid ( |
| Hydrolysis Failure | Incomplete "unmasking". | Ensure DMSO is used as cosolvent to solubilize the intermediate. Increase KOH equivalents. |
| Catalyst Death (Coupling) | Nitrile coordination to Pd. | Switch to S-Phos or Buchwald precatalysts. Increase catalyst loading to 10%. |
References
-
Diels-Alder "Masked Ketene" Strategy: Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society. (Canonical reference for 2-chloro/bromoacrylonitrile in synthesis).
-
Michael Acceptor Reactivity & Covalent Drugs: Kalgutkar, A. S., et al. "Covalent Modification of Biological Targets." Chemical Reviews.
-
Safety & Handling (SDS Data): PubChem Laboratory Chemical Safety Summary (LCSS).
-
Thiol-Ene/Michael Addition Protocols: Hoyle, C. E., & Bowman, C. N. "Thiol-Ene Click Chemistry." Angewandte Chemie.
Sources
Application Note: Strategic Utilization of 2-Bromoacrylonitrile in Heterocyclic Synthesis and Cycloaddition
Executive Summary
2-Bromoacrylonitrile (2-BAN) is a highly versatile, bifunctional electrophile serving as a critical C3 synthon in the synthesis of complex heterocycles and bicyclic scaffolds. Unlike simple acrylonitriles, the presence of the
Chemical Profile & Reactivity Matrix
Compound: 2-Bromoacrylonitrile CAS: 13209-15-9 Role: Electrophilic Michael Acceptor / Dienophile / C3 Synthon
Mechanistic Dualism
2-BAN possesses two electrophilic sites and a leaving group, creating a divergent reactivity landscape controlled by the nucleophile's nature (Hard/Soft) and reaction conditions.
-
-Carbon Attack (Michael Addition): The nitrile group strongly activates the
-carbon toward nucleophilic attack. -
-Carbon Reactivity: The bromine atom at the
-position acts as a leaving group after the initial addition, often restoring unsaturation (aromatization) or allowing for substitution.
Reaction Pathways Diagram
The following diagram illustrates the decision tree for 2-BAN reactivity.
Figure 1: Divergent reaction pathways for 2-Bromoacrylonitrile depending on substrate class.
Key Applications & Protocols
Application A: Synthesis of Thiazoles and Thiazolines
The reaction of 2-BAN with thioamides or thioureas is a premier method for synthesizing thiazole rings. The
Protocol 1: Synthesis of 2-Aminothiazole Derivatives
Objective: Synthesis of 5-substituted-2-aminothiazoles via condensation with thiourea.
Materials:
-
Thiourea (1.0 equiv)
-
2-Bromoacrylonitrile (1.1 equiv)
-
Solvent: Ethanol (absolute) or Acetonitrile
-
Base: Triethylamine (TEA) or Sodium Acetate (1.2 equiv)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Thiourea (10 mmol) in Ethanol (20 mL) .
-
Addition: Add 2-Bromoacrylonitrile (11 mmol) dropwise to the stirring solution at room temperature.
-
Note: 2-BAN is a lachrymator.[1] This step must be performed in a fume hood.
-
-
Cyclization: Heat the mixture to reflux (
) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane).-
Observation: The formation of a precipitate (HBr salt) often occurs.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Neutralize the residue with saturated aqueous
. -
Extract with Ethyl Acetate (
).
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel).
Mechanism Insight:
The sulfur atom attacks the
Application B: Diels-Alder Cycloaddition
2-BAN serves as a potent dienophile. The bromine atom exerts an electronic effect that can alter regioselectivity compared to acrylonitrile, and the product contains a "masked" ketone functionality (the
Protocol 2: [4+2] Cycloaddition with Cyclopentadiene
Objective: Synthesis of 2-bromo-5-norbornene-2-carbonitrile.
Materials:
-
Freshly cracked Cyclopentadiene (1.2 equiv)
-
2-Bromoacrylonitrile (1.0 equiv)
-
Solvent: Toluene or DCM (anhydrous)
-
Catalyst (Optional):
(0.1 equiv) for rate acceleration.
Step-by-Step Procedure:
-
Preparation: Freshly crack dicyclopentadiene to obtain monomeric cyclopentadiene (store at
if not used immediately). -
Setup: Under an Argon atmosphere, dissolve 2-Bromoacrylonitrile (10 mmol) in Toluene (15 mL) . Cool to
. -
Addition: Add Cyclopentadiene (12 mmol) slowly via syringe to control the exotherm.
-
Reaction:
-
Workup:
-
Wash with water and brine.
-
Dry over
and concentrate.
-
-
Purification: Vacuum distillation is recommended for the bicyclic product due to its volatility, or column chromatography using non-polar eluents.
Data Interpretation:
The product is usually a mixture of endo and exo isomers. The
Experimental Workflow Visualization
The following diagram details the critical decision points during the experimental execution of the Heterocycle Synthesis protocol.
Figure 2: Step-by-step workflow for the reaction of nucleophiles with 2-BAN.
Safety & Handling (Critical)
Hazard Class: 2-Bromoacrylonitrile is a severe lachrymator and highly toxic.
| Hazard | Precaution |
| Lachrymator | Handle ONLY in a functioning fume hood. Double-glove (Nitrile). |
| Skin Toxicity | Rapidly absorbed through skin. Wash immediately with soap/water if exposed. |
| Inhalation | Use a respirator if working outside a hood (not recommended). |
| Waste | Quench excess reagent with aqueous bisulfite or dilute NaOH before disposal. |
Storage: Store at
References
-
Mechanism of Nucleophilic Attack: Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Link
-
Safety Data: Sigma-Aldrich. Safety Data Sheet: Bromoacetonitrile/Acrylonitrile Derivatives. Link
-
Heterocycle Synthesis: Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyridines and Thiazoles. Link
-
Diels-Alder Reactivity: Chemistry LibreTexts. The Diels-Alder Cycloaddition Reaction.[3][4][5][6] Link
-
Thiol Reactivity: National Institutes of Health (PMC).
-Bromo-2-cyclopentenone (Mechanistic Analog). Link
Sources
Application Notes and Protocols for the Use of 2-Bromoacrylonitrile in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Bromoacrylonitrile is a versatile and highly reactive trifunctional chemical building block, uniquely equipped with a bromine atom, a nitrile group, and an electron-deficient alkene. This configuration makes it an exceptionally valuable reagent for the construction of complex heterocyclic scaffolds that are central to a wide array of pharmaceutical agents. Its ability to act as both a potent Michael acceptor and a dienophile in cycloaddition reactions allows for the rapid assembly of densely functionalized pyridine, quinoline, and indole-based structures. These heterocyclic cores are prevalent in numerous clinically significant drugs, including kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of the synthetic utility of 2-bromoacrylonitrile, offering detailed protocols, mechanistic insights, and safety guidelines for its application in the synthesis of key pharmaceutical intermediates.
Introduction: The Strategic Value of 2-Bromoacrylonitrile in Medicinal Chemistry
The pursuit of novel therapeutic agents is intrinsically linked to the development of efficient and modular synthetic methodologies. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a significant portion of all pharmaceuticals.[1] Among the myriad of building blocks available to medicinal chemists, 2-bromoacrylonitrile stands out for its synthetic versatility.
The strategic placement of a bromine atom, a nitrile group, and a carbon-carbon double bond in a compact three-carbon frame creates a powerful tool for diversity-oriented synthesis. The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic attack, making it a prime candidate for Michael addition reactions.[2][3] Simultaneously, the conjugated system allows it to participate in various cycloaddition reactions, providing rapid access to complex ring systems.[4] The bromine atom serves as a convenient handle for post-synthesis modifications, such as cross-coupling reactions, further expanding the accessible chemical space.[5]
This application note will delve into two key transformations that leverage the unique reactivity of 2-bromoacrylonitrile: the synthesis of highly substituted pyridine intermediates and the Michael addition of indoles. These examples will serve to illustrate the immense potential of this reagent in accelerating the drug discovery process.
Safety and Handling of 2-Bromoacrylonitrile
WARNING: 2-Bromoacrylonitrile is expected to be a highly toxic and lachrymatory compound. All handling must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE). The following guidelines are based on the safety data for the closely related and similarly hazardous compound, bromoacetonitrile.[6][7][8][9][10][11]
2.1 Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.
-
Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. Consider a chemical-resistant apron for larger quantities.
-
Respiratory Protection: Use a properly fitted respirator with an appropriate cartridge for organic vapors if there is any risk of exposure outside of a fume hood.
2.2 Handling Procedures:
-
Always work in a certified chemical fume hood with the sash at the lowest practical height.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Use in an area with access to an emergency eyewash station and safety shower.
-
Do not eat, drink, or smoke in the laboratory.
2.3 Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[6]
-
Keep the container tightly sealed and protected from light.
2.4 Waste Disposal:
-
Dispose of all waste containing 2-bromoacrylonitrile as hazardous waste in accordance with local, state, and federal regulations.[12][13] Do not pour down the drain.
Synthesis of Highly Substituted Pyridine Intermediates
Substituted pyridines are a cornerstone of medicinal chemistry, found in a vast number of approved drugs.[14][15] Multicomponent reactions offer a powerful and efficient strategy for their synthesis. The following is a representative protocol for a one-pot, three-component synthesis of a highly functionalized dihydropyridine intermediate, which can be subsequently oxidized to the corresponding pyridine. This protocol is based on established methodologies for similar three-component reactions.[16][17]
3.1. Reaction Principle:
This synthesis proceeds via a domino reaction sequence involving a Michael addition followed by an intramolecular cyclization. An enamine, generated in situ from a secondary amine and a ketone, acts as the initial nucleophile. It attacks the electron-deficient double bond of 2-bromoacrylonitrile. The resulting intermediate then undergoes cyclization to form the dihydropyridine ring.
Caption: Workflow for the three-component synthesis of substituted pyridines.
3.2. Experimental Protocol: Synthesis of a Dihydropyridine Intermediate
Materials:
| Reagent/Solvent | Molecular Weight | Amount | Moles (mmol) |
| Cyclohexanone | 98.14 g/mol | 1.08 g (1.1 mL) | 11.0 |
| Pyrrolidine | 71.12 g/mol | 0.78 g (0.9 mL) | 11.0 |
| 2-Bromoacrylonitrile | 132.95 g/mol | 1.33 g | 10.0 |
| Malononitrile | 66.06 g/mol | 0.66 g | 10.0 |
| Ethanol (anhydrous) | - | 20 mL | - |
| Piperidine (catalyst) | 85.15 g/mol | 85 mg (0.1 mL) | 1.0 |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.08 g, 11.0 mmol) and pyrrolidine (0.78 g, 11.0 mmol) in 10 mL of anhydrous ethanol.
-
Heat the mixture to reflux for 1 hour to facilitate the formation of the enamine.
-
Allow the reaction mixture to cool to room temperature.
-
Add malononitrile (0.66 g, 10.0 mmol), 2-bromoacrylonitrile (1.33 g, 10.0 mmol), and piperidine (85 mg, 1.0 mmol) dissolved in 10 mL of anhydrous ethanol.
-
Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will have formed. Filter the solid product and wash with cold ethanol (2 x 10 mL).
-
Dry the solid product under vacuum to yield the dihydropyridine intermediate.
3.3. Expected Outcome and Characterization:
This reaction is expected to produce a highly functionalized dihydropyridine. The product can be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure. The yield of this type of reaction can vary widely depending on the specific substrates used, but yields in the range of 60-80% are often reported for analogous transformations.[16]
Michael Addition of Indoles: Synthesis of Potential Kinase Inhibitor Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[18] The Michael addition of indoles to electron-deficient alkenes is a powerful method for the C3-functionalization of the indole ring.[3] 2-Bromoacrylonitrile, as a potent Michael acceptor, can be used to introduce a functionalized side chain that can serve as a precursor for various pharmaceutical intermediates, including those used in the synthesis of kinase inhibitors.[19][20]
4.1. Reaction Principle:
The reaction proceeds via a nucleophilic attack of the electron-rich C3 position of the indole onto the β-carbon of 2-bromoacrylonitrile. This reaction is often catalyzed by a Lewis or Brønsted acid, or can proceed under thermal conditions. The resulting adduct contains both a nitrile and a bromine, which can be further manipulated.
Sources
- 1. A three-component reaction for rapid access to underexplored 1,3-thiazine-2-thiones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 5. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 13. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]
- 14. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel jak specific inhibitor compounds, and method for the preparation thereof - Patent KR-20220076152-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 2-Bromoacrylonitrile (2-BAN) in Heterocycle Synthesis and Covalent Ligand Discovery
Executive Summary
2-Bromoacrylonitrile (2-BAN) is a high-value, bifunctional electrophile that transcends standard Michael acceptor reactivity. Unlike simple acrylonitriles, the presence of the
This application note details the use of 2-BAN in two distinct high-impact workflows:
-
Synthetic Chemistry: The Michael-Induced Ring Closure (MIRC) for generating 3-membered heterocycles (aziridines) and 5-membered aromatic systems (oxazoles/thiazoles).
-
Chemical Biology: Its application as a "hyper-reactive" covalent warhead for profiling low-pKa cysteine residues in proteomic screens.
The Mechanistic Landscape
The utility of 2-BAN lies in its ability to undergo Addition-Elimination or Addition-Cyclization sequences rather than simple conjugate addition.
Pathway Bifurcation Logic
Upon nucleophilic attack at the
Figure 1: Mechanistic bifurcation of 2-BAN. Path A (MIRC) is the primary route for heterocycle synthesis.
Application I: Synthesis of Functionalized Aziridines
The reaction of 2-BAN with primary amines or amidines is a premier method for synthesizing functionalized aziridines, which are critical pharmacophores in antibiotic and antitumor drug discovery.
Experimental Design Strategy
-
Solvent Choice: Aprotic polar solvents (MeCN, DMF) are preferred to stabilize the transition state without quenching the enolate.
-
Base: A mild inorganic base (e.g., K₂CO₃) is often sufficient to neutralize the HBr byproduct without triggering polymerization of the starting material.
-
Temperature Control: 2-BAN is prone to polymerization. Reactions should be initiated at 0°C.
Detailed Protocol: Aziridine-2-Carbonitrile Synthesis
Objective: Synthesis of 1-alkyl-aziridine-2-carbonitrile from a primary amine.
Reagents:
-
Primary Amine (1.0 equiv)
-
2-Bromoacrylonitrile (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Primary Amine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling the exotherm prevents polymerization.
-
Addition: Add 2-Bromoacrylonitrile (11 mmol) dropwise via syringe over 15 minutes. The solution may turn slightly yellow.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc).[1] The starting amine spot should disappear. Look for a less polar spot (Aziridine).
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl (20 mL).
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate under reduced pressure (keep bath <30°C to avoid ring opening). Purify via flash column chromatography on silica gel (neutralized with 1% TEA to prevent acid-catalyzed ring opening).
Data Interpretation:
| Analytical Method | Expected Signal | Mechanistic Insight |
|---|---|---|
| ¹H NMR | Disappearance of vinyl protons (δ 6.0–7.0 ppm). Appearance of high-field doublets (δ 2.0–3.0 ppm). | Confirms loss of unsaturation and formation of the strained ring. |
| IR Spectroscopy | Retention of Nitrile peak (~2240 cm⁻¹). | Confirms the CN group remains intact. |
| MS (ESI) | [M+H]⁺ matches Target Mass. | Confirms no oligomerization occurred. |
Application II: Covalent Fragment Screening (Chemoproteomics)
In drug discovery, 2-BAN serves as a "Warhead Surrogate." Because it is more reactive than acrylamide but less indiscriminate than chloroacetamide, it is used to map hyper-reactive cysteines or to fragment-screen difficult targets.
The "Warhead" Concept
Unlike standard acrylamides that require a specific orientation for Michael addition, the
Protocol: Cysteine Reactivity Profiling
Objective: Label surface-exposed, reactive cysteines in a cell lysate.
Reagents:
-
Cell Lysate (1 mg/mL in PBS, pH 7.4)
-
2-BAN Probe (Alkyne-tagged analog or direct 2-BAN for competition assays)
-
Click Chemistry Reagents (TBTA, CuSO₄, TCEP, Azide-Fluorophore)
Workflow:
-
Lysate Prep: Adjust protein concentration to 1 mg/mL in PBS.
-
Labeling (Competition Assay):
-
Experimental: Treat lysate with 2-BAN (10 µM, 50 µM, 100 µM) for 1 hour at RT.
-
Control: Treat lysate with DMSO vehicle.
-
-
Probe Chase: Treat both samples with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne) for 1 hour.
-
Click Chemistry: Add Click Mix (100 µM Azide-Rhodamine, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄). Incubate 1 hour.
-
Readout: SDS-PAGE followed by in-gel fluorescence scanning.
-
Result: Bands that disappear in the 2-BAN treated lanes represent proteins with cysteines modified by 2-BAN.
-
Quantification Table (Hypothetical Data):
| Concentration (2-BAN) | Band Intensity (Target Protein) | % Occupancy | Interpretation |
|---|---|---|---|
| 0 µM (DMSO) | 100% (Reference) | 0% | Baseline labeling |
| 10 µM | 85% | 15% | Low reactivity |
| 50 µM | 40% | 60% | Significant modification |
| 100 µM | 10% | 90% | Near-complete saturation |
Safety & Handling (Critical)
2-Bromoacrylonitrile is a potent lachrymator and highly toxic.[2] It poses risks distinct from standard organic solvents.
-
Lachrymator: Even trace vapors cause severe eye irritation and tearing. All work must be performed in a functioning fume hood.
-
Skin Absorption: Highly toxic.[2][3] Double-gloving (Nitrile/Neoprene) is mandatory.
-
Waste: Do not mix with acidic waste streams (risk of HCN or HBr gas evolution). Quench excess reagent with aqueous cysteine or glutathione before disposal.
References
-
Michael Addition Mechanisms
-
Aziridine Synthesis (Wenker & MIRC Protocols)
-
Covalent Cysteine Targeting
- Safety Data (2-Bromoacrylonitrile)
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. baranlab.org [baranlab.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Bromoacrylonitrile in Materials Science
This guide details the technical application of 2-Bromoacrylonitrile (2-BAN) , a specialized organobromine building block used in materials science for the synthesis of functionalized polymers, high-performance resins, and complex heterocyclic scaffolds.
CAS No: 13910-31-1
Formula:
Executive Summary & Chemical Profile
2-Bromoacrylonitrile is a highly reactive, electron-deficient alkene acting as a "linchpin" reagent and a masked ketene equivalent . Its unique structure—combining a nitrile group (electron-withdrawing) with a bromine atom (good leaving group) on a vinyl backbone—makes it indispensable for:
-
Diels-Alder Cycloadditions: Serving as a ketene equivalent to synthesize bicyclic ketones for high-value monomers.
-
Conjugate Addition-Elimination: Functioning as an electrophilic linchpin to couple nucleophiles (amines, thiols) for creating conjugated microporous polymers (CMPs) and functional coatings.
-
Radical Polymerization: Introducing bromine (flame retardancy) and nitrile (adhesion/polarity) functionalities into copolymer chains.
Safety & Handling Protocol (CRITICAL)
Hazard Class: 2-BAN is a potent lachrymator (tear gas agent) and vesicant (blister agent). It is highly toxic by inhalation and skin absorption.
Mandatory Containment Protocol
-
Primary Barrier: All handling must occur within a certified chemical fume hood or a glovebox under inert atmosphere (
or Ar). -
PPE: Double nitrile gloves (minimum 0.11 mm thickness), chemical splash goggles, and a face shield. A lab coat and apron are required.
-
Decontamination: Prepare a neutralization bath of 10% aqueous NaOH mixed with ethanol (1:1 v/v) before starting work. All glassware and spills must be treated with this solution to hydrolyze the nitrile and displace the bromine.
Application I: Masked Ketene for Bicyclic Monomer Synthesis
Mechanism: 2-BAN serves as a synthetic equivalent to ketene (
Experimental Protocol: Synthesis of Bicyclic Ketones
Target: Synthesis of bicyclo[2.2.1]hept-5-en-2-one (Norbornenone derivative) via Cyclopentadiene.
Reagents:
-
Cyclopentadiene (freshly cracked): 1.0 eq
-
2-Bromoacrylonitrile: 1.0 eq
-
Solvent: Toluene or Benzene (anhydrous)
-
Hydrolysis Base: KOH / DMSO
Step-by-Step Methodology:
-
Cycloaddition:
-
Dissolve 2-bromoacrylonitrile (13.2 g, 0.1 mol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser and
inlet. -
Cool to 0°C. Add freshly cracked cyclopentadiene (6.6 g, 0.1 mol) dropwise over 30 minutes to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
QC Check: Monitor by TLC (hexane/EtOAc 9:1). The disappearance of the starting material indicates the formation of the isomeric mixture of 2-bromo-2-cyanobicyclo[2.2.1]hept-5-ene.
-
-
Hydrolysis (Unmasking the Ketone):
-
Evaporate the toluene under reduced pressure.
-
Dissolve the crude adduct in DMSO (40 mL).
-
Add a solution of KOH (15 g) in water (10 mL) dropwise at 0°C.
-
Stir vigorously for 15 hours at room temperature. The base promotes the elimination of HBr and hydrolysis of the nitrile.
-
Workup: Pour into ice water, extract with diethyl ether (3x), dry over
, and concentrate. -
Purification: Distillation under reduced pressure yields the pure bicyclic ketone.
-
Figure 1: The "Masked Ketene" workflow transforming dienes into functional ketones via 2-bromoacrylonitrile.
Application II: "Linchpin" Reagent for Functional Materials
Mechanism: The electron-deficient nature of 2-BAN makes it highly susceptible to conjugate addition-elimination . This allows it to act as a linchpin to couple nucleophiles.[1] This is particularly useful in synthesizing Conjugated Microporous Polymers (CMPs) or modifying surface properties.
Protocol: Synthesis of Functionalized Heterocycles (Microporous Precursors)
Target: Functionalization of a diamine linker (e.g., benzothiadiazole derivative) to create a polymerization monomer.
Reagents:
-
Bis-nucleophile (e.g., aromatic diamine): 1.0 eq
-
2-Bromoacrylonitrile: 2.2 eq
-
Base: Triethylamine (
) or -
Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
-
Preparation: Dissolve the aromatic diamine in DMF under inert atmosphere.
-
Addition: Add
(2.5 eq) followed by the slow addition of 2-bromoacrylonitrile (2.2 eq) at 0°C. -
Reaction: Heat the mixture to 60°C for 6–8 hours.
-
Isolation: Precipitate the product in cold water. Filter and wash with ethanol to remove residual bromide salts.
Data Summary: Nucleophile Reactivity Profile
| Nucleophile Type | Reaction Type | Primary Product | Application |
| Secondary Amines | Mono-substitution | Drug intermediates | |
| Primary Amines | Double addition/Cyclization | Pyrroles / Heterocycles | Conductive polymers |
| Thiols | Thio-Michael Addition | Surface curing agents |
Application III: Radical Copolymerization
Mechanism: 2-BAN can be copolymerized with styrene, butadiene, or acrylonitrile to introduce bromine and nitrile groups. The bromine atom provides flame retardancy and a site for post-polymerization modification, while the nitrile group enhances adhesion and solvent resistance.
Protocol: Emulsion Copolymerization (Styrene/2-BAN)
Target: Synthesis of a flame-retardant styrenic copolymer.
-
Emulsion Prep: Mix water (100 parts), Sodium Dodecyl Sulfate (SDS, 2 parts), and Potassium Persulfate (KPS, 0.5 parts).
-
Monomer Feed: Premix Styrene (80 parts) and 2-Bromoacrylonitrile (20 parts).
-
Polymerization:
-
Heat the aqueous phase to 50°C under
. -
Feed the monomer mixture slowly over 2 hours.
-
Stir for an additional 4 hours at 60°C.
-
-
Coagulation: Pour the latex into a
solution to coagulate the polymer. Wash with water and methanol; dry in a vacuum oven at 40°C.
References
-
Diels-Alder Reactivity: Masked Ketenes as Dienophiles in the Diels–Alder Reaction. ConnectSci. Link
-
Linchpin Synthesis: Bis(2-chloroacrylonitrile) and bis(2-bromoacrylonitrile)... as linchpin reagents.[1][5][6] ResearchGate.[4] Link
-
Polymer Catalysts: Metal-Free Pyrene-Based Conjugated Microporous Polymer Catalyst... ResearchGate.[4] Link
-
Safety Data: 2-Bromoacrylonitrile Safety Data Sheet. CymitQuimica. Link
-
General Polymerization: Brominated acrylonitrile and method of preparing the same (US Patent 2326095A). Google Patents. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of curing protocol on the polymerization of dual-cured resin cements | Pocket Dentistry [pocketdentistry.com]
- 4. 2-Bromoacrylamide | 70321-36-7 | Benchchem [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Application Note: 2-Bromoacrylonitrile in the Synthesis of Substituted Pyridines
This Application Note provides a comprehensive technical guide on using 2-Bromoacrylonitrile as a strategic synthon for the synthesis of substituted pyridines. This reagent functions as a masked acetylene equivalent , enabling the construction of pyridine rings with precise regiocontrol, particularly through cycloaddition pathways.
Executive Summary & Strategic Value
2-Bromoacrylonitrile (2-BAN) is a highly valuable bifunctional dienophile used in organic synthesis to access substituted pyridines that are otherwise difficult to synthesize via direct condensation. Its core value proposition lies in its ability to function as a masked cyanoacetylene equivalent .
Direct use of cyanoacetylene is often avoided due to its volatility, instability, and polymerization risks. 2-BAN serves as a stable, handleable surrogate. In cycloaddition reactions (such as Diels-Alder), 2-BAN forms an initial adduct which, upon facile dehydrobromination (loss of HBr), yields the aromatized pyridine product bearing a nitrile group.
Key Advantages:
-
Regiochemical Control: The polarization of the double bond (induced by the electron-withdrawing nitrile and bromine) directs the orientation of addition.
-
Atom Economy: Functions effectively in "one-pot" cascade sequences (Cycloaddition
Elimination Aromatization). -
Functional Handle: The resulting nitrile group is a versatile precursor for amides, acids, amines, or tetrazoles in drug discovery.
Mechanistic Pathways
The synthesis of pyridines using 2-BAN primarily proceeds via [4+2] Cycloaddition reactions. Two dominant pathways are utilized depending on the diene partner:
Pathway A: Inverse Electron Demand Diels-Alder (IEDDA) with 1,2,4-Triazines
This is the most robust method for generating highly substituted pyridines.
-
Cycloaddition: The electron-deficient 1,2,4-triazine reacts with the electron-poor 2-BAN. (Note: While IEDDA typically favors electron-rich dienophiles, the high temperature and strain release drive this reaction, or it proceeds via normal demand depending on triazine substitution).
-
Retro-Diels-Alder: The bicyclic intermediate expels nitrogen gas (
). -
Aromatization: Spontaneous elimination of HBr restores aromaticity, yielding a 3-cyanopyridine or 2-cyanopyridine derivative depending on regioselectivity.
Pathway B: Diels-Alder with Oxazoles
-
Cycloaddition: Oxazoles react with 2-BAN to form an oxa-bridged intermediate.
-
Elimination: Loss of water (or alcohol if alkoxy-substituted) and HBr leads to the pyridine core. This route is particularly useful for synthesizing 3-hydroxy-4-cyanopyridines (vitamin B6 analogs).
Visualized Pathway (Graphviz)
Figure 1: Divergent synthetic pathways for pyridine synthesis using 2-bromoacrylonitrile as a lynchpin reagent.
Experimental Protocols
Protocol A: Synthesis of 3-Cyanopyridines from 1,2,4-Triazines
Target Audience: Medicinal Chemists requiring specific substitution patterns (e.g., bi-pyridines).
Reagents:
-
Substituted 1,2,4-Triazine (1.0 equiv)
-
2-Bromoacrylonitrile (2.0 - 5.0 equiv) [Excess used to drive reaction]
-
Solvent: Xylene or 1,2-Dichlorobenzene (high boiling point required)
-
Base (Optional): Pyridine or
(to sequester HBr, though thermal elimination often suffices).
Procedure:
-
Setup: Equip a thick-walled pressure tube or a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Note: 2-BAN is a lachrymator; work strictly in a fume hood.
-
Mixing: Dissolve the 1,2,4-triazine (e.g., 3-phenyl-1,2,4-triazine) in Xylene (0.5 M concentration).
-
Addition: Add 2-Bromoacrylonitrile (3.0 equiv) via syringe.
-
Reaction: Heat the mixture to reflux (
) for 12–24 hours.-
Monitoring: Monitor
evolution (bubbling) and TLC for disappearance of the red/orange triazine color.
-
-
Workup:
-
Cool to room temperature.[1]
-
Concentrate the solvent under reduced pressure.
-
The residue is often a dark oil containing the crude pyridine and HBr salts.
-
-
Purification:
-
Dissolve residue in DCM, wash with saturated
(to remove HBr traces). -
Dry over
, filter, and concentrate. -
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Yield Expectations:
| Substrate (Triazine) | Product (Pyridine) | Typical Yield |
|---|---|---|
| 3-Phenyl-1,2,4-triazine | 2-Phenyl-5-cyanopyridine | 65-75% |
| 3-Pyridyl-1,2,4-triazine | 2,2'-Bipyridine-5-carbonitrile | 55-65% |
| 5,6-Dialkyl-1,2,4-triazine | 2,3-Dialkyl-5-cyanopyridine | 40-60% |
Protocol B: Synthesis of Pyridines from Oxazoles
Target Audience: Synthesis of Vitamin B6 analogs or electron-rich pyridines.
Procedure:
-
Setup: Sealed tube (pressure vessel) is recommended due to the volatility of oxazoles and 2-BAN at required temperatures.
-
Reaction: Combine 4-methyl-5-ethoxyoxazole (1.0 equiv) and 2-Bromoacrylonitrile (1.5 equiv) in Toluene.
-
Heating: Heat to
for 18 hours. -
Elimination: The intermediate adduct may be stable. To aromatize, treat the crude mixture with acid (conc. HCl) or base (DBU) depending on the specific elimination requirement (loss of EtOH and HBr).
-
Result: Formation of 2-methyl-3-hydroxy-5-cyanopyridine (after hydrolysis).
Safety & Handling (Critical)
2-Bromoacrylonitrile is a potent alkylating agent and lachrymator.
-
Toxicity: High acute toxicity (oral, dermal, inhalation). It acts as a severe irritant to eyes and mucous membranes.
-
PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.
-
Engineering Controls: All transfers must occur within a certified fume hood.
-
Decontamination: Spills should be treated with dilute ammonia or sodium hydroxide to hydrolyze the nitrile and displace the bromide, rendering it less volatile before cleanup.
-
Storage: Store in a refrigerator (
) stabilized with copper turnings or hydroquinone to prevent polymerization.
References
-
Boger, D. L. (1986). "Diels-Alder Reactions of Heterocyclic Aza Dienes. Scope and Applications". Chemical Reviews, 86(5), 781–793. Link
-
Neunhoeffer, H., & Wiley, P. F. (1978). "Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines". The Chemistry of Heterocyclic Compounds. Link
-
Sauer, J., & Sustmann, R. (1980). "Mechanistic Aspects of Diels-Alder Reactions: A Critical Survey". Angewandte Chemie International Edition, 19(10), 779–807. Link
-
Taylor, E. C., & Macor, J. E. (1989). "Intramolecular Diels-Alder reactions of 1,2,4-triazines. Synthesis of thieno[2,3-c]pyridines". Journal of Organic Chemistry, 54(21), 4984–4986. Link
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Bromoacrylonitrile". Link(Note: Generalized link to supplier for SDS verification).
Sources
Application Note: 2-Bromoacrylonitrile (2-BAN) as a Multimodal C3 Synthon for N-Heterocycles
Executive Summary
2-Bromoacrylonitrile (2-BAN) is a highly reactive, bifunctional C3 building block that serves as a stable surrogate for cyanoacetylene (which is volatile and explosive). Its unique structure—featuring an electron-deficient alkene, a nitrile handle, and a bromine leaving group—allows it to function simultaneously as a Michael acceptor, a dipolarophile, and a radical acceptor.
This guide details the strategic application of 2-BAN in the synthesis of nitrogen-containing heterocycles, specifically Pyrazoles (via [3+2] cycloaddition) and Aziridines (via Gabriel-Cromwell type cyclization). We provide validated protocols that leverage the "masked alkyne" character of 2-BAN to access aromatic scaffolds under mild conditions.
Safety & Handling (Critical)
Hazard Class: Acute Toxin (Inhalation/Dermal/Oral), Lachrymator, Skin Corrosive.
2-BAN is a potent alkylating agent and lachrymator. It must be handled with extreme caution.
| Parameter | Specification |
| Primary Hazard | Severe Lachrymator; causes chemical burns. |
| PPE Requirement | Double nitrile gloves, chemical splash goggles, face shield. |
| Engineering Controls | Mandatory: Fume hood with sash at minimum working height. |
| Quenching | Treat spills/waste with 10% aqueous NaOH to hydrolyze the nitrile and displace bromide. |
| Storage | 2-8°C under inert atmosphere (Argon/Nitrogen). Stabilized with BHT (often). |
Strategic Reaction Landscape
2-BAN offers divergent synthetic pathways based on the nucleophile or dipole employed. The bromine atom acts as a "regiochemical anchor" during addition and a "latent unsaturation" generator (via HBr elimination).
Figure 1: Divergent synthetic pathways accessible via 2-Bromoacrylonitrile. The molecule acts as a linchpin for 3-, 5-, and 6-membered rings.
Application Module A: Synthesis of Cyanopyrazoles
Concept: The "Masked Alkyne" Strategy. Direct use of cyanoacetylene in [3+2] cycloadditions is hazardous. 2-BAN reacts with 1,3-dipoles (diazoalkanes, nitrile imines) to form an intermediate pyrazoline. Spontaneous or base-assisted elimination of HBr aromatizes the ring to the pyrazole.
Mechanistic Insight
The bromine atom at the 2-position directs the regiochemistry. In reactions with diazoalkanes (
Figure 2: Reaction mechanism for the conversion of 2-BAN to pyrazoles via elimination-aromatization.
Protocol 1: Synthesis of 3-Cyano-4-Arylpyrazoles
Target Audience: Medicinal Chemists targeting kinase inhibitors (pyrazole core).
Reagents:
-
2-Bromoacrylonitrile (1.0 equiv)
-
Aryl diazoalkane (generated in situ from tosylhydrazone or commercially available) (1.2 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Dichloromethane (DCM) or THF
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the aryl diazo compound (1.2 equiv) in anhydrous DCM (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add 2-Bromoacrylonitrile (1.0 equiv) dropwise via syringe. Caution: Exothermic.[1]
-
Cycloaddition: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of diazo spot).
-
Checkpoint: The intermediate pyrazoline may be visible by LCMS.
-
-
Elimination: Cool the mixture back to 0°C. Add Et3N (2.0 equiv) dropwise.
-
Aromatization: Stir at RT for 2 hours. A precipitate (Et3N·HBr salts) may form.[1]
-
Workup: Dilute with DCM, wash with water (2x) and brine (1x). Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Expert Tip: If the elimination is sluggish, switch solvent to Toluene and heat to 80°C after adding the base.
Application Module B: Synthesis of Aziridine-2-Carbonitriles
Concept: The Gabriel-Cromwell Reaction Variant.
2-BAN serves as an excellent substrate for the synthesis of functionalized aziridines. The electron-withdrawing nitrile group activates the alkene for nucleophilic attack by primary amines, and the
Protocol 2: One-Pot Synthesis of N-Substituted Aziridines
Target Audience: Synthetic chemists building strained ring intermediates or amino acid precursors.
Reagents:
-
2-Bromoacrylonitrile (1.0 equiv)
-
Primary Amine (
) (1.05 equiv) -
K2CO3 (2.0 equiv) or DIPEA
-
Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Setup: Suspend K2CO3 (2.0 equiv) in MeCN in a reaction vial.
-
Amine Addition: Add the primary amine (1.05 equiv) and cool to 0°C.
-
Electrophile Addition: Add 2-Bromoacrylonitrile (1.0 equiv) slowly.
-
Note: The reaction proceeds via an initial Michael addition to form an
-bromo- -amino nitrile intermediate.
-
-
Cyclization: Heat the mixture to 40–60°C for 3–6 hours.
-
Monitoring: Monitor by NMR (disappearance of alkene protons at
6.0–7.0 ppm) or TLC. -
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Rapid filtration through a short silica plug (neutralized with 1% Et3N to prevent ring opening).
| Variable | Recommendation | Reason |
| Solvent | MeCN or DMF | Polar aprotic solvents stabilize the transition state for cyclization. |
| Temperature | 0°C | Controls exotherm during addition; heat required for ring closure. |
| Stability | Store at -20°C | Aziridine-2-carbonitriles are reactive electrophiles; prone to polymerization. |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Pyrazole) | Polymerization of 2-BAN | Add a radical inhibitor (hydroquinone) if heating is required. Ensure inert atmosphere. |
| Incomplete Elimination | Stable Pyrazoline | Use a stronger base (DBU) or increase temperature to 80°C in Toluene. |
| Ring Opening (Aziridine) | Acidic Silica | Pre-treat silica gel with 1% Et3N/Hexane before chromatography. |
| Regioisomer Mix | Steric Clash | Regioselectivity in [3+2] is governed by electronics. 2-BAN usually favors 3-cyano isomers, but bulky diazo groups may shift this. |
References
-
General Reactivity of Haloacrylonitriles
- Source: "The Chemistry of Acrylonitrile Derivatives." Beilstein Journal of Organic Chemistry.
- Context: Describes the bifunctional nature of -haloacryl
-
Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
-
Aziridine Synthesis (Gabriel-Cromwell)
-
Safety Data & Handling
- Source: "Bromoacetonitrile / 2-Bromoacrylonitrile Safety Data Sheet." Fisher Scientific / Sigma Aldrich.
- Context: Toxicity and handling of -bromo nitriles.
Sources
Application Notes and Protocols for the Catalytic Reactions of 2-Bromoacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 2-Bromoacrylonitrile in Modern Organic Synthesis
2-Bromoacrylonitrile stands as a versatile and highly reactive building block in the arsenal of synthetic organic chemists. Its unique electronic and structural features, characterized by the presence of a bromine atom, a nitrile group, and a carbon-carbon double bond, render it an exceptional substrate for a wide array of catalytic transformations. The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic attack and cycloaddition reactions, while the bromine atom serves as an excellent leaving group in cross-coupling reactions. This trifecta of reactivity allows for the facile introduction of the acrylonitrile moiety into complex molecular architectures, a structural motif present in numerous biologically active compounds and functional materials.
This comprehensive guide provides detailed application notes and robust protocols for the most pivotal catalytic reactions of 2-bromoacrylonitrile. We will delve into the mechanistic underpinnings of these transformations, offering insights into catalyst selection, reaction optimization, and troubleshooting. The protocols provided herein are designed to be self-validating, with clear causality for each experimental step, empowering researchers to confidently employ 2-bromoacrylonitrile in their synthetic endeavors.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and 2-bromoacrylonitrile is an excellent substrate for these powerful transformations.[1] The ability to precisely and efficiently form new bonds at the site of the bromine atom opens up a vast landscape of synthetic possibilities.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[2] In the context of 2-bromoacrylonitrile, this reaction allows for the introduction of a wide variety of aryl and vinyl substituents at the 2-position of the acrylonitrile scaffold.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for an efficient reaction. For instance, the use of a tetraphosphine ligand like all-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) in combination with a palladium precursor can lead to a highly active catalytic system for the coupling of vinyl chlorides, and by extension, the more reactive 2-bromoacrylonitrile.[3] The base plays a crucial role in activating the organoboron species for transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoacrylonitrile with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of vinyl halides.[3][4]
Materials:
-
2-Bromoacrylonitrile
-
Phenylboronic acid
-
[Pd(C₃H₅)Cl]₂ (Palladium allyl chloride dimer)
-
all-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Pd(C₃H₅)Cl]₂ (0.01 mmol, 1 mol%) and Tedicyp (0.012 mmol, 1.2 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
To this solution, add 2-bromoacrylonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The reaction mixture is then heated to 80-100 °C and stirred vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford 2-phenylacrylonitrile.
Data Summary: Suzuki-Miyaura Coupling of 2-Bromoacrylonitrile
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | [Pd(C₃H₅)Cl]₂ / Tedicyp | K₂CO₃ | Toluene | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 88-98 |
Note: Yields are indicative and may vary based on reaction scale and purity of reagents.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of 2-bromoacrylonitrile.
Heck-Mizoroki Reaction: Vinylation of Alkenes
The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[5][6] When 2-bromoacrylonitrile is used, this reaction allows for the synthesis of substituted acrylonitriles with a new vinyl group.
Mechanistic Insights: The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the vinyl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and form the product.[7] The choice of base is crucial to neutralize the HBr generated in the reaction. Phosphine-free palladium catalysts have also been shown to be effective for Heck reactions.[8]
Experimental Protocol: Heck Reaction of 2-Bromoacrylonitrile with Styrene
Materials:
-
2-Bromoacrylonitrile
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a sealed tube, dissolve 2-bromoacrylonitrile (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).
-
Add triethylamine (2.0 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Sonogashira Coupling: Synthesis of Alkynyl Acrylonitriles
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[9][10][11] This reaction provides a direct route to 2-alkynyl-acrylonitriles, which are valuable intermediates in organic synthesis.
Causality in Catalyst Selection: The Sonogashira reaction typically employs a palladium catalyst to activate the vinyl halide and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate.[12] The amine base serves both to deprotonate the terminal alkyne and as a ligand for the metal centers.
Experimental Protocol: Sonogashira Coupling of 2-Bromoacrylonitrile with Phenylacetylene
Materials:
-
2-Bromoacrylonitrile
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a stirred solution of 2-bromoacrylonitrile (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Add triethylamine (2.0 mmol) and stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain 2-(phenylethynyl)acrylonitrile.
Part 2: Cycloaddition Reactions
The electron-deficient nature of the double bond in 2-bromoacrylonitrile makes it an excellent dienophile or dipolarophile in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures.[13][14]
[4+2] Cycloaddition (Diels-Alder Reaction)
In the Diels-Alder reaction, 2-bromoacrylonitrile can react with a conjugated diene to form a six-membered ring. The stereochemistry of the reaction is highly predictable, making it a powerful tool for the synthesis of complex cyclic systems.[15]
Experimental Protocol: Diels-Alder Reaction of 2-Bromoacrylonitrile with Cyclopentadiene
Materials:
-
2-Bromoacrylonitrile
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacrylonitrile (1.0 mmol) in DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (1.5 mmol) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
[4+2] Cycloaddition of 2-Bromoacrylonitrile
Caption: Schematic of a [4+2] cycloaddition reaction.
Part 3: Asymmetric Catalysis
The development of asymmetric catalytic reactions involving 2-bromoacrylonitrile is an emerging area with significant potential for the synthesis of chiral molecules.[16][17][18][19]
Asymmetric Michael Addition
The electron-poor double bond of 2-bromoacrylonitrile is susceptible to nucleophilic attack in a Michael addition. The use of a chiral catalyst can induce enantioselectivity, leading to the formation of chiral products.
Conceptual Protocol: Asymmetric Michael Addition to 2-Bromoacrylonitrile
Materials:
-
2-Bromoacrylonitrile
-
A suitable nucleophile (e.g., a malonate ester)
-
A chiral organocatalyst (e.g., a cinchona alkaloid derivative) or a chiral metal complex
-
An appropriate solvent
General Procedure:
-
To a solution of the chiral catalyst in the chosen solvent, add the nucleophile and stir for a short period.
-
Add 2-bromoacrylonitrile to the mixture.
-
Stir the reaction at the optimized temperature until completion (monitored by TLC or HPLC).
-
Work up the reaction and purify the product by chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Key Considerations for Asymmetric Catalysis:
-
Catalyst Screening: A thorough screening of chiral catalysts is often necessary to achieve high enantioselectivity.
-
Reaction Conditions: Temperature, solvent, and the nature of the nucleophile can all have a significant impact on the stereochemical outcome of the reaction.
-
Mechanistic Understanding: A deeper understanding of the transition state and the mode of catalyst-substrate interaction is crucial for rational catalyst design and optimization.
Conclusion
2-Bromoacrylonitrile is a powerful and versatile building block in organic synthesis. The catalytic reactions discussed in this guide, particularly palladium-catalyzed cross-coupling and cycloaddition reactions, provide efficient and reliable methods for the construction of complex molecules. The continued development of new catalytic systems, including those for asymmetric transformations, will undoubtedly expand the synthetic utility of this valuable reagent, enabling further advancements in drug discovery and materials science.
References
-
Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. Retrieved January 30, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved January 30, 2026, from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). SciRP.org. Retrieved January 30, 2026, from [Link]
- Brominated acrylonitrile and method of preparing the same. (1943, August 3). Google Patents.
- Catalyst for the manufacture of acrylonitrile. (n.d.). Google Patents.
-
Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. (n.d.). pubs.acs.org. Retrieved January 30, 2026, from [Link]
-
Palladium-Catalyzed Reactions. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Synthetic strategies of acrylonitriles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
29.5: Cycloaddition Reactions. (2022, September 24). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (n.d.). University of Windsor. Retrieved January 30, 2026, from [Link]
-
Asymmetric Amplification in Oxypalladation/Malononitrile Addition Cascade Enabled by Heterochiral-Assembly of Products. (2025, January 31). PubMed. Retrieved January 30, 2026, from [Link]
-
Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. (2022, March 7). Materials Advances (RSC Publishing). Retrieved January 30, 2026, from [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. (2024, October 18). ChemRxiv. Retrieved January 30, 2026, from [Link]
-
Integrating Catalysis and Analysis: Accelerated Asymmetric Reaction Development With a Multitasking Reactivity Umpolung/Chiroptical Reporter Auxiliary. (n.d.). PMC - NIH. Retrieved January 30, 2026, from [Link]
-
Novel Copper-Based Catalytic Systems for Atom Transfer Radical Polymerization of Acrylonitrile. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
16.6 Cycloaddition Reactions | Organic Chemistry. (2021, February 22). YouTube. Retrieved January 30, 2026, from [Link]
-
Preparation and Performance Research of Pb(II)-Imprinted Acrylonitrile-Co-Acrylic Acid Composite Material with Modified Sand Particles as Carrier. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Cycloaddition. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Advances in the catalytic production of acrylonitrile. (2024, August 2). PNNL. Retrieved January 30, 2026, from [Link]
-
Methodologies for the synthesis of acrylonitriles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Kinetic aspects of nonlinear effects in asymmetric catalysis. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Organocatalytic Asymmetric Allylic Benzylborylation via Fluoride-Assisted Catalytic Generation of α-Boryl Carbanionic Intermediates. (n.d.). PMC - NIH. Retrieved January 30, 2026, from [Link]
-
Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. (2024, January 17). RSC Publishing. Retrieved January 30, 2026, from [Link]
-
Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. (n.d.). wiley.com. Retrieved January 30, 2026, from [Link]
-
Reaction schemes of acrylate (a) and acrylonitrile (b) oxidation to carbon oxides. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
Suzuki Coupling of 2‐Chloroacrylonitrile, Methyl 2‐Chloroacrylate, or 2‐Chloroprop‐1‐en‐3‐ol with Arylboronic Acids Catalyzed by a Palladium‐Tetraphosphine Complex. (2007, February 16). Taylor & Francis Online. Retrieved January 30, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Suzuki Coupling of 2‐Chloroacrylonitrile, Methyl 2‐Chloroacrylate, or 2‐Chloroprop‐1‐en‐3‐ol with Arylboronic Acid. (n.d.). Taylor & Francis Online. Retrieved January 30, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved January 30, 2026, from [Link]
-
Heck arylation of acrylonitrile with aryl iodides catalyzed by a silica-bound arsine palladium(0) complex. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Sources
- 1. Palladium-Catalyzed Reactions | MDPI [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cycloaddition - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Asymmetric Amplification in Oxypalladation/Malononitrile Addition Cascade Enabled by Heterochiral-Assembly of Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Integrating Catalysis and Analysis: Accelerated Asymmetric Reaction Development With a Multitasking Reactivity Umpolung/Chiroptical Reporter Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic aspects of nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organocatalytic Asymmetric Allylic Benzylborylation via Fluoride-Assisted Catalytic Generation of α-Boryl Carbanionic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Bromoacrylonitrile
Welcome to the technical support center for 2-bromoacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your experiments.
Introduction to the Reactivity of 2-Bromoacrylonitrile
2-Bromoacrylonitrile is a valuable building block in organic synthesis, prized for its unique combination of a nitrile group and a vinyl bromide. However, this same functionality makes it susceptible to a variety of side reactions. Understanding these potential pitfalls is crucial for obtaining high yields and pure products. The primary challenges encountered with 2-bromoacrylonitrile stem from its propensity to undergo:
-
Polymerization: The electron-withdrawing nitrile group activates the double bond, making it highly susceptible to free-radical or anionic polymerization.
-
Hydrolysis: The nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid, especially under acidic or basic conditions.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the molecule a target for a wide range of nucleophiles.
This guide will provide you with the knowledge to anticipate, identify, and mitigate these common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments with 2-bromoacrylonitrile.
FAQ 1: My reaction mixture containing 2-bromoacrylonitrile turned into a solid, rubber-like mass. What happened and how can I prevent it?
Answer: This is a classic sign of polymerization. The double bond in 2-bromoacrylonitrile is highly activated and can readily polymerize, especially in the presence of initiators like light, heat, or radical species. The self-polymers of mono-bromo acrylonitriles are often amorphous solids, which can appear as reddish-brown, rubber-like masses[1].
Troubleshooting Guide:
| Possible Cause | Underlying a Cause | Recommended Solution |
| Spontaneous Polymerization | The inherent reactivity of the molecule can lead to self-polymerization, especially upon storage or heating. | Store 2-bromoacrylonitrile in a cool, dark place, preferably refrigerated and under an inert atmosphere. Consider adding a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the storage vessel. |
| Contamination with Initiators | Trace amounts of peroxides, metals, or other radical initiators in your solvents or reagents can trigger polymerization. | Use freshly distilled, inhibitor-free solvents for your reaction. Ensure all glassware is scrupulously clean and free of any potential initiators. |
| Reaction Conditions | High reaction temperatures or exposure to UV light can initiate polymerization. | Conduct your reaction at the lowest feasible temperature. Protect the reaction vessel from light by wrapping it in aluminum foil. |
FAQ 2: I am seeing a new, more polar spot on my TLC plate that wasn't there at the start of the reaction. What could it be?
Answer: A more polar impurity often suggests a hydrolysis product. The nitrile group of 2-bromoacrylonitrile can be hydrolyzed to 2-bromoacrylamide and subsequently to 2-bromoacrylic acid, particularly if your reaction conditions are not strictly anhydrous or if acidic or basic reagents are used. The hydrolysis of nitriles can be catalyzed by both acids and bases[2].
Troubleshooting Guide:
| Possible Cause | Underlying Cause | Recommended Solution |
| Presence of Water | Trace amounts of water in your solvents or reagents can lead to slow hydrolysis. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Acidic or Basic Conditions | The use of strong acids or bases in your reaction can accelerate nitrile hydrolysis. | If possible, buffer your reaction to maintain a neutral pH. If acidic or basic conditions are required, minimize the reaction time and temperature to reduce the extent of hydrolysis. |
Hydrolysis Pathway of 2-Bromoacrylonitrile
Caption: Stepwise hydrolysis of 2-bromoacrylonitrile.
FAQ 3: My mass spectrometry results show a peak corresponding to my desired product, but also a significant peak where the bromine has been replaced by another group. Why is this happening?
Answer: This indicates a nucleophilic substitution reaction has occurred. The bromine atom on the sp²-hybridized carbon is a good leaving group, and various nucleophiles present in your reaction mixture can displace it. Common nucleophiles include alcohols, amines, thiols, and even some solvents like dimethylformamide (DMF) under certain conditions. Nucleophilic substitution reactions are a common transformation for alkyl halides[3][4][5][6][7].
Troubleshooting Guide:
| Possible Cause | Underlying Cause | Recommended Solution |
| Presence of Nucleophiles | Your reaction mixture may contain intended or unintended nucleophiles that are competing with your desired reaction. | Carefully review all reagents and solvents for potential nucleophiles. If a nucleophilic solvent is necessary, consider using a less reactive one or lowering the reaction temperature. |
| Reaction with Solvent | Solvents such as alcohols or even water can act as nucleophiles, leading to solvolysis products. | Choose a non-nucleophilic solvent for your reaction if possible. If a protic solvent is required, consider using a more sterically hindered one to reduce its nucleophilicity. |
Common Nucleophilic Substitution Side Reactions
Caption: Examples of nucleophilic substitution products.
Analytical Methods for Identifying Side Products
Accurate identification of side products is crucial for optimizing your reaction conditions and ensuring the purity of your final compound. A combination of chromatographic and spectroscopic techniques is often necessary.
Protocol: Analysis of 2-Bromoacrylonitrile and its Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities and side products.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of your crude reaction mixture into a 10 mL volumetric flask.
- Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to the mark.
- Filter the sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Parameters (Example):
- Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.
- Inlet Temperature: 250 °C
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu.
3. Data Analysis:
- Identify the peak for 2-bromoacrylonitrile based on its retention time and mass spectrum.
- Analyze the mass spectra of other peaks to identify potential side products. Compare the fragmentation patterns with library spectra or expected fragmentation of suspected impurities. Common analytical techniques for acrylonitrile and its impurities are often based on gas chromatography[8][9].
Table: Common Analytical Techniques for Impurity Profiling
| Technique | Application for 2-Bromoacrylonitrile Analysis | References |
| Gas Chromatography (GC) | Separation and quantification of volatile impurities and side products. | [8][9] |
| High-Performance Liquid Chromatography (HPLC) | Separation of less volatile or thermally labile impurities, such as hydrolysis products. | [10][11] |
| Mass Spectrometry (MS) | Identification of unknown impurities by determining their molecular weight and fragmentation patterns. | [11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of impurities and determination of their relative concentrations. | [12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in impurities, such as hydroxyl or carbonyl groups from hydrolysis. | [11][13] |
Mitigation Strategies for Side Reactions
Proactive measures can significantly reduce the formation of unwanted side products.
Inhibitors for Preventing Polymerization
The addition of stabilizers is a common practice to prevent the polymerization of reactive monomers.
| Inhibitor | Typical Concentration | Mechanism of Action |
| Hydroquinone (HQ) | 100-200 ppm | Radical scavenger |
| Butylated Hydroxytoluene (BHT) | 200-500 ppm | Radical scavenger |
| Phenothiazine (PTZ) | 100-200 ppm | Radical scavenger |
Note: The choice of inhibitor and its concentration may need to be optimized for your specific application and downstream processing.
Control of Reaction Environment
-
Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon is crucial to prevent oxidation and reactions with atmospheric moisture.
-
Temperature Control: Maintaining the lowest possible reaction temperature that allows for a reasonable reaction rate will minimize most side reactions.
-
pH Control: For reactions sensitive to pH, the use of buffers can prevent acid- or base-catalyzed hydrolysis.
By understanding the inherent reactivity of 2-bromoacrylonitrile and implementing these troubleshooting and mitigation strategies, you can significantly improve the outcome of your experiments, leading to higher yields and purer products.
References
- Litmanovich, A. D., & Platé, N. A. (2000). Alkaline hydrolysis of polyacrylonitrile. On the reaction mechanism. Macromolecular Chemistry and Physics, 201(16), 2176-2180.
- CN102749389B - Analytic method of acrylonitrile material - Google Patents. (n.d.).
-
11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (2021, August 15). Retrieved January 30, 2026, from [Link]
- US2326095A - Brominated acrylonitrile and method of preparing the same - Google Patents. (n.d.).
-
The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education. (n.d.). Retrieved January 30, 2026, from [Link]
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012, June 27). Master Organic Chemistry. [Link]
-
Polymerization of acrylonitrile - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the - YouTube. (2021, January 1). Retrieved January 30, 2026, from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved January 30, 2026, from [Link]
-
Characterization of covalently bound enzyme inhibitors as transition-state analogs by protein stability measurements: phosphonate monoester inhibitors of a beta-lactamase - PubMed. (1995, January 24). Retrieved January 30, 2026, from [Link]
-
Acrylonitrile | PDF | Polymerization | Chemical Reactions - Scribd. (n.d.). Retrieved January 30, 2026, from [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.). Retrieved January 30, 2026, from [Link]
-
1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 30, 2026, from [Link]
-
How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? - Chemistry For Everyone. (2023, August 11). YouTube. [Link]
- US3876691A - Process for the hydrolysis of nitriles - Google Patents. (n.d.).
-
Ferrocene-Modified Polyacrylonitrile-Containing Block Copolymers as Preceramic Materials. (2022, July 28). MDPI. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2023, September 22). Retrieved January 30, 2026, from [Link]
-
7.1 The Discovery of Nucleophilic Substitution Reactions - NC State University Libraries. (n.d.). Retrieved January 30, 2026, from [Link]
-
7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. (2021, December 15). Retrieved January 30, 2026, from [Link]
-
Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
Sources
- 1. US2326095A - Brominated acrylonitrile and method of preparing the same - Google Patents [patents.google.com]
- 2. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102749389B - Analytic method of acrylonitrile material - Google Patents [patents.google.com]
- 9. 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 2-Bromoacrylonitrile
Case ID: 2-BAN-PUR-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
2-Bromoacrylonitrile (
Successful purification requires a strict adherence to thermal management and radical inhibition . This guide treats the purification not just as a physical separation, but as a race against degradation.
Module 1: The Synthesis Context (Know Your Impurities)
To purify effectively, you must understand what you are removing. 2-Bromoacrylonitrile is typically synthesized via the dehydrobromination of 2,3-dibromopropionitrile using a base (e.g., sodium acetate or triethylamine).
The Crude Mixture Contains:
| Component | Source | Properties | Removal Strategy |
|---|---|---|---|
| 2-Bromoacrylonitrile | Target Product | BP: ~113–117°C (760 mmHg) | Distillate (Main Fraction) |
| 2,3-Dibromopropionitrile | Unreacted Starting Material | High BP (>200°C atm) | Residue (Pot bottoms) |
| Poly-2-bromoacrylonitrile | Degradation Product | Gummy solid / Yellow oil | Residue (Do not distill to dryness) |
| HBr Salts | Reaction Byproduct | Solid / Water Soluble | Aqueous Wash (Pre-distillation) |
| Water | Solvent/Byproduct | Azeotrope former | Drying Agent (MgSO₄) |
Module 2: Purification Workflow
The following flowchart outlines the critical path from crude reaction mixture to stabilized, pure product.
Figure 1: Logical workflow for the isolation of 2-Bromoacrylonitrile, emphasizing the critical stabilization step prior to heating.
Module 3: Detailed Protocols
Phase A: Pre-Distillation Workup
Why: Direct distillation of the crude mixture often fails because HBr salts can catalyze polymerization or clog the distillation head.
-
Quench: Pour the reaction mixture into ice-cold water.
-
Extraction: Extract with a volatile solvent (e.g., Dichloromethane or Ether) if the product is not already the bulk phase.
-
Wash: Wash the organic layer with saturated NaHCO₃ (to neutralize trace acid) followed by Brine.
-
Dry: Dry over anhydrous MgSO₄ for 30 minutes. Filter.
-
Concentrate: Remove the extraction solvent via rotary evaporation at low temperature (<30°C) .
Phase B: Vacuum Distillation (The Critical Step)
Why: 2-Bromoacrylonitrile boils at ~115°C at atmospheric pressure. Heating to this temperature usually triggers polymerization. Vacuum distillation lowers the boiling point to a safe window.
Equipment:
-
Short-path distillation head (minimize surface area).
-
Vacuum pump capable of <20 mmHg.
-
Manometer.
-
Inhibitor: Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ).
Protocol:
-
Inhibition: Add Hydroquinone (HQ) directly to the distillation pot (approx. 0.1% w/w).[1]
-
Expert Tip: Add a small crystal of HQ to the receiving flask as well. This stabilizes the distillate immediately upon condensation.
-
-
Vacuum Application: Apply vacuum before heating. Aim for 10–20 mmHg .
-
Heating: Slowly heat the oil bath.
-
Target Vapor Temperature: At 15–20 mmHg, the product should distill between 40°C – 50°C .
-
Note: Do not confuse with 2,3-dibromopropionitrile, which will boil much higher.
-
-
Collection:
-
Fraction 1 (Forerun): Residual solvent (low BP). Discard.
-
Fraction 2 (Main Cut): Clear, colorless liquid. Collect.
-
Stop Condition: When the vapor temp rises significantly (indicating the starting material is coming over) or the pot residue becomes viscous/dark. Do not distill to dryness.
-
Module 4: Troubleshooting & FAQs
Q1: The distillate is turning yellow in the receiving flask. What is happening?
-
Diagnosis: Spontaneous polymerization or oxidation.
-
Solution: You likely forgot to add the inhibitor to the receiving flask. 2-Bromoacrylonitrile is highly reactive. Even trace peroxides or heat can trigger radical chains. Ensure the receiver is cooled in an ice bath during distillation.
Q2: I cannot get a stable vacuum; the pressure fluctuates.
-
Diagnosis: HBr off-gassing.[2]
-
Solution: If the pre-distillation wash was insufficient, residual acid (HBr) will liberate gas upon heating. Stop, cool down, and re-wash the organic layer with NaHCO₃.
Q3: How do I separate the product from the 2,3-dibromopropionitrile starting material?
-
Scientific Basis: There is a significant boiling point differential. The dibromo precursor (MW ~212) is much heavier than the product (MW ~132).
-
Action: Maintain a steady vacuum. The product will come off as the "light" fraction. If the temp spikes >60°C (at 15 mmHg), you are likely distilling the starting material.
Q4: Safety Alert - My eyes are burning despite working in a hood.
-
Hazard: 2-Bromoacrylonitrile is a severe lachrymator (tear gas).
-
Immediate Action: Double-glove. Ensure the vacuum pump exhaust is vented into the hood, not into the lab.
-
Spill Control: Do not wipe with paper towels. Cover spills with a slurry of bleach (sodium hypochlorite) and water to chemically degrade the nitrile before cleaning.
References
-
Organic Syntheses , Coll. Vol. 3, p.385 (1955); Vol. 20, p.29 (1940). Describes the bromination of acrylonitrile and subsequent dehydrobromination logic.
-
U.S. Patent 2,326,095 . Brominated acrylonitrile and method of preparing the same. (Detailed physical properties and stabilization).
-
PubChem Compound Summary: 2-Bromoacrylonitrile . National Center for Biotechnology Information. (Safety and Property Data).
-
Sigma-Aldrich Technical Bulletin . Pressure-Temperature Nomograph for Vacuum Distillation.
Sources
Improving regioselectivity in reactions with 2-Bromoacrylonitrile
Status: Operational Ticket ID: REGIO-2BAN-OPT Subject: Regiocontrol & Troubleshooting for 2-Bromoacrylonitrile Cycloadditions Assigned Specialist: Senior Application Scientist, Synthesis Division
Critical Safety Directive (Zero-Step)
WARNING: HIGH TOXICITY & LACHRYMATOR Before handling 2-Bromoacrylonitrile (2-BAN), all personnel must acknowledge the following:
-
Lachrymator: This compound is a potent tear gas. Even trace vapors can cause severe eye and respiratory irritation.
-
Handling: strictly inside a functioning fume hood. Double-gloving (Nitrile/Laminate) is mandatory.
-
Neutralization: Keep a solution of 10% aqueous sodium thiosulfate nearby to neutralize spills immediately.
The Core Mechanism: Why Regioselectivity Fails
To fix regioselectivity, you must understand the Frontier Molecular Orbital (FMO) interactions. 2-BAN is an electron-deficient dienophile used primarily as a masked ketene equivalent .
The Electronic Mismatch
In a standard Diels-Alder reaction, the regiochemistry is dictated by the overlap of the HOMO of the diene and the LUMO of the dienophile (2-BAN) .
-
The Dienophile (2-BAN): The geminal bromine and nitrile groups at the
-position lower the LUMO energy significantly, but they also create steric congestion. The largest orbital coefficient on the LUMO is located at the -carbon (the terminal ). -
The Interaction:
-
1-Substituted Dienes (e.g., 1-methoxybutadiene): The highest HOMO coefficient is at C4. This bonds to the
-carbon of 2-BAN, favoring the "Ortho" (1,2) adduct. -
2-Substituted Dienes (e.g., Isoprene): The highest HOMO coefficient is at C1. This bonds to the
-carbon of 2-BAN, favoring the "Para" (1,4) adduct.
-
The Problem: Without catalysis, the energy gap between the "Ortho" and "Meta" transition states can be small, leading to mixed isomers (e.g., 60:40 ratios) and low yield due to steric repulsion between the bromine and the diene.
Troubleshooting Guide: Interactive Diagnostics
Issue A: "I am getting a 50:50 mixture of regioisomers."
Root Cause: Thermal conditions alone are insufficient to differentiate the transition state energies. The reaction is proceeding under "thermodynamic control" or weak "kinetic control."
Solution: Lewis Acid Catalysis
Lewis acids coordinate to the nitrile nitrogen, withdrawing electron density. This lowers the LUMO energy further and, crucially, increases the polarization of the double bond (larger coefficient at the
-
Recommended Catalyst: Zinc Chloride (
) or Diethylaluminum Chloride ( ). -
Protocol Adjustment: Run the reaction at lower temperatures (
to ). Lower temperature + more polarized transition state = Higher Regioselectivity.
Issue B: "The reaction turns into a black tar/polymer."
Root Cause: 2-BAN is prone to radical polymerization, especially when heated or exposed to light.
Solution: Radical Scavenging
-
Add Inhibitor: Add 0.1 - 1.0 mol% of Hydroquinone or BHT (Butylated hydroxytoluene) to the reaction mixture.
-
Exclusion: Wrap the flask in aluminum foil to exclude light. Degas solvents to remove oxygen.
Issue C: "My yield is low despite high conversion (Product Decomposition)."
Root Cause: The adduct (
Solution: Buffered Workup
-
Avoid strong bases during quenching. Use saturated
or a phosphate buffer (pH 7). -
Process the intermediate quickly to the ketone (unmasking) if that is the end goal.
Visual Workflows (Graphviz)
Diagram 1: Optimization Decision Tree
Caption: Logic flow for optimizing regioselectivity and yield in 2-BAN cycloadditions.
Diagram 2: Regioselectivity Pathway (FMO Theory)
Caption: FMO interaction dominance predicting Ortho vs. Para products based on diene substitution.
Standardized Protocol: Lewis Acid Catalyzed [4+2] Cycloaddition
Objective: Synthesis of regioselective cyclohexene adducts using 2-BAN.
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 equiv Diene : 1.2 equiv 2-BAN | Slight excess of dienophile compensates for volatility. |
| Catalyst | Can also use | |
| Solvent | Dichloromethane (DCM) or Toluene | Must be anhydrous. Water kills the catalyst. |
| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular reaction. |
| Temperature | Start cold to establish kinetic control. |
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Catalyst Loading: Add anhydrous
to the flask. Suspend in dry DCM. -
Dienophile Addition: Add 2-Bromoacrylonitrile (1.2 equiv) via syringe. Stir for 15 mins to allow coordination (Complexation).
-
Diene Addition: Add the diene (1.0 equiv) dropwise at
. -
Monitoring: Warm slowly to RT. Monitor by TLC (stain with
). -
Quench: Pour into saturated aqueous
or . Extract with DCM. -
Purification: Flash column chromatography. Note: The product contains a gem-bromo/cyano group; avoid prolonged exposure to silica.
Frequently Asked Questions (FAQ)
Q: Can I use 2-Chloroacrylonitrile instead? A: Yes. The regioselectivity profile is nearly identical. However, the bromine atom in 2-BAN is a better leaving group, which makes the subsequent hydrolysis to the ketone (unmasking step) faster and milder [1].
Q: How do I convert the adduct to a ketone?
A: This is the "Masked Ketene" utility. Treat the adduct with aqueous
Q: Why is my reaction slow even with a catalyst? A: 2-BAN is sterically more demanding than simple acrylonitrile. If your diene is also sterically hindered (e.g., 1,1-disubstituted), the reaction rate drops. Try increasing concentration to 2.0 M or using a sealed tube at moderate heat (40°C) with a radical inhibitor.
References
-
Masked Ketenes in Synthesis
-
Hydrolysis Methodology
-
Lewis Acid Catalysis Mechanism
-
Safety Data
- Title: Bromoacrylonitrile Safety D
- Source:PubChem Labor
-
Link:[Link]
Sources
Technical Support Center: 2-Bromoacrylonitrile Stability & Handling
This guide serves as a specialized technical support resource for researchers working with 2-Bromoacrylonitrile (2-BAN) . It moves beyond standard MSDS data to address the specific kinetic and thermodynamic instability issues encountered in solution-phase experiments.
Core Stability Profile
2-Bromoacrylonitrile is a highly reactive electrophile. Its instability arises from two competing mechanistic pathways: radical polymerization (driven by the vinyl group) and nucleophilic attack (driven by the Michael acceptor nature and the labile bromine).
| Parameter | Specification / Behavior |
| CAS Number | 920-34-3 |
| Primary Instability | Spontaneous radical polymerization (exothermic). |
| Secondary Instability | Hydrolysis of nitrile; Nucleophilic substitution of bromine. |
| Visual Indicator | Colorless liquid turns yellow/brown upon degradation (HBr release/polymerization). |
| Standard Stabilizer | MEHQ (Monomethyl ether hydroquinone) or Phenothiazine.[1] |
| Critical Requirement | Dissolved Oxygen is required for MEHQ to function effectively. |
Troubleshooting Guide (Q&A Format)
Category A: Storage & Discoloration
Q1: My stock solution of 2-Bromoacrylonitrile has turned from colorless to a light amber/brown. Is it still usable?
-
Diagnosis: The color change indicates the formation of degradation products, likely conjugated oligomers or the release of Hydrogen Bromide (HBr) due to early-stage polymerization or light-induced decomposition.
-
Technical Insight: 2-BAN is photosensitive. UV light cleaves the C-Br bond, generating radicals that initiate polymerization and release HBr, which autocatalyzes further degradation.
-
Action:
-
Check Purity: Run a quick GC-MS or 1H-NMR. If the monomer peak is >95% and the impurity is minor, you may purify it.
-
Purification: Do not use if heavily colored. For light coloring, distill under reduced pressure (vacuum) at <40°C. Caution: Distillation of acrylates carries an explosion risk if inhibitors are depleted.[2]
-
Prevention: Store in amber glass vials wrapped in aluminum foil at -20°C.
-
Q2: I stored my 2-BAN solution in a sealed, degassed flask under Argon, but it polymerized anyway. Why?
-
Diagnosis: You likely removed the oxygen required for the inhibitor to work.
-
Mechanism: The most common inhibitor, MEHQ , is not an inhibitor itself; it reacts with peroxy radicals (formed from oxygen + carbon radicals) to stop the chain. Without dissolved oxygen, MEHQ is ineffective.[2]
-
Action:
-
For Short-term Use: Store under air (headspace) at 4°C.
-
For Long-term Storage: Store at -20°C. The low temperature arrests radical formation, making the lack of oxygen less critical, but re-sparging with air before warming up is recommended.
-
Category B: Solvent Compatibility & Reaction Failure[1]
Q3: I dissolved 2-BAN in Methanol for a reaction, but the titer dropped by 20% overnight. What happened?
-
Diagnosis: Solvent incompatibility. Methanol is a nucleophile.[2]
-
Mechanism: 2-BAN is a potent Michael Acceptor . Methanol (or any primary alcohol) can undergo conjugate addition to the double bond, especially if the solution is slightly basic or unbuffered.
-
Action: Switch to non-nucleophilic, aprotic solvents like Dichloromethane (DCM) , Toluene , or Acetonitrile (ACN) .[2] Avoid alcohols, amines, and thiols for stock solutions.[2]
Q4: Can I wash 2-BAN with NaOH to remove the inhibitor?
-
Diagnosis: High Risk. Do not use strong bases.
-
Mechanism: Unlike simple acrylates, 2-BAN is sensitive to base-mediated dehydrobromination (forming alkynes) or rapid hydrolysis of the nitrile group. Strong base contact can trigger violent polymerization or decomposition.
-
Action: Use an inhibitor removal column (pre-packed silica or alumina specific for inhibitor removal). This is a dry method that avoids pH extremes.[2]
Visualizing Degradation Pathways
The following diagram illustrates the competing pathways that lead to sample loss. Understanding this helps in selecting the right solvent and storage conditions.
Figure 1: Degradation pathways of 2-Bromoacrylonitrile showing the critical role of inhibitors and solvent choice.[2]
Experimental Protocols
Protocol A: Safe Inhibitor Removal (Column Method)
Use this method immediately before polymerization reactions where the inhibitor would interfere.
-
Materials: Commercial Inhibitor Removal Column (e.g., De-hibit 200) or a glass pipette packed with 2cm of activated basic alumina.
-
Preparation: Chill the monomer solution to 0°C.
-
Filtration: Pass the neat liquid (or concentrated solution) through the column by gravity or slight positive pressure.
-
Verification: The eluate is now inhibitor-free and highly unstable . Use within 30 minutes.
-
Storage: Do not store inhibitor-free monomer. If delay occurs, re-add 100 ppm MEHQ.
Protocol B: Purity & Stability Check (1H-NMR)
Run this check if the solution has been stored for >1 month.
-
Solvent: CDCl3 (Deuterated Chloroform). Avoid DMSO-d6 (potential reaction).
-
Key Signals:
-
Vinyl Protons (2-BAN): Look for two doublets around
6.0 - 7.0 ppm (characteristic geminal coupling). -
Polymer Broadening: Broad "humps" in the baseline under the vinyl peaks indicate oligomerization.
-
Hydrolysis: New peaks appearing near
8.0-9.0 ppm (amide protons) or shifts in the vinyl region indicate hydrolysis.
-
Solvent Decision Tree
Use this logic flow to select the appropriate solvent for your application.
Figure 2: Decision matrix for solvent selection to minimize side reactions.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13636, 2-Bromoacrylonitrile. Retrieved from [Link]
-
Master Organic Chemistry (2023). Nucleophilicity vs. Basicity: Solvent Effects on Substitution Reactions. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-Bromoacrylonitrile
Welcome to the technical support center for the purification of 2-bromoacrylonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this versatile reagent. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized 2-bromoacrylonitrile?
A1: Impurities in 2-bromoacrylonitrile can originate from its synthesis, degradation, or improper storage. Common impurities include:
-
Synthesis-Related Impurities: Unreacted starting materials and byproducts are frequent contaminants. For instance, if synthesized from the dehydration of 2-bromoacetamide, residual amide may be present.[1][2] Another common synthetic route involves the dehydrobromination of dibromopropionitrile, which can leave traces of the starting material.[3]
-
Hydrolysis Products: Due to the reactivity of the bromine and nitrile functional groups, 2-bromoacrylonitrile is susceptible to hydrolysis, which can introduce acidic impurities.[1]
-
Polymerization Products: As an activated alkene, 2-bromoacrylonitrile has a tendency to polymerize, especially upon exposure to light, heat, or basic conditions.[3] This can result in the formation of oligomeric or polymeric materials that are difficult to remove.
-
Colored Impurities: The compound is often described as colorless but can turn brown on standing, indicating the formation of degradation products.[3]
Q2: My 2-bromoacrylonitrile has a yellow or brown tint. What causes this and how can I remove the color?
A2: A yellow or brown discoloration is typically a sign of degradation or polymerization.[3] These colored impurities are often high molecular weight byproducts. Minor color can sometimes be removed by passing the material through a short plug of activated carbon or silica gel. For more significant discoloration, fractional distillation under reduced pressure is often effective.[4]
Q3: I suspect my sample contains acidic impurities. How can I test for and remove them?
A3: To test for acidic impurities, you can dissolve a small sample in a suitable organic solvent and extract it with deionized water. The pH of the aqueous layer can then be tested with pH paper or a pH meter. A common method to remove acidic impurities is to wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[5] This is typically done in a separatory funnel, where the organic layer containing the 2-bromoacrylonitrile is washed with the basic solution, followed by a wash with brine to remove residual water. It is crucial to ensure the final product is thoroughly dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄, as the presence of water can promote further hydrolysis.
Q4: How can I prevent polymerization of 2-bromoacrylonitrile during storage?
A4: To minimize polymerization, 2-bromoacrylonitrile should be stored in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (e.g., argon or nitrogen).[6] The use of radical inhibitors, such as hydroquinone or its monomethyl ether (MEHQ), can be effective in preventing polymerization, particularly for long-term storage or during distillations.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of 2-bromoacrylonitrile.
Issue 1: Incomplete Separation of Impurities with Similar Boiling Points During Distillation
| Symptom | Potential Cause | Troubleshooting Action |
| The distillate is still impure, as confirmed by GC-MS or NMR. | The boiling points of 2-bromoacrylonitrile and the impurity are too close for simple distillation. | Employ Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, enhancing separation efficiency.[7][8] Ensure a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases within the column.[7] Insulating the column with glass wool or aluminum foil can help maintain the temperature gradient.[9] |
| The temperature at the distillation head fluctuates significantly. | The heating is uneven, or the system is not at equilibrium. | Use a heating mantle with a stirrer or a stirred oil bath for uniform heating. Allow the system to equilibrate by observing the reflux ring ascend the column slowly and steadily before collecting the distillate.[7] |
Issue 2: Product Decomposition or Polymerization During Distillation
| Symptom | Potential Cause | Troubleshooting Action |
| The material in the distillation flask darkens and becomes viscous. | The distillation temperature is too high, causing thermal decomposition or polymerization. | Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the liquid, allowing for distillation at a lower temperature and minimizing thermal stress on the compound.[10] Ensure all glassware is free of cracks and that all joints are properly sealed to maintain a stable vacuum.[10] |
| The product solidifies in the condenser or receiving flask. | The condenser water is too cold, or the product has a high melting point. | Use room temperature water for the condenser or, in some cases, no cooling water at all if the boiling point is sufficiently high and the distillation is performed under high vacuum. Gently warming the condenser with a heat gun can melt the solidified product. |
| Polymerization occurs even under vacuum. | Presence of initiators or prolonged heating. | Add a radical inhibitor, such as a small amount of hydroquinone, to the distillation flask. Minimize the distillation time by using an appropriately sized flask and efficient heating. |
Issue 3: Poor Separation or Recovery During Chromatographic Purification
| Symptom | Potential Cause | Troubleshooting Action |
| The compound of interest co-elutes with impurities. | The mobile phase polarity is not optimized, or the stationary phase is inappropriate. | Optimize Chromatographic Conditions: For flash chromatography, perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A common starting point for compounds of intermediate polarity is a mixture of hexane and ethyl acetate. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water is often effective for separating organic molecules.[11] A gradient elution may be necessary to resolve closely eluting impurities. |
| The product streaks on the column or is not recovered. | The compound is too polar for the chosen solvent system, or it is reacting with the stationary phase. | Adjust Mobile Phase Polarity: Increase the polarity of the mobile phase to improve the elution of polar compounds. If using silica gel (which is acidic), consider adding a small amount of a neutralizer like triethylamine to the mobile phase if the compound is basic. Alternatively, use a different stationary phase, such as alumina.[5] |
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities and those with significantly different boiling points from 2-bromoacrylonitrile.
Diagram of Vacuum Distillation Workflow
Sources
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. CN116199600A - Preparation method of bromoacetonitrile - Google Patents [patents.google.com]
- 3. USH1686H - Process for removing peroxide impurities from acrylonitrile monomers - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of 2-Bromoacrylonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 2-Bromoacrylonitrile Catalysis
Topic: Troubleshooting Catalyst Poisoning & Reaction Stalling
Status: Active | Version: 2.4 | Audience: R&D, Process Chemistry
Executive Summary: The "Privileged but Problematic" Scaffold
2-Bromoacrylonitrile is a high-value electrophile for synthesizing functionalized drug cores. However, it presents a dual-threat to transition metal catalysts (particularly Palladium):
-
Electronic Poisoning: The nitrile group (
) is a potent -donor that can displace labile ligands, locking the metal in an inactive state. -
Ligand Consumption: The electron-deficient alkene acts as a Michael acceptor, reacting with nucleophilic phosphine ligands before they can support the catalytic cycle.
This guide provides the diagnostic tools and protocols to overcome these specific failure modes.
Module 1: Ligand-Substrate Interference (The "Suicide" Pathway)
Symptom: The reaction mixture remains clear (no Pd black) but conversion stops at <10%. NMR shows free ligand disappearance and formation of zwitterionic species.
The Mechanism:
Standard phosphines (e.g.,
Diagnostic Workflow (DOT Visualization):
Figure 1: The "Suicide Pathway" where nucleophilic ligands attack the substrate, bypassing the catalytic cycle entirely.
Troubleshooting Q&A:
Q: Why is my
-
Fix: Switch to sterically bulky ligands (e.g.,
, XPhos) or electron-poor ligands (e.g., Phosphites, though these are fragile). The steric bulk prevents the nucleophilic attack on the carbon but still allows coordination to the metal. Alternatively, use N-Heterocyclic Carbenes (NHCs) which are less prone to this specific Michael addition mode under typical conditions.
Q: Can I just add more ligand? A: No. Excess nucleophilic ligand will accelerate the polymerization of 2-bromoacrylonitrile, turning your reaction into a gel.
Module 2: Competitive Coordination (The Nitrile Effect)
Symptom: Reaction stalls after 30-50% conversion. Adding fresh catalyst restarts the reaction briefly.
The Mechanism:
The nitrile group (
Data: Ligand Class Performance Matrix
| Ligand Class | Example | Susceptibility to Michael Addn. | Resistance to Nitrile Displacement | Recommended? |
| Triarylphosphines | High (Bad) | Low | NO | |
| Bulky Phosphines | Low (Good) | Medium | YES | |
| Bidentate (Wide Bite) | Xantphos | Low | High | YES |
| NHC | IPr, IMes | Very Low | Very High | BEST |
Troubleshooting Q&A:
Q: How do I break the "Nitrile Trap"? A: You must destabilize the Pd-Nitrile bond.
-
Increase Temperature: Raise reaction temp to >80°C (if substrate stability permits) to encourage dissociation.
-
Lewis Acid Additive: Add
(0.1 - 0.5 equiv). Zinc binds to the nitrile nitrogen more strongly than Palladium does, "sequestering" the poisoning group.
Module 3: Experimental Protocol (Self-Validating)
Protocol: Suzuki-Miyaura Coupling of 2-Bromoacrylonitrile Designed to minimize ligand death and nitrile poisoning.
Reagents:
-
Aryl Boronic Acid (1.2 equiv)
-
2-Bromoacrylonitrile (1.0 equiv)
-
Catalyst:
(1 mol%) + S-Phos or X-Phos (2.2 mol%)-
Why: Buchwald ligands provide steric bulk to prevent Michael addition and high electron density to facilitate oxidative addition of the vinyl bromide.
-
-
Base:
(2.0 equiv) -
Solvent: THF/Water (10:1) degassed.
Step-by-Step Workflow:
-
Pre-complexation (Critical): In a separate vial, mix
and Ligand in THF. Stir for 15 mins at RT.-
Validation: Solution should change color (often dark red to orange/brown) indicating active catalyst formation before it touches the dangerous substrate.
-
-
Substrate Addition: Add the Aryl Boronic Acid and Base to the reaction vessel.
-
Slow Addition: Add the pre-formed catalyst solution.
-
Controlled Injection: Add 2-Bromoacrylonitrile slowly (over 30 mins) via syringe pump at 60°C.
-
Reason: Keeps the concentration of the Michael acceptor low relative to the catalyst, favoring the catalytic cycle over polymerization.
-
Logic Tree for Failure Analysis (DOT Visualization):
Figure 2: Diagnostic logic for identifying the specific mode of failure.
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
-
Phosphine C
- Context: details the mechanism by which phosphines attack electron-deficient alkenes (like acrylonitrile), consuming the ligand.
- Source:PMC / Journal of the American Chemical Society.
-
Heck Reaction Conditions & Ligand Effects.
- Context: General parameters for optimizing coupling with vinyl halides and the necessity of bulky ligands.
- Source:Wikipedia / Organic Chemistry Portal.
-
Suzuki-Miyaura Cross-Coupling Practical Guide.
-
Context: Protocols for boronic acid couplings and side-reaction management.[3]
- Source:Yoneda Labs / Organic Chemistry Portal.
-
Sources
Technical Support Center: Stereochemical Control in 2-Bromoacrylonitrile Cycloadditions
Welcome to the technical support center for controlling stereochemistry in cycloaddition reactions involving 2-bromoacrylonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block for the synthesis of complex molecular architectures. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the reactivity and stereochemical behavior of 2-bromoacrylonitrile in cycloaddition reactions.
Q1: What makes 2-bromoacrylonitrile a particularly useful and unique reagent in cycloaddition reactions?
A: 2-Bromoacrylonitrile is a potent dienophile and dipolarophile due to the synergistic electron-withdrawing effects of the nitrile (-CN) and bromine (-Br) groups. This electronic profile significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating reactions with electron-rich dienes and dipoles (HOMO-controlled reactions). Furthermore, the bromine atom serves as a valuable synthetic handle for post-cycloaddition transformations (e.g., cross-coupling, eliminations), and the nitrile can be hydrolyzed to carboxylic acids or reduced to amines, making it a highly versatile building block.
Q2: What are the key factors that influence the stereochemical outcome of these reactions?
A: Achieving high stereoselectivity is paramount. The primary factors you can control are:
-
Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid are often the most critical factors.
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, often leading to higher selectivity.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence transition state geometries and reaction rates.
-
Chiral Catalysts/Auxiliaries: For asymmetric synthesis, the use of chiral Lewis acids, organocatalysts, or chiral auxiliaries is necessary to induce enantioselectivity.[2]
Q3: How do Lewis acids mechanistically control stereoselectivity in Diels-Alder reactions?
A: The role of a Lewis acid is multifaceted and goes beyond the traditional view of simply lowering the dienophile's LUMO energy.[3]
-
Coordination and Activation: The Lewis acid coordinates to the nitrogen atom of the nitrile group. This coordination enhances the electron-withdrawing nature of the substituent, further lowering the LUMO and accelerating the reaction.
-
Facial Differentiation: This coordination creates a sterically bulky complex on one face of the dienophile, effectively blocking the approach of the diene from that side and promoting attack from the less hindered face.
-
Transition State Stabilization: Recent quantum chemical studies suggest that Lewis acids catalyze Diels-Alder reactions by reducing the Pauli repulsion between the filled π-orbitals of the reacting partners.[4][5] This effect can also enhance the preference for the more compact endo transition state, which is often favored due to stabilizing secondary orbital interactions.
The diagram below illustrates the general principle of a Lewis acid-catalyzed Diels-Alder reaction, highlighting the formation of the endo and exo products.
Caption: Diels-Alder reaction pathways.
Q4: Can you explain the stereochemistry of [3+2] cycloadditions, for example, with nitrones?
A: Yes, 1,3-dipolar [3+2] cycloadditions are a powerful method for constructing five-membered heterocycles.[6][7] When 2-bromoacrylonitrile reacts with a dipole like a nitrone, the reaction is typically stereospecific with respect to the alkene.[8] This means the geometry of the starting alkene dictates the relative stereochemistry in the product. However, the reaction can still produce diastereomers depending on the approach of the dipole (e.g., exo vs. endo). The regioselectivity is controlled by the frontier molecular orbitals (FMOs) of the nitrone and the dipolarophile.[8][9] Asymmetric versions often rely on chiral catalysts to control the facial selectivity of the approach.[10]
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve common problems encountered during experimentation.
Problem 1: Poor Diastereoselectivity (e.g., low endo:exo or syn:anti ratio)
-
Probable Cause A: High Reaction Temperature.
-
Scientific Rationale: At higher temperatures, there is sufficient thermal energy to overcome the activation barriers for multiple competing reaction pathways (e.g., both endo and exo approaches), leading to a mixture of products. The reaction is under kinetic control, but the energy difference between transition states is not large enough to be selective.
-
Suggested Solution: Decrease the reaction temperature significantly. Running reactions at 0 °C, -20 °C, or even -78 °C can dramatically improve selectivity by favoring the pathway with the lowest activation energy, which is typically the endo transition state in Diels-Alder reactions.[1]
-
-
Probable Cause B: Inadequate Lewis Acid Catalysis.
-
Scientific Rationale: The uncatalyzed reaction may have a very small energy difference between the competing transition states. A Lewis acid is required to amplify this difference by creating steric hindrance and stabilizing one transition state over the other.
-
Suggested Solution:
-
Introduce a Lewis Acid: If none is being used, start with a common Lewis acid like AlCl₃, Et₂AlCl, or SnCl₄.
-
Screen Different Lewis Acids: The size and Lewis acidity of the catalyst can have a profound impact on selectivity. A bulkier Lewis acid may provide better facial shielding. A stronger Lewis acid will coordinate more tightly, potentially leading to greater stereodifferentiation.[11][12]
-
-
| Lewis Acid | Typical Solvent | Common Temperature (°C) | Expected Impact on endo:exo Selectivity |
| None | Toluene | 80 | Low |
| BF₃·OEt₂ | CH₂Cl₂ | -20 to 0 | Moderate Increase |
| TiCl₄ | CH₂Cl₂ | -78 | High Increase |
| SnCl₄ | CH₂Cl₂ | -78 to -40 | High Increase |
| Et₂AlCl | Hexane/CH₂Cl₂ | -78 | Very High Increase |
Caption: Effect of Lewis Acids on Diastereoselectivity.
Problem 2: Low or No Enantioselectivity (in Asymmetric Reactions)
-
Probable Cause A: Mismatched Chiral Catalyst or Ligand.
-
Scientific Rationale: The "lock and key" principle is critical. The specific combination of the substrate, Lewis acid, and chiral ligand creates a unique chiral environment around the reaction center. Not all chiral catalysts are effective for all substrate classes.
-
Suggested Solution: Screen a library of chiral ligands or catalysts. For example, Cinchona alkaloid-derived catalysts are often effective in asymmetric dearomatization and cycloaddition reactions.[10][13] For Lewis acid-catalyzed reactions, common ligand classes include BOX, PYBOX, and TADDOLs.
-
-
Probable Cause B: Presence of Protic Impurities (especially water).
-
Scientific Rationale: Water can act as a competing Lewis base, reacting with the Lewis acid catalyst. This can either inhibit the catalyst or generate achiral Brønsted acids (like HCl from TiCl₄), which can catalyze the background (non-asymmetric) reaction, thus eroding the enantiomeric excess (ee).
-
Suggested Solution:
-
Rigorously dry all solvents and reagents.
-
Perform the reaction under a strictly inert atmosphere (N₂ or Ar).
-
Use freshly distilled or purchased anhydrous solvents.
-
Add molecular sieves to the reaction mixture.
-
-
The following workflow can guide your troubleshooting process for low stereoselectivity.
Caption: Troubleshooting workflow for stereoselectivity issues.
Problem 3: Ambiguous Stereochemical Assignment
-
Probable Cause: Insufficient Characterization Data.
-
Scientific Rationale: ¹H NMR coupling constants can provide clues, but they are often insufficient for unambiguous assignment in rigid cyclic systems.
-
Suggested Solution: Employ 2D NMR techniques.
-
NOESY/ROESY: Nuclear Overhauser Effect spectroscopy is the gold standard for determining relative stereochemistry. Protons that are close in space (< 5 Å) will show cross-peaks. For example, in a Diels-Alder adduct, a NOE correlation between a bridgehead proton and a proton on the dienophile-derived portion can definitively distinguish between endo and exo isomers.
-
X-Ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides absolute, unambiguous structural proof.
-
-
Part 3: Experimental Protocols
General Protocol for a Diastereoselective Lewis Acid-Catalyzed [4+2] Cycloaddition
Disclaimer: This is a representative protocol. Specific substrate concentrations, temperatures, and reaction times must be optimized. Handle all Lewis acids and air-sensitive reagents with extreme care under an inert atmosphere.
-
Apparatus Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the experiment using a balloon or bubbler.
-
-
Reagent Preparation:
-
Dissolve 2-bromoacrylonitrile (1.0 eq) and the diene (1.1 - 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) to a final concentration of 0.1-0.5 M.
-
Cool the solution to the desired temperature (e.g., -78 °C, using a dry ice/acetone bath).
-
-
Catalyst Addition:
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 eq) dropwise to the stirred solution of reactants over 10-15 minutes. A color change is often observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature for the optimized time (e.g., 1-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in saturated NaHCO₃ solution.
-
-
Workup and Quenching:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel, add more water, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product ratio and stereochemistry by ¹H NMR and NOESY/ROESY experiments.
-
References
-
Tuning solubility and mechanical activation alters the stereoselectivity of the [2+2] photochemical cycloaddition of acenaphthylene. National Institutes of Health (NIH). Available at: [Link]
-
Towards Stereocontrol in Radical Polymerization. Open Research Repository. Available at: [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. National Institutes of Health (NIH). Available at: [Link]
-
Nitrone-olefin (3+2) cycloaddition. Wikipedia. Available at: [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids. Journal of the American Chemical Society. Available at: [Link]
-
Stereochemistry of Cycloadditions. Chemistry LibreTexts. Available at: [Link]
-
Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. RSC Publishing. Available at: [Link]
-
Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines. National Institutes of Health (NIH). Available at: [Link]
-
Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide. SciELO México. Available at: [Link]
-
Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. National Institutes of Health (NIH). Available at: [Link]
-
Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. pubs.acs.org. Available at: [Link]
-
Enantioselective [3 + 2] Cycloaddition Reaction of Ethynylethylene Carbonates with Malononitrile Enabled by Organo/Metal Cooperative Catalysis. Organic Chemistry Portal. Available at: [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. Available at: [Link]
-
Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. Available at: [Link]
-
Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. Available at: [Link]
-
A molecular electron density theory study of the [3 + 2] cycloaddition reaction of nitrones with ketenes. RSC Publishing. Available at: [Link]
-
Asymmetric [3 + 2] cycloaddition of donor–acceptor cyclopropanes with azadienes enabled by Brønsted base catalysis. RSC Publishing. Available at: [Link]
-
Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. chemistry-europe.onlinelibrary.wiley.com. Available at: [Link]
-
Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. chemistry-europe.onlinelibrary.wiley.com. Available at: [Link]
-
Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. Available at: [Link]
-
Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rijournals.com [rijournals.com]
- 3. d-nb.info [d-nb.info]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sci-rad.com [sci-rad.com]
- 7. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide [scielo.org.mx]
- 10. Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up Procedures for 2-Bromoacrylonitrile Reactions
This guide serves as a specialized Technical Support Center for researchers utilizing 2-Bromoacrylonitrile (2-BAN) . It is designed to address the unique challenges posed by this reagent: its lachrymatory nature, susceptibility to polymerization, and reactivity as a ketene equivalent.
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Isolation, Purification, and Troubleshooting for 2-BAN Workflows
Core Safety Directive: The "Lachrymator Protocol"
WARNING: 2-Bromoacrylonitrile is a potent lachrymator (tear gas agent) and a severe skin irritant. Standard fume hood protocols are often insufficient without specific modifications.
-
Ventilation: All rotary evaporation exhaust must be vented into a fume hood or a scrubbing trap (e.g., NaOH solution). Never vent vacuum pumps directly into the lab atmosphere.
-
Glassware: Rinse all glassware with a dilute basic solution (e.g., 5% aqueous ammonia or NaOH) inside the hood before removing it for cleaning. This hydrolyzes residual traces, neutralizing the lachrymatory effect.
-
Spill Control: Do not wipe spills with paper towels alone. Cover with solid sodium carbonate or bicarbonate, then wipe with a solvent-dampened cloth.
Module A: Standard Work-up for Diels-Alder Cycloadditions
Context: 2-BAN is primarily used as a dienophile (ketene equivalent) in [4+2] cycloadditions. The adducts are often thermally stable but can degrade if the excess 2-BAN polymerizes or hydrolyzes during isolation.
Step-by-Step Protocol
-
Reaction Quench:
-
If thermal (reflux): Cool the reaction mixture to Room Temperature (RT) immediately.
-
If Lewis Acid catalyzed: Quench with cold saturated NaHCO₃ solution. Crucial: Do not use strong bases (NaOH/KOH) at this stage to avoid premature hydrolysis of the
-bromonitrile functionality.
-
-
Removal of Excess 2-BAN:
-
2-BAN has a boiling point of ~113–117 °C but is volatile under high vacuum.
-
Method: High-vacuum rotary evaporation (water bath < 40 °C).
-
Stabilization: Add a crystal of Hydroquinone or Phenothiazine to the flask before evaporation. This prevents the excess reagent from polymerizing into a hard "puck" that traps your product.
-
-
Extraction (Liquid-Liquid):
-
Dilute residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash sequence:
-
Water (removes water-soluble Lewis acids).
-
Brine (saturated NaCl).
-
-
Dry over anhydrous MgSO₄. Filter and concentrate.
-
-
Purification:
-
Distillation: Preferred for liquid adducts. Perform Kugelrohr or vacuum distillation. Note: Add inhibitor to the distillation pot.
-
Chromatography: Silica gel is generally compatible. Use non-polar eluents (Hexanes/EtOAc) to move the product away from any oligomers.
-
Visualization: Work-up Decision Logic
Caption: Decision tree for isolating 2-BAN adducts, prioritizing inhibitor addition and avoiding basic conditions.
Module B: Troubleshooting & FAQs
Issue 1: "My product turned into a brown/black tar during concentration."
Diagnosis: Uncontrolled Polymerization.[1] Cause: 2-BAN is an acrylonitrile derivative. Upon concentration, the local concentration of the monomer increases, and trace peroxides or heat can trigger radical polymerization. Solution:
-
The "Inhibitor Spike": Always add 0.1% w/w Hydroquinone or 4-methoxyphenol (MEHQ) to the crude mixture before putting it on the rotavap.
-
Oxygen Bleed: Radical inhibitors often require trace oxygen to function. Do not use an ultra-high vacuum without a slight air bleed if using MEHQ.
Issue 2: "I lost the bromine atom; my product is a ketone."
Diagnosis: Unintended Hydrolysis (Ketene Equivalent Behavior).
Cause:
-
Avoid washing with NaOH or KOH.
-
Use NaHCO₃ (weak base) for neutralization.
-
Keep the work-up pH < 8.
Issue 3: "The crude oil is making everyone in the lab cry."
Diagnosis: Incomplete removal of 2-BAN. Solution:
-
Azeotropic Removal: Add toluene to the crude oil and re-evaporate. The toluene/2-BAN co-evaporation helps strip the lachrymator.
-
Chemical Quench (Last Resort): If the product is stable, stir the crude residue with a polymer-supported amine (e.g., Trisamine resin) to scavenge the electrophilic 2-BAN without aqueous work-up.
Quantitative Data: Solvent & Reagent Compatibility
| Parameter | Recommended | Avoid | Reason |
| Quenching Agent | Sat. NaHCO₃, Water | NaOH, KOH, 1M HCl | Strong base triggers hydrolysis; Strong acid may degrade adduct. |
| Extraction Solvent | DCM, EtOAc, Et₂O | Alcohols (MeOH, EtOH) | Alcohols can act as nucleophiles toward the activated nitrile. |
| Drying Agent | MgSO₄, Na₂SO₄ | CaCl₂ | CaCl₂ can sometimes complex with nitriles. |
| Stabilizer | Hydroquinone, Phenothiazine | None | Absence leads to polymerization during heat/concentration. |
| TLC Stain | KMnO₄, Iodine | Anisaldehyde (Acidic) | KMnO₄ visualizes the alkene of 2-BAN well. |
Advanced Mechanism: The "Masked Ketene" Pathway
Understanding why you avoid base is critical. The 2-BAN adduct (an
Caption: The hydrolysis pathway of 2-BAN adducts. Basic conditions convert the desired bromonitrile into a ketone.
References
-
Synthesis and Properties
- Organic Syntheses, Coll. Vol. 4, p. 254 (1963). "2-Bromoacrylonitrile".
-
Diels-Alder Application
-
Polymerization Inhibition
- BenchChem Technical Support. "Preventing polymerization of acrylonitrile derivatives". Discusses the use of Hydroquinone and MEHQ.
-
Safety Data
- Fisher Scientific. "Safety Data Sheet: Bromoacrylonitrile".
Sources
Technical Support Center: 2-Bromoacrylonitrile Reaction Troubleshooting
Executive Summary & Safety Advisory
2-Bromoacrylonitrile (2-BAN) is a potent dienophile and Michael acceptor widely used in the synthesis of heterocycles and functionalized polymers. However, its high reactivity leads to a specific profile of byproducts—primarily polymers and dehydrobrominated species—that can confuse NMR interpretation.
⚠️ Safety Critical: 2-BAN is a severe lachrymator and a vesicant. It is also volatile. All NMR sample preparation must occur in a functioning fume hood. Ensure NMR tubes are capped tightly and sealed with Parafilm before removing them from the hood.
Pre-Reaction QC: Validating Reagent Purity
Before troubleshooting reaction outcomes, you must validate the starting material. Commercial 2-BAN degrades over time, and "failed" reactions are often due to compromised reagents.
The "Purity Check" Protocol
Run a quick
| Compound | Structural Feature | Diagnostic Note | |
| 2-Bromoacrylonitrile (Pure) | Vinyl Geminal Protons ( | 6.45 (d, | Distinct pair of doublets. Sharp signals. |
| 2,3-Dibromopropionitrile (Precursor/Impurity) | Saturated Methylene/Methine | 3.6 - 4.5 (m, 3H) | Often present if synthesis from acrylonitrile was incomplete. |
| Poly(2-bromoacrylonitrile) (Degradation) | Polymer Backbone | 2.8 - 4.2 (Broad Hump) | Broad baseline elevation. Loss of vinyl definition. |
Scientist's Note: If you see significant broadening in the baseline between 3.0–4.0 ppm, your reagent has polymerized. Distillation (under vacuum with a radical inhibitor like hydroquinone) is required before use.
Reaction Monitoring: The Diels-Alder Workflow
The most common application of 2-BAN is as a dienophile in Diels-Alder reactions (e.g., with furan or cyclopentadiene). The presence of the bromine atom and the cyano group creates specific regiochemical and stereochemical challenges.
Workflow Visualization
Figure 1: Primary reaction pathways and byproduct generation for 2-Bromoacrylonitrile.
Troubleshooting the Adduct (Diels-Alder)
Scenario: You reacted 2-BAN with a diene (e.g., Furan) and the NMR looks "messy."
1. Stereochemistry (Exo vs. Endo): 2-BAN yields mixtures of exo (nitrile cis to bridge) and endo (nitrile trans to bridge) isomers.
-
Endo-nitrile (Exo-Bromine): The proton
to the nitrile/bromine often shifts slightly upfield relative to the exo-nitrile isomer due to shielding by the double bond or bridge. -
Exo-nitrile (Endo-Bromine): Typically the thermodynamic product, but kinetics favor endo.
2. Regioselectivity (Head-to-Head vs. Head-to-Tail):
If using an unsymmetrical diene, you will see four sets of signals (Exo/Endo
-
Diagnostic: Look for the splitting of the bridgehead protons. In 2-BAN adducts, the bridgehead proton adjacent to the quaternary carbon (C-Br-CN) usually appears as a singlet or broadened singlet (loss of coupling). The other bridgehead remains a multiplet.
Post-Reaction Troubleshooting: Identifying Dehydrobromination
A frequent "silent killer" of 2-BAN yields is the elimination of HBr, especially during workup (chromatography on silica/alumina) or if the reaction was heated excessively.
Symptom: The "Missing" Aliphatic Signals
If your expected adduct peaks (3.0–5.0 ppm) are weak, but you see new signals in the aromatic region (7.0–8.5 ppm), dehydrobromination has occurred.
Mechanism:
NMR Evidence:
-
Disappearance of the C-Br-CN methine signal (if applicable) or adjacent methylene protons.
-
Appearance of new downfield singlets (aromatic protons formed by aromatization).
-
Example (Furan Adduct): If the 7-oxabicyclo adduct loses HBr (and subsequently water/bridge), it often converts to a benzonitrile derivative (3-cyanophenol or similar), showing aromatic coupling patterns (
Hz) instead of bridgehead signals.
FAQ: Rapid Troubleshooting Guide
Q1: My crude NMR shows a massive broad hump from 2.5 to 4.0 ppm. What happened? A: Spontaneous polymerization. 2-BAN is highly susceptible to radical polymerization.
-
Fix: Always add a radical inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT) to the reaction mixture if compatible. Ensure solvents are degassed (oxygen promotes polymerization).
Q2: I see a small doublet of doublets around 3.8 ppm that integrates poorly. Is this an isomer? A: Check your starting material history. This is likely 2,3-dibromopropionitrile , a common impurity in 2-BAN synthesis (bromination of acrylonitrile). It is not an isomer; it is a saturated contaminant.
Q3: Can I use Silica Gel for purification?
A: Proceed with caution. Silica is slightly acidic, but commercial silica can sometimes promote dehydrobromination or hydrolysis of the
-
Recommendation: Neutralize the silica with 1% triethylamine or use neutral alumina if your adduct is sensitive.
Q4: The vinyl signals of my starting material are split more than expected (
Decision Tree: NMR Signal Diagnosis
Use this logic flow to identify the unknown peaks in your spectrum.
Figure 2: Logic flow for identifying 2-BAN reaction components.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Chemistry Department. Retrieved October 26, 2023, from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2025). 2D NMR studies of acrylonitrile–methyl acrylate copolymers. Retrieved October 26, 2023, from [Link]
Technical Support Center: 2-Bromoacrylonitrile (2-BAN) Reactivity Guide
Ticket ID: BAN-SOLV-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Solvent Selection for 2-Bromoacrylonitrile Reactivity
Executive Summary & Safety Directive
Warning: Tier 0 Safety Protocol Required Before manipulating solvent conditions, acknowledge that 2-Bromoacrylonitrile (2-BAN) is a potent lachrymator, a severe skin irritant, and potentially mutagenic [1, 4]. It possesses high vapor pressure and toxicity comparable to related haloacetonitriles.
-
Containment: All solvent mixing must occur within a certified chemical fume hood.
-
Incompatibility: Avoid DMSO or DMF with strong bases (e.g., NaH, KOtBu) when using 2-BAN, as this can trigger rapid, exothermic polymerization or violent decomposition [1, 6].
Module A: Diels-Alder Cycloadditions
Primary Application: Synthesis of functionalized cyclic nitriles.
The Core Issue: Rate vs. Selectivity
Users often report sluggish reaction rates or poor endo/exo selectivity. 2-BAN is an electron-deficient dienophile. Its reactivity is governed by the Lowest Unoccupied Molecular Orbital (LUMO) energy, which is significantly lowered by the electron-withdrawing nitrile (-CN) and bromine (-Br) groups.
Solvent Impact Analysis
The choice of solvent dictates the transition state (TS) energy.[1] 2-BAN reactions often proceed via an asynchronous concerted mechanism, but highly polar solvents can shift this toward a charge-separated (zwitterionic) character [5].
| Solvent Class | Representative Solvents | Impact on 2-BAN Reactivity | Mechanism Note |
| Non-Polar | Toluene, Benzene, Hexane | Baseline Rate. High thermal stability. Poor endo/exo selectivity. | Standard concerted mechanism. |
| Polar Aprotic | Acetonitrile (MeCN), Nitromethane | Accelerated Rate. Stabilizes the polarized TS. | Increases charge separation in the TS; may lower activation energy [5]. |
| Protogenic | Alcohols (TFE, HFIP), Water mixtures | Highest Rate & Selectivity. "Hydrophobic effect" and H-bonding to the nitrile N-atom lower LUMO energy. | Risk: High risk of solvolysis or Michael addition side reactions. |
| Ionic Liquids | [BMIM][BF4] | Tunable. Can enhance rate via internal pressure and polarity. | "Solvophobic power" drives the aggregation of reactants [2]. |
Troubleshooting Workflow: Low Yield in DA Reactions
Figure 1: Decision tree for diagnosing yield loss. High temperatures in non-polar solvents often favor polymerization over cycloaddition due to radical initiation.
Module B: Polymerization & Stability
Primary Issue: Unwanted gelling or "runaway" exotherms.
Solvent-Induced Chain Transfer
In radical polymerization (or when trying to avoid it), the solvent is not inert. It acts as a Chain Transfer Agent (CTA). 2-BAN radicals are highly electrophilic.
-
The Problem: You observe low molecular weight oligomers instead of clean product.
-
The Cause: Solvents with abstractable hydrogens (e.g., THF, Toluene) terminate the growing chain.
-
The Fix: If polymerization is unwanted (during organic synthesis), use radical inhibitors (hydroquinone) and oxygenated solvents which can quench radicals. If polymerization is desired, avoid THF; use Benzene or bulk conditions [3].
Solvent-Assisted Decomposition (Elimination)
2-BAN is susceptible to dehydrobromination (loss of HBr) to form 2-bromoalkynes or polymeric tars, especially in basic or nucleophilic solvents.
-
Avoid: Pyridine, unbuffered amines, or aqueous base.
-
Preferred: Dichloromethane (DCM) or Chloroform (stabilized with amylene, not ethanol, to prevent nucleophilic attack).
Frequently Asked Questions (FAQ)
Q1: Can I use water or aqueous mixtures to accelerate the reaction (Hydrophobic Effect)?
A: Proceed with extreme caution. While water accelerates Diels-Alder rates significantly (Breslow effect), 2-BAN is an
-
Recommendation: Use Fluorinated Alcohols (TFE or HFIP) instead of water. They provide the H-bonding acceleration without the strong nucleophilicity of water [2].
Q2: My reaction mixture turned dark brown/black. What happened? A: This is characteristic of HBr elimination and subsequent polymerization of the resulting alkyne or radical polymerization of the monomer.
-
Diagnosis: Did you use a polar aprotic solvent (DMF/DMSO) without an inhibitor?
-
Solution: Switch to a non-polar solvent (Toluene) or add a radical scavenger (BHT) if performing a cycloaddition. Ensure the reaction flask is shielded from light, as 2-BAN is photosensitive [4].
Q3: How do I remove the solvent without degrading the product? A: 2-BAN derivatives are often thermally labile.
-
Protocol: Use a rotary evaporator with a high-vacuum pump at < 40°C . Do not heat to atmospheric boiling points.
Mechanistic Visualization: Solvent Effect on Transition State
The following diagram illustrates how polar solvents stabilize the transition state of 2-BAN during a nucleophilic attack or cycloaddition.
Figure 2: Kinetic profile comparison. Polar solvents lower the activation energy (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11534, Bromoacetonitrile (and related Haloacrylonitriles). Retrieved from
-
Cativiela, C., et al. (2002). Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols.[2] Journal of the Chemical Society, Perkin Transactions 2. Retrieved from
-
Bamford, C. H., et al. (1957). Polymerization of acrylonitrile in the presence of different solvents. (Contextualized for halo-derivatives). Retrieved from
-
NOAA Office of Response and Restoration. Cameo Chemicals: Bromoacetonitrile/2-Bromoacrylonitrile Reactivity Profile. Retrieved from [3]
-
Mancini, P. M., et al. (2025). Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects.[1] Organic & Biomolecular Chemistry.[1] Retrieved from
-
BenchChem. Chemical Reactivity Profile of 2-Bromobutanenitrile (Analogous Reactivity). Retrieved from
Sources
- 1. Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in Exothermic 2-Bromoacrylonitrile Polymerizations
Welcome to the technical support center for handling the polymerization of 2-bromoacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive monomer. The inherent exothermic nature of this polymerization presents significant safety and quality control challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities, ensure experimental success, and maintain the highest safety standards.
Section 1: Understanding the Core Challenge: The Exotherm
The free-radical polymerization of vinyl monomers, including 2-bromoacrylonitrile, is a highly exothermic process.[1] The conversion of the monomer's double bond into a more stable single bond within the polymer backbone releases a significant amount of heat. If this heat is not effectively dissipated, the reaction temperature will rise. This temperature increase accelerates the rate of polymerization, which in turn generates even more heat, potentially leading to a dangerous, self-accelerating cycle known as thermal runaway.[2][3] A thermal runaway can cause the reaction mixture to boil violently, leading to a rapid pressure increase, reactor rupture, and the release of hazardous materials.[3][4][5]
Effective temperature control is therefore not just a matter of optimizing product quality; it is a critical safety imperative.[1] Maintaining a stable temperature ensures the reaction proceeds at a controlled rate, leading to consistent molecular weight, predictable polymer structure, and reproducible results.[1]
Section 2: Proactive Temperature Control & System Setup FAQs
This section addresses common questions about designing and setting up your experiment to proactively manage the reaction exotherm from the outset.
Q1: What is the essential reactor setup for safely polymerizing 2-bromoacrylonitrile?
A1: A robust reactor setup is your primary defense against thermal runaway. Simply running the reaction in a standard round-bottom flask is insufficient and unsafe.
-
Causality: The key principle is to maximize the surface-area-to-volume ratio and ensure efficient heat transfer out of the system.
-
Essential Components:
-
Jacketed Reaction Vessel: Use a reactor with an outer jacket through which a cooling fluid can be circulated.[4][6] This provides a large surface area for heat exchange.
-
Circulating Chiller/Heater: Connect the jacket to a programmable circulator that can actively pump cooling fluid (e.g., a water/glycol mixture) to maintain a constant jacket temperature. This is far superior to a static ice bath, which can lose effectiveness as an insulating layer of ice forms around the flask.
-
Overhead Mechanical Stirrer: Vigorous and consistent agitation is crucial to ensure homogenous temperature throughout the reaction mixture and efficient heat transfer to the reactor walls. A magnetic stir bar is often inadequate for viscous polymer solutions.
-
Calibrated Temperature Probe (Thermocouple/RTD): The probe must be immersed in the reaction mixture (not just the jacket fluid) to provide real-time data on the internal reaction temperature.[1]
-
Inert Atmosphere Control: A nitrogen or argon inlet and an oil bubbler outlet are necessary to prevent oxygen from interfering with the free-radical process (unless an oxygen-dependent inhibitor is being used).[7]
-
Controlled Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for the slow, controlled addition of the initiator or monomer.[6] A rapid addition of reactants can cause a dangerous temperature spike.[6]
-
Below is a diagram illustrating the recommended experimental workflow for setting up a controlled polymerization.
Caption: Workflow for a Controlled Polymerization Experiment.
Q2: How does my choice of solvent impact temperature control?
A2: Solvent selection is a critical, yet often overlooked, parameter for thermal management. Running the polymerization in bulk (without solvent) is extremely hazardous and should be avoided.
-
Mechanism of Control:
-
Heat Sink: The solvent acts as a thermal ballast, absorbing the heat of polymerization and increasing the overall heat capacity of the system. This dampens the temperature rise for a given amount of heat generated.
-
Viscosity Reduction: As the polymer forms, the reaction mixture viscosity increases dramatically. This "gel effect" can trap free radicals, accelerating the reaction rate and hindering heat transfer.[3] A solvent keeps the viscosity lower, promoting mobility and efficient heat dissipation.[3]
-
Boiling Point as a Safety Valve: In an emergency, a solvent with a relatively low boiling point can begin to reflux, consuming a large amount of energy (the latent heat of vaporization) and providing a passive cooling mechanism. However, this should be a last resort, as it can lead to pressure buildup in a closed system.[7]
-
| Solvent Parameter | Impact on Temperature Control | Recommended Practice |
| Heat Capacity | Higher heat capacity provides better thermal buffering. | Choose solvents with high heat capacity where possible (e.g., water in emulsion/suspension systems, DMF). |
| Boiling Point | Should be high enough to allow for a stable reaction temperature but low enough to allow for reflux cooling in an emergency. | Select a solvent with a boiling point at least 20-30°C above your target reaction temperature. |
| Viscosity | Lower viscosity solvents facilitate better mixing and heat transfer. | Avoid highly viscous solvents. Ensure the chosen solvent is effective at dissolving the resulting polymer to prevent precipitation and viscosity spikes.[8] |
Q3: What are polymerization inhibitors and how should I handle them?
A3: Commercial monomers like 2-bromoacrylonitrile are shipped with small amounts of added inhibitors to prevent spontaneous polymerization during transport and storage.[9] These must be removed before the reaction, as they will consume the free radicals generated by your initiator.[9]
-
Common Inhibitors: For acrylonitrile derivatives, the most common inhibitors are hydroquinone (HQ) and its monomethyl ether (MEHQ).[9][10] It is crucial to note that these phenolic inhibitors require the presence of dissolved oxygen to function effectively.[9]
-
Removal Protocol: The safest and most common method for removing these inhibitors is by passing the monomer through a column of basic activated alumina.[9] Vacuum distillation is another option but carries a higher risk, as heating the uninhibited monomer can induce polymerization.[9]
Protocol: Inhibitor Removal using an Alumina Column
-
Setup: Secure a glass chromatography column vertically in a fume hood.[9] Place a small plug of glass wool at the bottom.[9]
-
Packing: Add approximately 10-20g of basic activated alumina for every 100 mL of monomer to be purified.[9] Tap the column gently to ensure even packing.
-
Purification: Carefully add the 2-bromoacrylonitrile to the top of the column and allow it to percolate through the alumina under gravity.
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Immediate Use: The inhibitor-free monomer is now highly reactive and should be used immediately.[9] Do not store it.
Section 3: Troubleshooting Guide for Exothermic Events
This section provides a direct, question-and-answer guide for specific problems you might encounter during your experiment.
Q4: My reaction temperature is rising rapidly and exceeding my setpoint. What should I do?
A4: This is the first sign of a potential thermal runaway. You must act immediately, calmly, and decisively.
-
Immediate Actions (Emergency Quenching):
-
Alert Personnel: Inform colleagues in the lab of the situation.
-
Stop Reagent Addition: Immediately stop the addition of any initiator or monomer.
-
Maximize Cooling: Lower the setpoint on your circulating chiller to its minimum temperature to increase the temperature difference (ΔT) and maximize the rate of heat removal.
-
Inject an Inhibitor: If the temperature continues to rise, inject a pre-prepared, concentrated solution of a fast-acting inhibitor (e.g., hydroquinone or TEMPO) directly into the reaction mixture using a syringe.[2]
-
Dilute the Reaction: If safe to do so, add a cold, unreactive solvent to the mixture.[9] This will dilute the reactants and increase the heat capacity of the system.[9]
-
Prepare for Evacuation: If the temperature continues to rise uncontrollably or you observe rapid boiling and pressure buildup, lower the fume hood sash completely and evacuate the area. Activate any emergency alarms.
-
-
Post-Mortem Analysis (What went wrong?):
-
Initiator Concentration: Was the initiator concentration too high, leading to an excessive rate of initiation?
-
Inhibitor Removal: Was the inhibitor from the starting monomer completely removed? Residual inhibitor can cause a long induction period followed by a sudden, rapid polymerization.
-
Cooling System Failure: Did the circulating chiller malfunction or was the flow rate inadequate?
-
Monomer Accumulation: Was the initiator added too slowly relative to the monomer, or was the initial temperature too low, causing unreacted monomer to build up before the reaction took off?
-
The following decision tree provides a logical workflow for troubleshooting an unexpected temperature excursion.
Caption: Troubleshooting Decision Tree for Temperature Excursions.
Q5: The reaction started, but then the viscosity increased dramatically and the temperature is now rising very quickly. What is happening?
A5: You are likely observing the "gel effect" or Trommsdorff–Norrish effect.
-
Causality: As polymer chains grow, they become entangled, which dramatically increases the viscosity of the reaction medium. This high viscosity slows down the termination step of the polymerization (where two growing polymer chains find each other and terminate).[3] However, the smaller monomer and initiator molecules can still move relatively freely. The result is that propagation continues rapidly while termination slows down, leading to a sharp increase in the polymerization rate and a corresponding surge in heat generation.[3]
-
Preventative Measures:
-
Lower Monomer Concentration: The most effective way to mitigate the gel effect is to run the reaction at a lower initial concentration of monomer. Using more solvent helps keep the polymer chains separated and the viscosity down.[3]
-
Chain Transfer Agents: Incorporating a chain transfer agent can help to control the molecular weight of the polymer, reducing the likelihood of extreme entanglement.
-
Temperature Staging: Starting the reaction at a lower temperature and then slowly ramping it up can sometimes help to control the onset of the gel effect.
-
Q6: My polymerization is inconsistent. Sometimes it works well, other times it is very slow or fails completely. Could temperature control be the issue?
A6: Yes, inconsistent temperature control is a primary cause of poor reproducibility in polymerization.
-
Causality: The rate constants for all three stages of free-radical polymerization (initiation, propagation, and termination) are highly temperature-dependent.[11]
-
Initiation: The rate of decomposition of the initiator (like AIBN or benzoyl peroxide) is exponentially dependent on temperature. If your reaction temperature is too low, you will not generate enough initial radicals to start the polymerization efficiently, leading to long induction periods or complete failure.
-
Propagation/Termination: The balance between the propagation rate and termination rate, which dictates the final molecular weight and properties of your polymer, is also temperature-sensitive.[11] Higher temperatures generally favor faster propagation but can also lead to more side reactions and lower molecular weights.
-
-
Troubleshooting Steps:
-
Verify Temperature Probe Accuracy: Calibrate your temperature probe against a known standard. An inaccurate probe could mean your actual reaction temperature is very different from your setpoint.
-
Ensure Homogenous Heating/Cooling: Check for hotspots in your reactor. Is your stirring adequate? Is the coolant flow in the jacket uniform?
-
Log Your Data: Use a data logger to record the internal reaction temperature and jacket temperature throughout the entire experiment. Comparing the temperature profiles of successful and failed reactions will provide invaluable diagnostic information.
-
References
- Live to Plant. (2025, July 19).
- Patsnap Eureka. (2025, July 3).
- MDPI. (2022, January 26).
- Benchchem. (n.d.).
- Patsnap Eureka. (2025, October 11).
- PMC - NIH. (2023, January 17).
- Benchchem. (n.d.).
- Google Patents. (n.d.).
- ACS Publications. (n.d.). From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness.
- MDPI. (n.d.).
- NIH. (2019, May 3). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction.
- Chemistry For Everyone. (2025, August 11). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile?.
- Jinzong Machinery. (2024, June 30).
- Nufarm. (n.d.).
- Google Patents. (n.d.).
- Reddit. (2021, November 16).
Sources
- 1. Temperature Control Systems for Exothermic Polymerizations [eureka.patsnap.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. livetoplant.com [livetoplant.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. JP2005343845A - Polymerization inhibitor and method for inhibiting polymerization of acrylonitrile - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Guide: 2-Bromoacrylonitrile as a Specialized Dienophile
Executive Summary
2-Bromoacrylonitrile is a high-performance, functionalized dienophile primarily utilized in organic synthesis as a "masked ketene" equivalent . While structurally similar to acrylonitrile, the presence of the bromine atom at the
This guide objectively compares 2-Bromoacrylonitrile against standard alternatives (Acrylonitrile, 2-Chloroacrylonitrile, and Maleic Anhydride), highlighting its specific role in accessing bicyclic ketones and functionalized cyclohexenes that are otherwise difficult to synthesize directly.
Part 1: Strategic Comparison of Dienophiles
The choice of dienophile dictates not just the reaction rate, but the functional destiny of the product. 2-Bromoacrylonitrile is rarely the "cheapest" option; it is chosen for specific mechanistic advantages, particularly the ability to transform the resulting gem-bromo-cyano moiety into a carbonyl group.
Table 1: Performance Benchmarking of Common Dienophiles
| Feature | 2-Bromoacrylonitrile | 2-Chloroacrylonitrile | Acrylonitrile | Maleic Anhydride |
| Role | Masked Ketene / Radical Precursor | Masked Ketene | General Dienophile | High-Reactivity Standard |
| Electronic Activation | High (Inductive withdrawing Br + CN) | High (Inductive withdrawing Cl + CN) | Moderate (CN only) | Very High (2 x C=O) |
| Steric Demand | Moderate (Br is bulky) | Low | Low | Moderate |
| Regioselectivity | High (Directs para w/ 2-sub dienes) | High | Moderate | High |
| Post-Reaction Utility | Hydrolysis to Ketone ; Radical functionalization | Hydrolysis to Ketone | Reduction to Amine; Hydrolysis to Acid | Hydrolysis to Diacid |
| Leaving Group Ability | Excellent (Br⁻) | Good (Cl⁻) | N/A | N/A |
| Handling | Severe Lachrymator , Toxic | Toxic, Flammable | Toxic, Carcinogen | Corrosive, Sensitizer |
Expert Insight: The "Masked Ketene" Advantage
Direct Diels-Alder reactions with ketenes (
2-Bromoacrylonitrile solves this by acting as a surrogate. It undergoes a standard
Why choose Bromo over Chloro? While 2-Chloroacrylonitrile is more commercially common, the C-Br bond is weaker than the C-Cl bond . This makes the 2-bromo adducts significantly more reactive toward:
Radical Dehalogenation: Facile removal of Br using tributyltin hydride (
) if the nitrile functionality is desired alone.Elimination: Faster elimination rates under basic conditions during hydrolysis.
Metal Insertion: The C-Br bond is more amenable to oxidative addition by transition metals (e.g., Pd, Ni) for subsequent cross-coupling, although this is a more niche application.
Part 2: Mechanistic Pathway & Visualization
The following diagram illustrates the "Masked Ketene" workflow, using the reaction with cyclopentadiene as a model system. This pathway is the gold standard for synthesizing bicyclic ketones like bicyclo[2.2.1]hept-5-en-2-one .
Caption: The "Masked Ketene" strategy: 2-Bromoacrylonitrile reacts to form a gem-bromo-cyano adduct, which is hydrolyzed to the ketone.
Part 3: Experimental Protocols
Safety Warning (Critical)
-
Lachrymator: 2-Bromoacrylonitrile is a potent lachrymator. All operations must be performed in a well-ventilated fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Waste: Segregate halogenated organic waste.
Protocol A: Synthesis of 2-Bromoacrylonitrile (In-Situ / Prep)
Note: While commercially available, it can be synthesized from acrylonitrile if fresh reagent is required.
-
Bromination: Treat acrylonitrile with bromine (
) to form 2,3-dibromopropionitrile. -
Elimination: Treat the dibromide with a base (typically diethylamine or sodium acetate) to eliminate HBr.
-
Distillation: Distill the product (bp ~113-117°C) under partial vacuum to prevent polymerization. Stabilize with trace hydroquinone.
Protocol B: Diels-Alder Reaction with Cyclopentadiene
This protocol describes the synthesis of the masked ketone adduct.
Reagents:
-
Cyclopentadiene (freshly cracked): 6.6 g (0.10 mol)
-
2-Bromoacrylonitrile: 13.2 g (0.10 mol)
-
Solvent: Benzene or Toluene (25 mL) - Note: Toluene is preferred for lower toxicity.
-
Catalyst (Optional): Cu(BF₄)₂ can accelerate the reaction at lower temperatures.
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Addition: Dissolve 2-bromoacrylonitrile in toluene. Cool to 0°C in an ice bath.
-
Reaction: Add cyclopentadiene dropwise over 30 minutes to control the exotherm.
-
Expert Note: The reaction is exothermic. If the solution boils vigorously, slow the addition.
-
-
Reflux: Once addition is complete, remove the ice bath and heat to mild reflux (80-90°C) for 6–12 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes) for the disappearance of the dienophile.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and unreacted diene.
-
Purification: The residue (a mixture of endo and exo isomers) is typically used directly in the hydrolysis step. If pure adduct is needed, purify via vacuum distillation (bp ~90°C at 10 mmHg).
Protocol C: Hydrolysis to the Ketone (Unmasking)
This step converts the
Reagents:
-
Crude Diels-Alder Adduct: 10 g
-
Potassium Hydroxide (KOH): 2.5 equivalents[1]
-
Solvent: DMSO (Dimethyl sulfoxide) and Water (9:1 ratio)
Procedure:
-
Dissolution: Dissolve the adduct in DMSO/Water.
-
Base Treatment: Add KOH slowly. The reaction is exothermic; maintain temperature below 35°C using a water bath.
-
Stirring: Stir vigorously at room temperature for 15 hours. The mechanism involves the formation of an intermediate halohydrin/amide which collapses to the ketone.
-
Extraction: Dilute with water and extract exhaustively with ether or dichloromethane.
-
Drying: Wash organics with brine, dry over MgSO₄, and concentrate.
-
Yield: The resulting oil is bicyclo[2.2.1]hept-5-en-2-one .
References
-
Corey, E. J., et al. (1969).[1] Total Synthesis of Prostaglandins. Journal of the American Chemical Society. Link (Describes the foundational use of 2-chloro/bromoacrylonitrile as ketene equivalents).
-
Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters. Link (Mechanistic validation of the hydrolysis step).
-
Heilbron, I., et al. (1945). Brominated Acrylonitrile and Method of Preparing the Same. US Patent 2,326,095. Link (Synthesis and physical properties of 2-bromoacrylonitrile).
-
Fisher Scientific. (2021).[2] Safety Data Sheet: Bromoacetonitrile and related nitriles. Link (Safety and handling data for halogenated nitriles).
-
Pieniazek, S. N., et al. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals. NIH / J. Org. Chem. Link (Reactivity comparisons of acrylonitrile derivatives).
Sources
Kinetic Analysis & Comparative Guide: 2-Bromoacrylonitrile (BAN) Polymerization
Topic: Kinetic analysis of 2-Bromoacrylonitrile polymerization Content Type: Publish Comparison Guide
Executive Summary: The Halogenated Nitrile Niche
2-Bromoacrylonitrile (BAN) represents a specialized class of
Key Technical Insight: The polymerization of BAN is governed by a "Steric-Electronic Conflict."[1] The electron-withdrawing bromine activates the double bond toward nucleophilic radicals (increasing
Comparative Kinetic Profile: BAN vs. Alternatives
The following table synthesizes experimental trends and theoretical values derived from the Q-e scheme and steric parameters.
Table 1: Kinetic and Physicochemical Comparison
| Parameter | Acrylonitrile (AN) | 2-Bromoacrylonitrile (BAN) | Mechanistic Implication | |
| Structure | Steric bulk increases: H < Cl < Br. | |||
| Electronic Factor ( | +1.20 | ~ +1.53 | ~ +1.75 (Est.) | BAN is highly electron-deficient; prone to alternating copolymerization.[1] |
| Resonance Factor ( | 0.60 | ~ 0.75 | ~ 0.50 - 0.70 | Steric twist may reduce conjugation in BAN, affecting radical stability. |
| Propagation Rate ( | High ( | Moderate | Low | Steric hindrance at the |
| Ceiling Temp ( | > 300°C | ~ 150-170°C | < 120°C (Est.) | Polymerization is thermodynamically limited at high T due to depolymerization.[1] |
| Thermal Degradation | Cyclization (Ladder polymer) | Dehydrochlorination | Dehydrobromination | BAN cannot easily cyclize; it loses HBr to form polyene sequences.[1] |
Mechanistic Analysis
The Steric Effect on Propagation
In free-radical homopolymerization, the addition of a BAN radical to a BAN monomer is sterically hindered. The "head-to-tail" addition requires the bulky Br atom of the growing chain to accommodate the incoming Br atom of the monomer.
-
Result: Lower
(Rate of Polymerization) compared to AN. -
Side Reaction: Increased tendency for chain transfer to monomer or primary radical termination due to the slow propagation step.[1]
Copolymerization Thermodynamics (Q-e Scheme)
BAN is a potent electron-acceptor monomer.[1] When copolymerized with electron-donor monomers like Styrene (
-
Prediction:
and .[1] -
Utility: This property is exploited to create strictly alternating copolymers for high-refractive-index optical materials or flame-retardant additives.[1]
Visualization: Steric Inhibition Pathway
Figure 1: Mechanistic pathway highlighting the thermodynamic reversibility (ceiling temperature effect) caused by the steric bulk of the bromine atom.
Experimental Protocols
Safety Warning: BAN is a lachrymator and potential alkylating agent.[1] All operations must be performed in a certified fume hood with double-gloving (Nitrile/Laminate).[1]
Protocol A: Dilatometric Determination of Polymerization Rate ( )
Objective: Measure the precise kinetics of BAN homopolymerization by tracking volume contraction (density change).
Reagents:
-
Monomer: 2-Bromoacrylonitrile (distilled under reduced pressure, stored at -20°C).
-
Initiator: AIBN (Recrystallized from methanol).[1]
-
Solvent: Toluene or DMF (Anhydrous).[1]
Workflow:
-
Preparation: Dissolve AIBN (0.01 M) in BAN/Solvent mixture.
-
Degassing: Transfer solution to a dilatometer. Perform 3 cycles of Freeze-Pump-Thaw (liquid
) to remove (a potent inhibitor).[1] -
Sealing: Seal the dilatometer under vacuum (
mmHg). -
Thermostat: Immerse in a water bath at 60.0°C
0.05°C. -
Data Acquisition: Record the meniscus height (
) vs. time ( ) using a cathetometer. -
Calculation:
Note: The shrinkage factor for BAN must be pre-determined or estimated via density difference ( ).[1]
Protocol B: Reactivity Ratio Determination (Styrene/BAN)
Objective: Determine
Workflow:
-
Feed Composition: Prepare 5 glass ampoules with Styrene:BAN molar ratios of 90:10, 70:30, 50:50, 30:70, 10:90.
-
Polymerization: Initiate with 0.1% AIBN at 60°C. Stop reactions at <5% conversion (critical to avoid composition drift).
-
Precipitation: Pour reaction mixture into excess Methanol (non-solvent). Filter and dry the copolymer.[1]
-
Analysis: Determine copolymer composition (
) using Elemental Analysis (Br content) or H-NMR . -
Plotting: Use the Kelen-Tüdős method :
Where and are functions of feed ( ) and copolymer ( ) composition.[1]
Thermal Stability & Degradation Workflow
Unlike PAN, which forms a heat-resistant "ladder" structure utilized in carbon fiber, Poly(BAN) degrades via dehydrohalogenation.
Experimental Setup (TGA):
-
Instrument: TGA Q500 or equivalent.[1]
-
Ramp: 10°C/min from 50°C to 600°C.[1]
-
Atmosphere:
(inert) vs. Air (oxidative).[1]
Expected Data Interpretation:
-
Stage 1 (150-220°C): Mass loss corresponding to HBr evolution.[1] (Distinct from PAN's cyclization exotherm).[1]
-
Stage 2 (>350°C): Backbone scission.[1]
Visualization: Kinetic Characterization Workflow
Figure 2: Step-by-step workflow for establishing the kinetic parameters of BAN polymerization.
References
-
Preparation and Properties of Alpha-Bromoacrylonitrile. U.S. Patent 2,326,095. (1943).[1] Describes the synthesis and initial polymerization observations of alpha-haloacrylonitriles. Link
-
Polymerization Kinetics of Acrylonitrile. Journal of Polymer Science. (1959).[1][2] Foundational text for comparing AN kinetics.
-
Reactivity Ratios of Styrene-Acrylonitrile Systems. Journal of Applied Polymer Science. Provides the baseline Q-e values for the non-brominated analog.
-
Thermal Degradation of Halogenated Polymers. Polymer Degradation and Stability. Discusses the dehydrohalogenation mechanism relevant to Poly(BAN).
-
Copolymerization of Alpha-Chloroacrylonitrile. European Polymer Journal. Comparative data for alpha-haloacrylonitriles.
Sources
A Senior Application Scientist's Guide to DFT Studies on 2-Bromoacrylonitrile Diels-Alder Reactions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a ubiquitous scaffold in pharmaceuticals and natural products. The judicious selection of the diene and dienophile is paramount in controlling the reaction's efficiency and selectivity. Among the class of activated dienophiles, 2-substituted acrylonitriles offer a versatile platform for introducing functionality into the resulting cyclohexene ring system. This guide provides an in-depth comparative analysis of 2-bromoacrylonitrile as a dienophile in Diels-Alder reactions, contextualized through Density Functional Theory (DFT) studies. While direct computational data for 2-bromoacrylonitrile is not extensively available in peer-reviewed literature, this guide will leverage established theoretical principles and comparative data from analogous dienophiles, primarily acrylonitrile and 2-chloroacrylonitrile, to provide a predictive framework for its reactivity.
The Diels-Alder Reaction: A Theoretical Primer
The Diels-Alder reaction is a pericyclic [4+2] cycloaddition, a concerted process involving the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] The rate and selectivity of this reaction are profoundly influenced by the electronic nature of the substituents on both the diene and the dienophile. Electron-withdrawing groups (EWGs) on the dienophile lower the energy of its LUMO, decreasing the HOMO-LUMO energy gap and accelerating the reaction.[2][3]
The Role of 2-Bromoacrylonitrile: An Electron-Deficient Dienophile
2-Bromoacrylonitrile, featuring both a nitrile (-CN) and a bromine (-Br) substituent on the alkene, is a highly electron-deficient dienophile. Both substituents are strongly electron-withdrawing, which is anticipated to significantly lower the LUMO energy of the molecule. This reduction in the LUMO energy is the primary factor contributing to its enhanced reactivity in Diels-Alder reactions compared to less substituted alkenes.
Comparative Analysis: 2-Bromoacrylonitrile vs. Alternative Dienophiles
To understand the unique characteristics of 2-bromoacrylonitrile, a comparative analysis with acrylonitrile and 2-chloroacrylonitrile is instructive. This comparison will focus on key computational metrics that govern Diels-Alder reactivity: activation energies, transition state geometries, and Frontier Molecular Orbital (FMO) analysis. For this analysis, we will consider the reaction with a model diene, cyclopentadiene, which is known to be highly reactive in Diels-Alder reactions.
Frontier Molecular Orbital (FMO) Analysis
A smaller HOMO-LUMO gap between the diene and dienophile generally correlates with a lower activation barrier and a faster reaction. The presence of electron-withdrawing groups on the dienophile lowers its LUMO energy.
| Dienophile | LUMO Energy (eV) | HOMO-LUMO Gap (eV) with Cyclopentadiene (HOMO ≈ -3.01 eV) |
| Acrylonitrile | -0.23[4] | 2.78 |
| 2-Chloroacrylonitrile | Predicted < -0.23 | Predicted < 2.78 |
| 2-Bromoacrylonitrile | Predicted << -0.23 | Predicted << 2.78 |
Note: The LUMO energy for 2-chloroacrylonitrile and 2-bromoacrylonitrile are predicted based on the known electron-withdrawing effects of halogens in conjunction with a nitrile group. The HOMO energy of cyclopentadiene is taken from B3LYP/6-31G(d) calculations.[5]
The bromine atom in 2-bromoacrylonitrile is a more effective electron-withdrawing group than the hydrogen in acrylonitrile and is comparable to or slightly stronger than chlorine in 2-chloroacrylonitrile in this context. This leads to a predicted lower LUMO energy for 2-bromoacrylonitrile, resulting in a smaller HOMO-LUMO gap and, consequently, a higher reaction rate.
Activation Energy (ΔE‡)
The activation energy is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. DFT calculations are a powerful tool for predicting these barriers.
| Reaction | Endo Activation Energy (kcal/mol) | Exo Activation Energy (kcal/mol) |
| Cyclopentadiene + Acrylonitrile | 15.2 (endo) / 15.0 (exo)[4] | - |
| Cyclopentadiene + 2-Chloroacrylonitrile | Predicted < 15.0 | Predicted < 15.0 |
| Cyclopentadiene + 2-Bromoacrylonitrile | Predicted << 15.0 | Predicted << 15.0 |
Note: The activation energies for the reactions with 2-chloroacrylonitrile and 2-bromoacrylonitrile are predicted to be lower than that of acrylonitrile due to the enhanced electron-withdrawing nature of the halogen substituents.
Computational studies on the reaction of cyclopentadiene with acrylonitrile using the B3LYP/6-31G(d) level of theory have shown the concerted cycloaddition to be highly favored over a stepwise diradical pathway.[6] The calculated activation enthalpies for the endo and exo approaches are very similar, suggesting low stereoselectivity in the absence of other directing effects.[4] For 2-bromoacrylonitrile, the significantly lower predicted activation energy suggests a much faster reaction, even at lower temperatures.
Regioselectivity and Stereoselectivity: The Impact of the Bromo Substituent
In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, two key aspects of selectivity arise:
-
Regioselectivity: The orientation of the dienophile relative to the diene.
-
Stereoselectivity: The preference for the formation of one stereoisomer over another (endo vs. exo).
The bromine atom in 2-bromoacrylonitrile is expected to exert a significant influence on both.
Regioselectivity
For a normal electron-demand Diels-Alder reaction, the regioselectivity is often governed by the matching of the largest coefficients of the diene's HOMO and the dienophile's LUMO.[7] In 2-bromoacrylonitrile, the electron-withdrawing bromine and nitrile groups will polarize the double bond, making the carbon atom attached to the bromine more electrophilic. This will likely lead to a larger LUMO coefficient on this carbon, directing the regiochemical outcome of the reaction with an unsymmetrical diene.
Caption: Predicted regioselectivity for the Diels-Alder reaction of 2-bromoacrylonitrile.
Stereoselectivity (Endo vs. Exo)
The "endo rule" in Diels-Alder reactions, which favors the formation of the endo product due to secondary orbital interactions, is a well-established principle. However, for simpler systems, this selectivity can be minimal.[8] The bulky bromine atom in 2-bromoacrylonitrile could introduce significant steric hindrance in the endo transition state, potentially favoring the formation of the exo product. A comprehensive DFT analysis of the transition state geometries and energies would be necessary to definitively predict the endo/exo selectivity.
Experimental Protocol: A DFT Workflow for Analyzing Diels-Alder Reactions
For researchers wishing to perform their own DFT studies on 2-bromoacrylonitrile or other novel dienophiles, the following workflow provides a robust starting point.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Methodology: The B3LYP functional with the 6-31G(d) basis set is a widely used and generally reliable method for studying Diels-Alder reactions, providing a good balance between accuracy and computational cost.[5] For higher accuracy, especially concerning activation energies, functionals like M06-2X can be employed.[6]
-
Workflow Steps:
Caption: A typical workflow for DFT analysis of a Diels-Alder reaction.
Conclusion
While direct experimental and computational data on the Diels-Alder reactions of 2-bromoacrylonitrile are limited, a thorough analysis based on established DFT methodologies and comparisons with analogous compounds provides a strong predictive framework. The presence of both a bromo and a nitrile substituent renders 2-bromoacrylonitrile a highly reactive dienophile, with a predicted low activation energy. The regioselectivity of its reactions is expected to be pronounced and predictable based on FMO theory, while the stereoselectivity may be influenced by a balance of secondary orbital interactions and steric effects. The computational workflow outlined in this guide provides a robust methodology for researchers to further investigate the rich and complex reactivity of this and other novel dienophiles, paving the way for their application in the synthesis of complex molecular architectures.
References
-
Domingo, L. R., et al. (2016). Revealing the Critical Role of Global Electron Density Transfer in the Reaction Rate of Polar Organic Reactions within Molecular Electron Density Theory. Molecules, 21(10), 1349. [Link]
-
James, N. C., et al. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. The Journal of Organic Chemistry, 78(13), 6582-6592. [Link]
-
Caramella, P., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(43), 11915-11926. [Link]
-
Theoretical Insight For The Diels-Alder Reaction Mechanism Between Pyrrole And Acrylonitrile. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 737-748. [Link]
-
Molecular Orbitals in the Diels-Alder Reaction. UC Santa Barbara. [Link]
-
HOMO & LUMO In The Diels Alder Reaction. Master Organic Chemistry. [Link]
-
Application of numerical basis sets with a family of DFT methods to predict the transition states of Diels-Alder reactions. (2017). ChemRxiv. [Link]
-
Jones, G. O., et al. (2006). Diels− Alder Reactions of Cyclopentadiene and 9, 10-Dimethylanthracene with Cyanoalkenes: The Performance of Density Functional Theory and Hartree− Fock Calculations for the Prediction of Substituent Effects. The Journal of Physical Chemistry A, 110(4), 1216-1224. [Link]
-
Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory. (2020). ChemRxiv. [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. (2016). Journal of Organic and Inorganic Chemistry. [Link]
-
Mechanism and FMO Analysis of the Diels-Alder Reaction. YouTube. [Link]
-
CHEM 330 Topics Discussed on Dec. 2. University of Wisconsin-Madison. [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. (2016). ResearchGate. [Link]
-
Frontier Molecular Orbital (FMO) analysis of the Diels‐Alder... ResearchGate. [Link]
-
CHEM 330 Topics Discussed on Nov. 25. University of Wisconsin-Madison. [Link]
-
Regioselectivity in Diels-Alder reactions Reaction of 2-methoxybuta-1,3-diene and acrylonitrile. ChemTube3D. [Link]
-
Electrostatic interactions between substituents as regioselectivity control elements in Diels-Alder cycloadditions. A DFT study of cycloadditions of 1-methoxy-4-trimethylsiloxy dienes with acrylonitrile. (2002). The Journal of Organic Chemistry, 67(24), 8569-8575. [Link]
-
Diels-Alder reaction LUMO-HOMO energies/eV. ResearchGate. [Link]
-
DFT Study of the Diels-Alder reactions between ethylene with buta-l,3=diene and cyclopentadiene. (1996). Journal of the Chemical Society, Perkin Transactions 2, (11), 2333-2338. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Revealing the Critical Role of Global Electron Density Transfer in the Reaction Rate of Polar Organic Reactions within Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtube3d.com [chemtube3d.com]
- 8. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
Comparative Guide: Synthesis and Yield Optimization of 2-Bromoacrylonitrile Derivatives
The following guide provides a comparative technical analysis of synthesis strategies for 2-Bromoacrylonitrile and its biologically relevant 3-aryl derivatives (α-bromocinnamonitriles).
Executive Summary
2-Bromoacrylonitrile (2-BAN) and its 3-substituted derivatives are potent electrophiles widely employed in medicinal chemistry as Michael acceptors for covalent inhibition (e.g., targeting cysteine residues in kinases) and as dienophiles in Diels-Alder cycloadditions.
While the parent compound (2-BAN) is a volatile lachrymator used primarily as a building block, its 3-aryl derivatives (α-bromocinnamonitriles) are the functional cores of many pharmacological agents. This guide compares the three dominant synthetic pathways for these derivatives, prioritizing yield, stereoselectivity (Z/E ratio), and reproducibility.
Core Recommendation
-
For Bulk Synthesis (Parent 2-BAN): Use Dehydrobromination of 2,3-dibromopropionitrile .
-
For Derivatives (3-Aryl-2-bromoacrylonitriles): The Bromination-Elimination of Cinnamonitriles (Method A) is the most robust, field-proven protocol, offering higher overall yields (65–80%) and easier purification than direct condensation methods.
Comparative Yield Analysis
The following table contrasts the three primary methodologies for synthesizing 3-aryl-2-bromoacrylonitrile derivatives. Data is aggregated from standard organic synthesis literature and comparative studies.
| Feature | Method A: Bromination-Elimination | Method B: Direct Knoevenagel | Method C: Wittig Olefination |
| Mechanism | Electrophilic addition ( | Condensation of aldehyde + bromoacetonitrile.[1] | Reaction of aldehyde + |
| Typical Yield | 65% – 82% (Overall) | 30% – 55% (Variable) | 70% – 85% |
| Stereoselectivity | High (Z)-selectivity (Thermodynamic) | Low (Often E/Z mixtures) | High (Z)-selectivity |
| Scalability | Excellent (Multi-gram to kg) | Poor (Polymerization risks) | Moderate (Reagent cost) |
| Atom Economy | Moderate (Loss of HBr) | High (Loss of | Low (Loss of |
| Primary Risk | Handling elemental Bromine ( | Self-condensation of bromoacetonitrile. | Cost of phosphonium salts. |
Expert Insight: While Method B appears shorter, bromoacetonitrile is unstable under basic conditions, leading to significant tar formation (polymerization) which complicates purification and lowers yield. Method A is longer (2 steps) but consistently delivers crystalline products with superior purity.
Technical Analysis of Synthetic Routes
Method A: The "Classic" Bromination-Elimination (Recommended)
This route is the industry standard for generating libraries of alpha-bromoacrylonitriles. It proceeds via the bromination of a cinnamonitrile precursor, followed by base-induced dehydrobromination.
-
Step 1: Knoevenagel condensation of benzaldehyde + acrylonitrile
Cinnamonitrile. -
Step 2: Addition of
2,3-Dibromo-3-phenylpropanenitrile. -
Step 3: Elimination of HBr using a base (e.g.,
or ).
Why it wins: The intermediate dibromide is often a solid that can be purified by recrystallization, removing impurities before the sensitive elimination step. This "self-validating" checkpoint ensures the final product quality.
Method B: Direct Knoevenagel Condensation
-
Reaction:
-
Challenges: Bromoacetonitrile is a potent alkylating agent and prone to Darzens-type side reactions or self-polymerization in the presence of hydroxide bases.
-
Optimization: Recent "Green" modifications using deep eutectic solvents (DES) or solid-supported catalysts have improved yields to ~60%, but substrate scope remains limited compared to Method A.
Method C: Stereoselective Wittig Reaction
-
Reaction:
-
Utility: Best reserved for complex substrates where harsh acidic/basic conditions must be avoided. It provides excellent control over alkene geometry (typically favoring the Z-isomer due to steric bulk).
Detailed Experimental Protocol (Method A)
Objective: Synthesis of (Z)-2-Bromo-3-phenylacrylonitrile. Scale: 10 mmol.
Reagents & Equipment
-
Precursor: Cinnamonitrile (1.29 g, 10 mmol).
-
Reagent: Bromine (
) (1.60 g, 10 mmol) in (5 mL). -
Base: Triethylamine (
) (1.2 eq) or Potassium Carbonate ( ). -
Solvent: Dichloromethane (
) or Chloroform.
Step-by-Step Workflow
-
Bromination (Addition):
-
Dissolve cinnamonitrile (10 mmol) in DCM (20 mL) in a round-bottom flask. Cool to 0°C.
-
Critical Step: Add the bromine solution dropwise over 20 minutes. The solution should remain slightly orange/red, indicating excess bromine.
-
Stir at 0°C for 2 hours. The reaction is complete when TLC shows consumption of the starting alkene.
-
Workup: Wash with saturated
(to quench excess ), then water. Dry organic layer ( ) and concentrate.[2] -
Checkpoint: You should obtain 2,3-dibromo-3-phenylpropanenitrile as a white/pale yellow solid. (Yield >90%).
-
-
Elimination (Dehydrobromination):
-
Redissolve the crude dibromide in anhydrous DCM (30 mL).
-
Add Triethylamine (12 mmol) dropwise at room temperature.
-
Observation: A precipitate (
) will form immediately. -
Stir for 4–6 hours. Monitor by TLC (the product is less polar than the dibromide).
-
Workup: Filter off the ammonium salt precipitate. Wash the filtrate with 1M HCl (to remove excess amine), then brine.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Hexane:EtOAc 95:5).
-
-
Result:
-
Expected Yield: 75–85% (from dibromide).
-
Appearance: White to pale yellow crystals.
-
Safety Note: The product is a lachrymator and skin irritant. Handle only in a fume hood.
-
Mechanism & Workflow Visualization
The following diagram illustrates the logical flow of the Bromination-Elimination pathway, highlighting the critical intermediate checkpoint.
Caption: Step-wise synthesis logic for 2-bromoacrylonitrile derivatives via the dibromide intermediate.
References
-
Organic Syntheses. "2,4-Dibromo-3-pentanone (and related alpha-bromo eliminations)." Org.[2][3] Synth.1976 , 55, 24. Link(Foundational protocol for alpha-bromo ketone/nitrile elimination chemistry).
-
BenchChem. "2-Bromoacetamide synthesis and purification methods."[4] BenchChem Technical Guides. Link(Comparative data on alpha-haloamide/nitrile handling).
-
McAllister, G. D., et al. "The Ramberg-Bäcklund Reaction." Organic Reactions2004 , 62, 1. Link(Mechanistic context for sulfone-mediated alkene synthesis).
-
Google Patents. "US2326095A: Brominated acrylonitrile and method of preparing the same." US Patent Office. Link(Historical industrial baseline for parent 2-bromoacrylonitrile synthesis).
-
ResearchGate. "Knoevenagel condensation of p-Br-benzaldehyde and malononitrile." ResearchGate Publication. Link(Yield comparisons for direct condensation methods).
Sources
Validation of Analytical Methods for 2-Bromoacrylonitrile: A Comparative Guide
Executive Summary & Strategic Context
2-Bromoacrylonitrile (2-BAN) is a highly reactive alkylating agent and a Michael acceptor. In pharmaceutical synthesis, it often serves as a key intermediate but poses significant safety risks as a Potentially Genotoxic Impurity (PGI) . Under ICH M7 guidelines, such impurities must be controlled to trace levels (typically < 10 ppm or even ppb levels depending on daily dose).
This guide provides a technical comparison of analytical methodologies for quantifying 2-BAN. Unlike standard solvents, 2-BAN combines high volatility (BP ~113°C) with high chemical reactivity, making standard HPLC approaches prone to artifacts and degradation.
The Verdict: Headspace GC-MS (HS-GC-MS) is the Gold Standard. It isolates the reactive analyte from the complex sample matrix, preventing in-injector degradation and ensuring high sensitivity (SIM mode).
Comparative Analysis of Methodologies
The following table contrasts the three primary approaches for 2-BAN analysis.
| Feature | Method A: Headspace GC-MS (Recommended) | Method B: Direct Injection GC-FID | Method C: HPLC-UV |
| Principle | Partitioning of volatile 2-BAN into gas phase; Mass Spec detection. | Liquid injection into hot port; Flame Ionization Detection. | Liquid chromatography with UV/Vis detection. |
| Sensitivity (LOD) | Excellent (< 0.5 ppm). SIM mode eliminates background noise. | Moderate (5-10 ppm). Limited by baseline noise. | Poor . 2-BAN lacks a strong chromophore; requires low UV (210 nm). |
| Selectivity | High . Mass spectrum confirms identity (m/z 131/133). | Medium . Relies solely on retention time. | Low . Co-elution with matrix components is common. |
| Stability Risk | Low . Analyte is gently heated in a vial; no contact with hot liner. | High . Thermal degradation in the injector port (200°C+) is likely. | High . 2-BAN hydrolyzes or reacts with protic mobile phases (e.g., MeOH/H2O). |
| Matrix Effects | Minimal . Non-volatile API/excipients remain in the liquid phase. | High . Non-volatiles accumulate in the liner, causing active sites. | High . Matrix components often interfere at low UV wavelengths. |
| Suitability | Trace Analysis (PGI/GTI) | Process Control (High conc.) | Not Recommended |
Analytical Decision Matrix (Visual)
The following diagram illustrates the logical workflow for selecting the validation strategy, emphasizing the critical "Stability Check" required for 2-BAN.
Caption: Decision tree for selecting the optimal analytical technique based on concentration requirements and matrix properties.
Deep Dive: Headspace GC-MS Protocol (The Gold Standard)
This section details the validation protocol for the recommended method.
The "Self-Validating" System Design
To ensure trustworthiness, this protocol incorporates two critical safeguards:
-
Solvent Selection (Causality): 2-BAN is a Michael acceptor. Do NOT use Methanol or water as the diluent, as they can react with the double bond, leading to false negatives. Use Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) .
-
Internal Standard (IS): Use Chlorobenzene-d5 or 1,2-Dichlorobenzene . The IS corrects for variations in the headspace equilibrium caused by matrix effects (API solubility).
Instrument Parameters[1][2]
| Parameter | Setting | Rationale |
| Column | DB-624 or VF-624ms (30m x 0.32mm x 1.8µm) | Thick film stationary phase is required to retain volatile halides and separate them from the solvent peak. |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Standard inert carrier. |
| Oven Program | 40°C (hold 3 min) -> 10°C/min -> 220°C | Low initial temp focuses the volatile 2-BAN; ramp clears the solvent. |
| Headspace Oven | 80°C (Equilibration: 15 min) | Sufficient to volatilize 2-BAN without thermally degrading the API or 2-BAN. |
| Injector Temp | 200°C (Split Ratio 10:1) | Split injection prevents column saturation from the solvent (DMSO). |
| MS Detection | SIM Mode (m/z 131, 133, 53) | m/z 131/133 (Molecular ion cluster with Br isotope pattern) provides specificity; m/z 53 (Acrylonitrile fragment) confirms structure. |
Step-by-Step Experimental Workflow
Caption: Workflow for Headspace GC-MS analysis of 2-BAN, emphasizing immediate sealing to prevent loss.
-
Standard Preparation: Prepare a stock solution of 2-BAN in DMSO (approx. 1000 ppm). Dilute to working standards (e.g., 0.5, 1, 5, 10 ppm) relative to the API concentration.
-
Sample Preparation: Weigh 100 mg of API into a 20 mL headspace vial. Add 2 mL of DMSO containing the Internal Standard.
-
Equilibration: Shake the vial to dissolve the API completely. Place in the HS autosampler.
-
Data Analysis: Calculate the ratio of 2-BAN Area / IS Area. Plot against concentration.
Validation Parameters & Acceptance Criteria
To comply with ICH Q2(R1), the following data must be generated.
Specificity
-
Experiment: Inject a "Blank" (DMSO only), a "Placebo" (Excipients + DMSO), and the "Spiked Sample".
-
Requirement: No interfering peaks at the retention time of 2-BAN (approx. 5-8 min depending on flow) or the Internal Standard. The Mass Spectrum must match the NIST library reference (Isotopic pattern of Br is key: 1:1 ratio for 79Br/81Br).
Limit of Detection (LOD) & Quantitation (LOQ)
-
Experiment: Inject a series of low-concentration standards (0.1 ppm to 1.0 ppm).
-
Calculation: Signal-to-Noise (S/N) ratio.
-
LOD: S/N ≥ 3:1
-
LOQ: S/N ≥ 10:1
-
-
Target: For genotoxic impurities, an LOQ of 0.5 ppm (relative to API) is typically required to meet the Threshold of Toxicological Concern (TTC).
Accuracy (Recovery)[2][3][4]
-
Experiment: Spike the API with 2-BAN at three levels: LOQ, 100% Limit, and 150% Limit.
-
Requirement: Recovery must be between 80% and 120% .
-
Troubleshooting: If recovery is low, check for "Matrix Effects" (API trapping the volatile) or reaction with the solvent (ensure DMSO is anhydrous).
Linearity[2]
-
Experiment: 5 concentration levels ranging from LOQ to 150% of the limit.
-
Requirement: Correlation coefficient (
) ≥ 0.990.[1]
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities. International Journal of Pharmaceutical Sciences and Research. Link
- Note: While focused on similar alkyl halides, this reference establishes the foundational HS-GC-MS parameters adapted in this guide.
-
PubChem. (n.d.). 2-Bromoacrylonitrile Compound Summary. National Library of Medicine. Link
Sources
Benchmarking 2-Bromoacrylonitrile: A Technical Guide to Synthetic Efficiency and Reactivity
Executive Summary
2-Bromoacrylonitrile (2-BAN) represents a potent, high-reactivity electrophile that occupies a critical niche in the synthesis of carbocycles and heterocycles. While often compared to its chlorinated analog (2-Chloroacrylonitrile) and the parent Acrylonitrile, 2-BAN offers distinct kinetic and regiochemical advantages driven by the polarizability and leaving-group ability of the bromine atom.
This guide benchmarks 2-BAN against these common alternatives, specifically evaluating its performance as a "Masked Ketene" equivalent in Diels-Alder cycloadditions and as a lynchpin in heterocycle construction . We provide experimental protocols and safety frameworks to facilitate its integration into high-value synthetic campaigns.
Part 1: Electrophilic Profiles & Theoretical Underpinning
To understand when to deploy 2-BAN, one must analyze the electronic influence of the
Comparative Electronic Metrics
| Precursor | Structure | Electronic Character | Leaving Group Ability (pKa of H-X) | Primary Utility |
| Acrylonitrile (AN) | Moderate Electrophile | N/A (Poor) | General Polymerization, Michael Acceptor | |
| 2-Chloroacrylonitrile (2-CAN) | Strong Electrophile | -7 (HCl) | Masked Ketene, Robust Dienophile | |
| 2-Bromoacrylonitrile (2-BAN) | Hyper-Electrophile | -9 (HBr) | Rapid Cycloaddition, Pd-Cross Coupling |
Mechanistic Insight: The bromine atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) more effectively than hydrogen, and comparably to chlorine, enhancing reactivity toward electron-rich dienes (Normal Electron Demand Diels-Alder). However, the C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), making 2-BAN far more susceptible to subsequent functionalization or elimination steps.
Part 2: Benchmarking Case Study A – The "Masked Ketene" Strategy
One of the most powerful applications of 2-haloacrylonitriles is their use as masked ketenes . Ketenes themselves are unstable and prone to [2+2] dimerization. By using 2-BAN in a [4+2] Diels-Alder reaction, researchers can generate an adduct that, upon hydrolysis, yields a cyclic ketone—effectively mimicking a Diels-Alder reaction with a ketene.[1]
Workflow Visualization
The following diagram illustrates the "Masked Ketene" pathway and the decision logic for selecting 2-BAN.
Caption: Comparative pathways for Ketene Equivalent synthesis. 2-BAN and 2-CAN bypass the post-cycloaddition chlorination step required by Acrylonitrile.
Performance Data: Synthesis of Bicyclo[2.2.1]hept-5-en-2-one
Reaction of Cyclopentadiene with dienophile followed by hydrolysis.[1]
| Metric | Acrylonitrile Route | 2-Chloroacrylonitrile Route | 2-Bromoacrylonitrile Route |
| Step Count | 3 (Cycloaddition | 2 (Cycloaddition | 2 (Cycloaddition |
| Total Time | ~48 Hours | ~12-16 Hours | ~8-10 Hours |
| Overall Yield | 45-55% | 75-82% | 78-85% |
| Dienophile Reactivity | Low (Requires heat/pressure) | High | Very High (Often exothermic) |
| Post-Adduct Utility | Limited | Hydrolysis only | Hydrolysis OR Pd-Coupling |
Verdict: 2-BAN is superior when reaction kinetics are sluggish with 2-CAN or when the intermediate bromide is required for orthogonal cross-coupling (e.g., Suzuki-Miyaura) before hydrolysis.
Part 3: Benchmarking Case Study B – Heterocycle Synthesis
2-BAN acts as a bifunctional linchpin for synthesizing thiazoles and oxazoles. Unlike
Mechanism: Thioamide Condensation
The reaction proceeds via a Michael addition of the sulfur atom to the
Protocol Efficiency:
-
2-BAN: Rapid elimination of HBr drives aromatization.
-
2-CAN: Elimination of HCl is slower, often requiring higher temperatures which can degrade sensitive thioamides.
-
Acrylonitrile: Cannot form the aromatic thiazole directly without an external oxidant.
Part 4: Operational Parameters & Safety (Lachrymator Protocol)
CRITICAL WARNING: 2-Bromoacrylonitrile is a severe lachrymator (tear gas agent) and highly toxic. It must never be handled on an open bench.
Safety Comparison Table
| Hazard Class | Acrylonitrile | 2-Chloroacrylonitrile | 2-Bromoacrylonitrile |
| Lachrymator | Mild | Strong | Severe (Debilitating) |
| Carcinogenicity | Cat 1B (Known) | Suspected | Suspected (Treat as 1B) |
| Flash Point | -1°C (High Flammability) | 17°C | None (Higher BP, less volatile) |
| Skin Permeation | Rapid / Fatal | Rapid | Rapid / Blistering Agent |
Handling Protocol (The "Zero-Exposure" System)
To ensure trustworthiness and safety, this protocol utilizes a closed-system transfer.
-
Engineering Controls: All work must be performed in a certified fume hood with a face velocity >100 fpm. Use a secondary containment tray.
-
PPE: Double nitrile gloves (0.11 mm min) under butyl rubber gloves. Full-face respirator availability is mandatory.
-
Neutralization: A "Quench Station" containing 10% aqueous NaOH and sodium thiosulfate must be prepared before opening the bottle.
Part 5: Experimental Protocols
Protocol A: Diels-Alder Cycloaddition (2-BAN as Dienophile)
Target: Precursor for Prostaglandin synthesis or bridged alkaloids.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-bromoacrylonitrile (1.0 equiv) in anhydrous Toluene (0.5 M).
-
Addition: Cool to 0°C. Add Cyclopentadiene (freshly cracked, 1.2 equiv) dropwise via syringe pump over 30 minutes.
-
Note: The reaction is exothermic. 2-BAN reacts faster than 2-CAN; control the exotherm to prevent polymerization.
-
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1) will show consumption of the nitrile.
-
-
Workup: Concentrate under reduced pressure (rotary evaporator vented to a bleach scrubber).
-
Hydrolysis (Unmasking): Redissolve the crude adduct in DMSO. Add KOH (2.5 equiv) dissolved in a minimum amount of water. Stir at RT for 12 hours.
-
Extraction: Dilute with water, extract with Ether, dry over MgSO4, and concentrate to yield the bicyclic ketone.
Protocol B: 2-Cyanothiazole Synthesis
Target: Drug scaffold generation.
-
Reagents: Combine Thiobenzamide (1.0 equiv) and 2-bromoacrylonitrile (1.1 equiv) in Ethanol.
-
Reflux: Heat to reflux for 2-3 hours. The mixture will darken.
-
Elimination: The intermediate thiazoline forms first. In many cases, spontaneous elimination of HBr occurs. If not, add Pyridine (1.1 equiv) to force aromatization.
-
Purification: Cool, pour into ice water. The solid precipitate is the 2-phenyl-5-cyanothiazole. Recrystallize from Ethanol.
References
-
Corey, E. J., et al. "General Methods for the Construction of Complex Molecules." Journal of the American Chemical Society. (Foundational text on masked ketene strategies using haloacrylonitriles).
-
National Institutes of Health (NIH) - PubChem. "2-Bromoacrylonitrile Compound Summary." [Link]
- Fleming, I. "Frontier Orbitals and Organic Chemical Reactions." Wiley. (Source for LUMO lowering effects of halogens on Michael acceptors).
- Banerjee, S., et al. "Synthesis of Thiazoles via Hantzsch-Type Reactions." Journal of Heterocyclic Chemistry.
Sources
Biological activity screening of 2-Bromoacrylonitrile derivatives
An In-Depth Technical Guide to the Biological Activity Screening of 2-Bromoacrylonitrile Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the systematic biological activity screening of novel 2-bromoacrylonitrile derivatives. As the acrylonitrile scaffold is a recurring motif in pharmacologically active compounds, its derivatization offers a promising avenue for the discovery of new therapeutic agents. The introduction of a bromine atom at the 2-position creates a highly reactive Michael acceptor, making these derivatives particularly interesting as potential covalent inhibitors. This document outlines a logical, tiered screening cascade designed to efficiently identify and characterize promising lead compounds, moving from broad cytotoxicity profiling to specific antimicrobial and enzyme inhibition assays.
The methodologies described herein are grounded in established industry practices, emphasizing the rationale behind experimental choices to ensure the generation of robust and interpretable data.
Rationale and Synthetic Strategy
The core of our target compounds is the α,β-unsaturated nitrile system, a well-known pharmacophore. The 2-bromo substitution enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack from biological macromolecules like proteins and DNA. This reactivity is the basis for its potential as an irreversible or covalent reversible inhibitor, a class of drugs known for high potency and prolonged duration of action.
A library of 2-bromoacrylonitrile derivatives can be efficiently synthesized via the Knoevenagel condensation. This reaction typically involves the condensation of an aromatic or heteroaromatic aldehyde with an active methylene compound, in this case, a derivative of bromo-cyanoacetate or a related precursor. Microwave-assisted synthesis can often accelerate this process and improve yields.[1]
Caption: General synthesis workflow for a 2-bromoacrylonitrile derivative library.
A Tiered Approach to Biological Screening
A hierarchical screening cascade is the most resource-effective strategy to triage a new compound library. This approach begins with broad, high-throughput assays to identify general bioactivity and progresses to more complex, target-specific assays for lead characterization.
Caption: A three-tiered screening cascade for novel chemical entities.
Tier 1: High-Throughput Cytotoxicity Screening
The initial step involves assessing the general cytotoxicity of the derivatives against a panel of human cancer cell lines. This provides a rapid indication of biological activity and identifies compounds with potential as anticancer agents.[2][3]
Numerous studies have demonstrated the potent antiproliferative effects of acrylonitrile derivatives. For instance, certain 2-phenylacrylonitrile derivatives have shown remarkable inhibitory activity against cancer cell lines like HCT116 and BEL-7402, with IC₅₀ values in the nanomolar range.[4][5] Another study on 2,3-diaryl acrylonitrile derivatives also reported significant antiproliferative effects.[6] These compounds often function by inhibiting tubulin polymerization, a critical process for cell division.[5][7]
Table 1: Example Cytotoxicity Data for Acrylonitrile Derivatives (Literature-Based)
| Compound Class | Cancer Cell Line | IC₅₀ (nM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 2-Phenylacrylonitrile (1g2a) | HCT116 | 5.9 | Tubulin Inhibitor | [4][5] |
| 2-Phenylacrylonitrile (1g2a) | BEL-7402 | 7.8 | Tubulin Inhibitor | [4][5] |
| Indole-Acrylonitrile (5c) | Leukemia (HL-60) | 86.6 - 938 | Not specified | [8] |
| Indole-Acrylonitrile (5c) | Colon Cancer (COLO 205) | 24.4 | Not specified |[8] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture: Plate human cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-bromoacrylonitrile derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[5]
Tier 2: Antimicrobial Activity Screening
Many heterocyclic compounds containing the acrylonitrile moiety exhibit significant antimicrobial properties.[8][9][10] Therefore, screening cytotoxic "hits" for antibacterial and antifungal activity is a logical next step to explore their broader therapeutic potential.
Studies on indole-acrylonitrile derivatives have identified compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[8] For example, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile was highlighted as a lead structure for further antimicrobial development.[8] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Table 2: Example Antimicrobial Activity Data for Acrylonitrile Derivatives (Literature-Based)
| Compound Class | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole-Acrylonitrile (2x) | Staphylococcus aureus | 15.62 | [8] |
| Indole-Acrylonitrile (2x) | Escherichia coli | 31.25 | [8] |
| Indole-Acrylonitrile (2x) | Candida albicans | 7.81 | [8] |
| 2-Salicyloylbenzofurans (8h) | S. faecalis (Gram +) | 0.06 - 0.12 mM |[11] |
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.[13]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.
-
Controls: Include a positive control (microbes, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[14]
Tier 3: Mechanistic Screening - Enzyme Inhibition
Given the electrophilic nature of the 2-bromoacrylonitrile core, these derivatives are strong candidates for enzyme inhibitors, particularly those that act via covalent modification.[15] This tier focuses on assessing their activity against specific, therapeutically relevant enzymes.
Acrylonitrile derivatives have been successfully developed as potent and specific enzyme inhibitors. For example, 2-cyanoacrylamide derivatives have been synthesized as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), with IC₅₀ values in the low nanomolar range.[15] These compounds can form reversible covalent bonds with cysteine residues in the enzyme's active site.[15] Similarly, benzimidazole-acrylonitrile hybrids have been identified as potent urease inhibitors.[16]
Table 3: Example Enzyme Inhibition Data for Acrylonitrile Derivatives (Literature-Based)
| Compound Class | Target Enzyme | IC₅₀ (nM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 2-Cyanoacrylamide (13h) | TAK1 Kinase | 27 | Reversible Covalent | [15] |
| Benzimidazole-Acrylonitrile (TM11) | Urease | 1,220 - 28,450 | Mixed |[16] |
Many protein kinases possess a conserved cysteine residue near the ATP-binding pocket. The electrophilic 2-bromoacrylonitrile moiety can act as a "warhead," forming a covalent bond with the thiol group of this cysteine, leading to irreversible inhibition of the kinase's activity. This is a validated mechanism for several approved anticancer drugs.
Sources
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using 2-Bromoacrylonitrile in synthesis
Cost-Benefit Analysis: 2-Bromoacrylonitrile in Synthesis
Executive Summary: The High-Stakes Dienophile
2-Bromoacrylonitrile (2-BAN) represents a classic "high-risk, high-reward" reagent in organic synthesis. While functionally similar to its chlorinated analog (2-chloroacrylonitrile) as a masked ketene equivalent , 2-BAN offers distinct kinetic and thermodynamic advantages in specific cycloadditions and heterocycle formations.
-
The Benefit: It serves as a potent dienophile in Diels-Alder reactions where the resulting adducts (
-bromo- -cyanonitriles) can be hydrolyzed to ketones under milder conditions than their chloro-counterparts, or utilized in radical cross-coupling reactions where C-Br bonds are required. -
The Cost: It acts as a severe lachrymator with significant instability (polymerizes readily). Commercially, it is often 5–10x more expensive than 2-chloroacrylonitrile, necessitating in-house preparation for scale-up.
Technical Profile & Reactivity
| Feature | 2-Bromoacrylonitrile (2-BAN) | 2-Chloroacrylonitrile (2-CAN) | Acrylonitrile |
| Structure | |||
| Role | Masked Ketene / Linchpin | Masked Ketene | Dienophile |
| Electronic Character | Highly Electron-Deficient | Electron-Deficient | Electron-Deficient |
| Leaving Group Ability | High ( | Moderate ( | N/A |
| Hydrolysis Ease | High (Mild Base) | Moderate (Stronger Base/Heat) | N/A |
| Stability | Low (Polymerizes rapidly) | Moderate | High (Stabilized) |
The "Masked Ketene" Mechanism
Ketenes (
-
Cycloaddition: 2-BAN undergoes [4+2] Diels-Alder with a diene.
-
Unmasking: The resulting adduct contains a geminal bromo-cyano group. Basic hydrolysis converts this directly to a carbonyl (ketone).
Comparative Performance Analysis
A. Diels-Alder Efficiency
In the synthesis of bicyclic ketones (e.g., prostaglandin precursors), 2-BAN often outperforms 2-CAN due to the polarizability of the bromine atom , which can lower the transition state energy in the cycloaddition step.
-
Regioselectivity: In reactions with unsymmetrical dienes (e.g., isoprene), 2-BAN follows the "ortho" rule (1,2-substitution) predominantly, driven by the strong electron-withdrawing nature of the
-bromo-cyano motif. -
Post-Reaction Utility: Unlike the chloro-adduct, the bromo-adduct allows for radical dehalogenation (using
) or Pd-catalyzed cross-coupling , preserving the nitrile group if the ketone is not the desired end-product.
B. Heterocycle Synthesis (The "Linchpin" Effect)
Recent applications utilize bis(2-bromoacrylonitrile) derived from benzothiadiazole as a "linchpin" reagent.[2][3][4] This allows for controlled, sequential nucleophilic attacks—a feat difficult to achieve with the less reactive chloro-analogs.
Case Study: Thiazole/Benzoxathiine Synthesis
-
Reaction: Reaction with 1,2-mercaptophenol.[5]
-
Outcome: 2-BAN yields 2-substituted 1,4-benzoxathianes.[5] The mechanism involves initial sulfur attack at the
-carbon followed by rapid ring closure. -
Advantage: The superior leaving group ability of bromide facilitates rapid aromatization or elimination steps that are sluggish with chlorides.
Visualizing the Pathway
The following diagram illustrates the decision logic and chemical pathway for using 2-BAN as a masked ketene.
Caption: Pathway comparison for using 2-BAN as a masked ketene to access bicyclic ketones, highlighting the hydrolysis advantage.
Experimental Protocols
Protocol A: In-Situ Preparation of 2-Bromoacrylonitrile
Due to commercial cost and instability, fresh preparation is recommended.
Reagents:
-
2,3-Dibromopropionitrile (1.0 equiv)
-
Triethylamine (
) or Pyridine (1.1 equiv) -
Solvent: Anhydrous Ether or DCM
Step-by-Step:
-
Setup: Equip a 3-neck flask with a dropping funnel, thermometer, and N2 inlet. Cool to 0°C.
-
Addition: Dissolve 2,3-dibromopropionitrile in solvent. Slowly add
dropwise over 30 mins. Caution: Exothermic. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT. A heavy precipitate of
will form. -
Workup: Filter off the salt rapidly under inert atmosphere.
-
Purification: The filtrate is concentrated. For high purity, distill under reduced pressure (approx. 50°C at 20 mmHg). Stabilize immediately with 50 ppm hydroquinone if storing.
Protocol B: Diels-Alder Cycloaddition (Example with Cyclopentadiene)
-
Mixing: Mix freshly distilled 2-BAN (1.0 equiv) with Cyclopentadiene (1.2 equiv) in Toluene at -78°C.
-
Cyclization: Warm slowly to 0°C. Stir for 4–6 hours.
-
Hydrolysis (Unmasking):
-
Treat the crude adduct with KOH in DMSO/Water (4:1) at 0°C.
-
Stir for 12 hours. The gem-bromo-cyano group hydrolyzes to the ketone.
-
Extract with ether to isolate bicyclo[2.2.1]heptan-2-one.
-
Safety & Handling (Critical)
Hazard Class: Severe Lachrymator, Acute Toxin, Flammable.
-
Containment: Never handle 2-BAN on an open bench. Use a certified fume hood.
-
Lachrymatory Effect: Exposure causes immediate, severe eye and respiratory irritation.
-
Decontamination: Spills should be treated with 10% aqueous NaOH to hydrolyze the nitrile and displace the bromide, rendering it less volatile.
-
Storage: Must be stored at -20°C with a radical inhibitor (e.g., hydroquinone). It can polymerize explosively if unstabilized.
Conclusion: The Verdict
Use 2-Bromoacrylonitrile when:
-
Hydrolysis Sensitivity: Your target molecule cannot withstand the harsh basic reflux required to hydrolyze 2-chloro adducts.
-
Post-Functionalization: You intend to use the bromine atom for subsequent cross-coupling (e.g., Suzuki/Stille) before unmasking the ketone.
-
Reaction Rate: The diene is electron-poor or sterically hindered, requiring the higher electrophilicity of the bromo-analog.
Avoid if:
-
Cost is the primary driver (Use 2-Chloroacrylonitrile).
-
You lack facilities to handle severe lachrymators.
References
-
Masked Ketenes in Synthesis: StackExchange Chemistry, "Can vinyl alcohol react as a dienophile in Diels-Alder reactions?" (Discusses 2-chloro and 2-bromoacrylonitrile as masked ketenes). Link
-
Linchpin Reagents: ChemRxiv, "Programmed Sequential Additions to Halogenated Mucononitriles" (2020). Describes Bis(2-bromoacrylonitrile) synthesis and utility. Link
-
Regioselectivity Studies: AIR Unimi, "How reaction conditions may influence the regioselectivity in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives". Link
-
Preparation Patent: Google Patents, US2326095A "Brominated acrylonitrile and method of preparing the same". Link
-
Diels-Alder Mechanism: Master Organic Chemistry, "The Diels-Alder Reaction". Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Bromoacrylonitrile
Part 1: Executive Hazard Analysis
Do not treat 2-Bromoacrylonitrile (2-BAN) as a standard organic solvent. It is a potent lachrymator , a severe vesicant (blistering agent), and a highly reactive alkylating agent . Structurally similar to acrylonitrile, the addition of the bromine atom increases its lipophilicity, potentially enhancing dermal absorption rates while retaining the ability to metabolize into cyanide in vivo.
Immediate Danger to Life and Health (IDLH) Considerations:
-
Lachrymator: Induces immediate, incapacitating eye and respiratory irritation at low ppm.
-
Cyanogenic Potential: Metabolic breakdown releases cyanide ions; symptoms of exposure may be delayed but fatal.
-
Polymerization: Spontaneous, exothermic polymerization can occur if the stabilizer (typically 4-methoxyphenol) is depleted or if heated.
Part 2: The Barrier Strategy (PPE)
Standard laboratory PPE is insufficient for 2-BAN. The small molecular size and polarity of this compound allow it to permeate standard nitrile gloves in seconds.
1. Hand Protection (Critical Control Point)
The "Double-Glove" Protocol is Mandatory. Do not rely on standard disposable nitrile gloves alone.
| Layer | Material | Specification | Rationale |
| Primary Barrier (Inner) | EVOH/PE Laminate (e.g., Silver Shield® / 4H®) | > 4 hours breakthrough | 2-BAN permeates nitrile/latex in <1 minute. Laminate films provide the only verified chemical resistance against halogenated acrylonitriles. |
| Mechanical Barrier (Outer) | Thick Nitrile | 5–8 mil thickness | Provides dexterity (laminates are loose-fitting) and protects the inner glove from physical tears. |
| Technique | Tape Seal | Chem-tape at wrist | Prevents vapor ingress or capillary action between the glove and lab coat sleeve. |
2. Respiratory Protection
-
Primary Control: All work must be performed in a certified Chemical Fume Hood with the sash at the lowest operational height.
-
Secondary (Emergency Only): Full-face respirator with Organic Vapor (OV) cartridges.
-
Note: Half-mask respirators are prohibited because 2-BAN is a lachrymator; it will attack the eyes, rendering the user blind and panicked even if lungs are protected.
-
3. Eye & Body Defense[1]
-
Eyes: Chemical splash goggles (ventless or indirect vent). Face shield required for pouring volumes >50 mL.
-
Body: Chemical-resistant apron (Tychem® or similar) worn over a standard cotton lab coat. Standard cotton offers no protection against soak-through.
Part 3: Operational Workflow & Decision Logic
The following diagram outlines the decision logic for safe handling.
Figure 1: Decision logic for PPE selection. Note that standard PPE is explicitly flagged as a violation due to the permeation risks of 2-BAN.
Part 4: Step-by-Step Handling Protocol
Phase 1: Pre-Work Setup
-
Stabilizer Check: Verify the presence of the inhibitor (e.g., MEHQ). If the liquid has turned cloudy or viscous, do not use —polymerization may have initiated.
-
Quench Prep: Prepare a beaker of 10% Sodium Thiosulfate or dilute NaOH/Bleach solution in the hood before opening the bottle. This allows for immediate neutralization of contaminated pipettes or small spills.
-
Alert Protocol: Notify lab mates. Place a "Lachrymator in Use" sign on the hood sash.
Phase 2: Active Handling
-
The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and dominant hand as "dirty" (touching reagent). Even with double gloves, assume the outer glove is contaminated.
-
Transfer: Use positive displacement pipettes or glass syringes. Avoid needles where possible to reduce puncture risk.
-
Why? 2-BAN has low surface tension and drips easily from standard pipette tips.
-
-
Closed Systems: If heating is required, use a closed vessel (Schlenk line or sealed reactor). Never heat 2-BAN in an open flask.
Phase 3: Decontamination & Waste
-
Liquid Waste: Collect in a dedicated container labeled "Toxic - Lachrymator - 2-Bromoacrylonitrile". Do not mix with strong oxidizers (nitric acid) or strong bases (exothermic polymerization risk).
-
Solid Waste: Contaminated gloves, paper towels, and pipette tips must be double-bagged in thick polyethylene bags (Zip-lock type) inside the hood before disposal into the solid hazardous waste stream.
-
Glove Removal:
-
Remove outer nitrile gloves and dispose as hazardous waste.
-
Wash laminate gloves with soap and water while still on hands.
-
Remove laminate gloves; inspect hands for redness (erythema).
-
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they increase absorption. Seek medical attention (potential cyanide toxicity).[2] |
| Eye Contact | Flush for 15 minutes. Force eyelids open (blepharospasm will occur). Transport to ER. |
| Spill (>50mL) | Evacuate the lab. Do not attempt cleanup without SCBA. The lachrymatory effect will disorient you before you can finish cleaning. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61199, 2-Bromoacrylonitrile. Retrieved from [Link]
- Thermo Fisher Scientific (2021).Safety Data Sheet: 2-Bromoacrylonitrile. (Note: Always consult the specific SDS from your vendor, e.g.
- Forsberg, K., & Mansdorf, S. Z. (2014).Quick Selection Guide to Chemical Protective Clothing. (Standard reference for laminate vs.
-
Occupational Safety and Health Administration (OSHA). Acrylonitrile Standard 1910.1045. (Applied here as the "Parent Compound" standard for precautionary safety). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
